molecular formula C9H11B B1360270 1-Bromo-3-isopropylbenzene CAS No. 5433-01-2

1-Bromo-3-isopropylbenzene

Cat. No.: B1360270
CAS No.: 5433-01-2
M. Wt: 199.09 g/mol
InChI Key: GBSGGFCCQZUXNB-UHFFFAOYSA-N
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Description

1-Bromo-3-isopropylbenzene is a useful research compound. Its molecular formula is C9H11Br and its molecular weight is 199.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29089. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-propan-2-ylbenzene
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InChI

InChI=1S/C9H11Br/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSGGFCCQZUXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202698
Record name Benzene, 1-bromo-3-(1-methylethyl)-
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Molecular Weight

199.09 g/mol
Source PubChem
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CAS No.

5433-01-2
Record name Benzene, 1-bromo-3-(1-methylethyl)-
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Record name 5433-01-2
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Record name Benzene, 1-bromo-3-(1-methylethyl)-
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Record name 1-Bromo-3-isopropylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-bromo-3-isopropylbenzene, a key intermediate in various organic syntheses. The information is presented to support research, development, and quality control activities.

Core Physical Properties

This compound, also known as 3-bromocumene, is a halogenated aromatic hydrocarbon.[1] Its physical characteristics are crucial for handling, reaction setup, and purification processes. A summary of these properties is provided in the table below.

Quantitative Data Summary
Physical PropertyValueUnits
Molecular Formula C₉H₁₁Br
Molecular Weight 199.09 g/mol [2][3]
CAS Number 5433-01-2[2][4][5]
Boiling Point 208.00°C[2]
52-53 (at 0.8 mmHg)°C[4]
Density 1.285g/cm³[2][4][6]
Refractive Index 1.5310 - 1.534[4][6]
Melting Point Not available
Flash Point 81.80°C[2]
Solubility Insoluble in water, soluble in organic solvents.[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For a substance like this compound, two common methods are employed:

  • Simple Distillation: This method is suitable for determining the boiling point of a pure liquid.[8] The liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[8] This temperature remains constant during the distillation of a pure substance and is recorded as the boiling point.[8]

  • Micro-Boiling Point Determination: When only a small sample is available, the micro-boiling point method is utilized.[9] A small amount of the liquid is placed in a fusion tube along with an inverted capillary tube. The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to enter the capillary, is taken as the boiling point.[9][10]

Determination of Density

The density of a liquid is its mass per unit volume.[11] A straightforward and common method for its determination involves the following steps:

  • Mass Measurement: An empty, dry graduated cylinder is weighed using an analytical balance.[12]

  • Volume Measurement: A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[12]

  • Mass of Liquid: The graduated cylinder containing the liquid is reweighed. The mass of the liquid is the difference between this mass and the mass of the empty cylinder.[12]

  • Density Calculation: The density is calculated by dividing the mass of the liquid by its volume.[11][13]

To ensure accuracy, measurements should be repeated, and the average value taken.[12] The temperature at which the measurement is made should also be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when entering the material.[14] It is a characteristic property of a substance. An Abbe refractometer is a common instrument used for this measurement:

  • Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of this compound are placed on the surface of the prism.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is then read directly from the instrument's scale.[14] The temperature should be controlled and noted, as the refractive index varies with temperature.

Logical Relationships of Physical Properties

The following diagram illustrates the hierarchical relationship of the physical properties of this compound.

G Physical Properties of this compound A This compound B Fundamental Properties A->B C Bulk Properties A->C D Optical Properties A->D E Molecular Formula (C₉H₁₁Br) B->E F Molecular Weight (199.09 g/mol) B->F G Boiling Point (208 °C) C->G H Density (1.285 g/cm³) C->H I Refractive Index (1.5310-1.534) D->I

Caption: Hierarchical classification of this compound's physical properties.

References

An In-depth Technical Guide to 1-bromo-3-isopropylbenzene (CAS 5433-01-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-3-isopropylbenzene (also known as 3-bromocumene), a versatile aromatic building block with significant applications in organic synthesis, particularly in the development of novel therapeutic agents. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key chemical reactions, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1] Its structure, featuring a bromine atom and an isopropyl group on a benzene (B151609) ring, imparts a unique reactivity profile, making it a valuable intermediate in complex organic syntheses.[1] The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the isopropyl group influences the molecule's steric and electronic properties.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5433-01-2[3][4]
Molecular Formula C₉H₁₁Br[3][5]
Molecular Weight 199.09 g/mol [3][5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 52-53 °C at 0.8 mmHg[5]
Density 1.285 g/mL[5]
Refractive Index 1.5310[5]
SMILES CC(C)c1cccc(Br)c1[6]
InChIKey GBSGGFCCQZUXNB-UHFFFAOYSA-N[6]

Spectroscopic Data

The structural identity and purity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR ~7.3 (m)MultipletAromatic protons
~7.1 (m)MultipletAromatic protons
~2.9 (sept)Septet-CH(CH₃)₂
~1.2 (d)Doublet-CH(CH₃)₂
¹³C NMR ~150SingletC-isopropyl
~133SingletC-Br
~130DoubletAromatic CH
~129DoubletAromatic CH
~125DoubletAromatic CH
~122DoubletAromatic CH
~34Doublet-CH(CH₃)₂
~24Quartet-CH(CH₃)₂

Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument.[3][7]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
3050-3100MediumAromatic C-H stretch[3]
2870-2960StrongAliphatic C-H stretch (isopropyl)[3]
1570, 1470Medium-StrongAromatic C=C skeletal vibrations[3]
~780, ~690StrongC-H out-of-plane bending (m-disubstitution)[3]
550-650MediumC-Br stretch[3]

Table 4: Mass Spectrometry (MS) Data

m/zRelative IntensityAssignmentReference(s)
198/200ModerateMolecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)[7][8]
183/185High[M-CH₃]⁺[7][8]
119Moderate[M-Br]⁺[8]

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 3-isopropylaniline (B1630885).[9] This multi-step process involves the diazotization of the primary amine followed by a copper(I) bromide-mediated substitution.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Step 1: Diazotization of 3-isopropylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-isopropylaniline (1.0 eq.) in a solution of 48% hydrobromic acid (HBr) (3.0 eq.) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) (1.1 eq.) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq.) in 48% HBr (1.5 eq.).

  • Warm the CuBr solution to approximately 50-60 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady effervescence.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (B109758) (3 x volume).

  • Combine the organic layers and wash successively with 1 M NaOH, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Purification 3-Isopropylaniline 3-Isopropylaniline Diazotization Diazotization 3-Isopropylaniline->Diazotization 1. HBr, H₂O 2. NaNO₂, 0-5 °C Diazonium Salt Solution (cold) Diazonium Salt Solution (cold) Reaction Mixture Reaction Mixture Diazonium Salt Solution (cold)->Reaction Mixture Addition Diazotization->Diazonium Salt Solution (cold) CuBr Solution (warm) CuBr Solution (warm) CuBr Solution (warm)->Reaction Mixture Crude Product Crude Product Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation Workup & Extraction Workup & Extraction Reaction Mixture->Workup & Extraction N₂ evolution, heat Workup & Extraction->Crude Product Pure this compound Pure this compound Vacuum Distillation->Pure this compound G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Heterocyclic Boronic Ester Heterocyclic Boronic Ester Heterocyclic Boronic Ester->Suzuki Coupling Pd Catalyst, Base Kinase Inhibitor Core Kinase Inhibitor Core Suzuki Coupling->Kinase Inhibitor Core Further Functionalization Further Functionalization Kinase Inhibitor Core->Further Functionalization Final Drug Candidate Final Drug Candidate Further Functionalization->Final Drug Candidate

References

Synthesis of 1-bromo-3-isopropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic route to 1-bromo-3-isopropylbenzene. The synthesis is a multi-step process commencing with isopropylbenzene and proceeding through nitration, reduction, and a Sandmeyer reaction. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflow.

Overview of the Synthetic Pathway

The most viable and commonly employed synthetic route to this compound involves a three-step sequence starting from isopropylbenzene (cumene). Direct bromination of isopropylbenzene is not a practical approach for obtaining the meta-substituted product, as the isopropyl group is an ortho-, para-director in electrophilic aromatic substitution reactions. Therefore, the synthesis relies on the strategic introduction of functional groups to direct the desired substitution pattern.

The overall synthetic pathway is as follows:

  • Nitration of Isopropylbenzene: Isopropylbenzene is nitrated using a mixture of nitric acid and sulfuric acid to yield a mixture of nitro-isopropylbenzene isomers.

  • Reduction of 3-Nitro-isopropylbenzene: The meta-isomer, 3-nitro-isopropylbenzene, is reduced to 3-isopropylaniline (B1630885).

  • Sandmeyer Reaction of 3-Isopropylaniline: The amino group of 3-isopropylaniline is converted to a diazonium salt, which is subsequently displaced by a bromine atom using a copper(I) bromide catalyst.

Below is a graphical representation of this synthetic pathway.

Synthesis_Pathway Isopropylbenzene Isopropylbenzene Nitro_Isomers Nitro-isopropylbenzene Isomers (ortho, meta, para) Isopropylbenzene->Nitro_Isomers HNO₃, H₂SO₄ Meta_Nitro 3-Nitro-isopropylbenzene Nitro_Isomers->Meta_Nitro Separation Aniline 3-Isopropylaniline Meta_Nitro->Aniline Reduction (e.g., Fe, HCl) Final_Product This compound Aniline->Final_Product Sandmeyer Reaction (1. NaNO₂, HBr 2. CuBr) Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction Nitration_Start Mix HNO₃ and H₂SO₄ Add_Cumene Add Isopropylbenzene solution Nitration_Start->Add_Cumene Nitration_Reaction Stir at RT Add_Cumene->Nitration_Reaction Nitration_Quench Quench with ice water Nitration_Reaction->Nitration_Quench Nitration_Extract Extract with CH₂Cl₂ Nitration_Quench->Nitration_Extract Nitration_Wash Wash organic layer Nitration_Extract->Nitration_Wash Nitration_Dry Dry and concentrate Nitration_Wash->Nitration_Dry Nitration_Separate Separate isomers (Fractional Distillation) Nitration_Dry->Nitration_Separate Reduction_Start Dissolve 3-nitro-isopropylbenzene in aq. EtOH Nitration_Separate->Reduction_Start 3-Nitro-isopropylbenzene Add_Fe Add Fe powder Reduction_Start->Add_Fe Add_HCl Add HCl solution at reflux Add_Fe->Add_HCl Reduction_Reaction Stir at reflux Add_HCl->Reduction_Reaction Reduction_Basify Make basic with NaOH Reduction_Reaction->Reduction_Basify Steam_Distill Steam Distillation Reduction_Basify->Steam_Distill Reduction_Extract Extract with Chloroform Steam_Distill->Reduction_Extract Reduction_Purify Dry, concentrate, and vacuum distill Reduction_Extract->Reduction_Purify Diazotization Diazotize 3-isopropylaniline with NaNO₂ in HBr (0-5°C) Reduction_Purify->Diazotization 3-Isopropylaniline Sandmeyer_Add Add diazonium salt to CuBr solution Diazotization->Sandmeyer_Add Prepare_CuBr Prepare CuBr in HBr Prepare_CuBr->Sandmeyer_Add Sandmeyer_Reaction Warm to RT and stir Sandmeyer_Add->Sandmeyer_Reaction Sandmeyer_Extract Extract with ether Sandmeyer_Reaction->Sandmeyer_Extract Sandmeyer_Wash Wash organic layer Sandmeyer_Extract->Sandmeyer_Wash Sandmeyer_Purify Dry, concentrate, and vacuum distill Sandmeyer_Wash->Sandmeyer_Purify Final_Product_Node Final_Product_Node Sandmeyer_Purify->Final_Product_Node This compound

An In-depth Technical Guide to 1-Bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 1-bromo-3-isopropylbenzene, a key intermediate in various organic syntheses.

Molecular Structure and Properties

This compound, also known as 3-bromocumene, is an aromatic compound with the chemical formula C₉H₁₁Br.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with a bromine atom and an isopropyl group at the meta position.

Molecular Structure:

this compound structure

Figure 1: 2D structure of this compound.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₁₁Br[1][2][3]
Molecular Weight 199.09 g/mol [1][3][4]
CAS Number 5433-01-2[1][3]
Appearance Solid
Boiling Point 208.0 °C (at 760 mmHg) 52-53 °C (at 0.8 mmHg)[3][4]
Density 1.285 g/mL[2][4]
Refractive Index 1.5310[4]
Flash Point 81.8 °C[3]
SMILES CC(C)c1cccc(Br)c1[2]
InChIKey GBSGGFCCQZUXNB-UHFFFAOYSA-N[1][2]

Synthesis of this compound

The synthesis of this compound is not straightforward via direct electrophilic aromatic substitution on isopropylbenzene, as the isopropyl group is an ortho-, para-director. A common and effective method involves a Sandmeyer reaction starting from 3-isopropylaniline (B1630885).[5][6]

The synthesis pathway can be visualized as a two-step process: the diazotization of 3-isopropylaniline followed by the Sandmeyer reaction with a copper(I) bromide.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 3-isopropylaniline 3-isopropylaniline Diazonium_Salt 3-isopropylbenzenediazonium salt 3-isopropylaniline->Diazonium_Salt 1. NaNO₂, HBr, 0-5 °C (Diazotization) Final_Product This compound Diazonium_Salt->Final_Product 2. CuBr (Sandmeyer Reaction)

Synthesis of this compound via Sandmeyer reaction.

This protocol is a generalized procedure for the synthesis of aryl bromides from aryl amines and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 3-isopropylaniline

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

  • Diethyl ether or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization of 3-isopropylaniline:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-isopropylaniline in aqueous HBr.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution, maintaining the temperature between 0 and 5 °C. The addition should be controlled to prevent the evolution of brown nitrogen dioxide gas.

    • Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

The proton NMR spectrum will show characteristic signals for the aromatic and isopropyl protons.

ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)Integration
Isopropyl -CH₃Doublet~1.26H
Isopropyl -CHSeptet~2.91H
Aromatic protonsMultiplet7.0 - 7.44H

The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.

Carbon AtomApprox. Chemical Shift (δ, ppm)
Isopropyl -CH₃~24
Isopropyl -CH~34
Aromatic C-Br~122
Aromatic C-H125 - 130
Aromatic C-isopropyl~150

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Vibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Aromatic C=C Stretch1600 - 1450
C-H Bend (meta-disubst.)690-710 and 750-810
C-Br Stretch600 - 500

The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern. Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity.[7]

m/zInterpretation
198/200[M]⁺ / [M+2]⁺ (Molecular ion)
183/185[M - CH₃]⁺ (Loss of a methyl group)
119[M - Br]⁺ (Loss of a bromine radical)
43[C₃H₇]⁺ (Isopropyl cation)

References

Spectroscopic Analysis of 1-bromo-3-isopropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 1-bromo-3-isopropylbenzene, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering a comprehensive resource of its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.30s1HAr-H
7.23d7.81HAr-H
7.12d7.81HAr-H
7.07t7.81HAr-H
2.86sept6.81H-CH(CH₃)₂
1.22d6.86H-CH(CH₃)₂

s: singlet, d: doublet, t: triplet, sept: septet

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
150.9Ar-C
130.4Ar-CH
129.2Ar-CH
125.1Ar-CH
122.5Ar-C
121.9Ar-CH
34.2-CH(CH₃)₂
23.9-CH(CH₃)₂
Table 3: Infrared (IR) Spectroscopy Data (Neat)
Wavenumber (cm⁻¹)IntensityAssignment
3065WeakAromatic C-H Stretch
2963StrongAliphatic C-H Stretch
2870MediumAliphatic C-H Stretch
1595MediumAromatic C=C Stretch
1568StrongAromatic C=C Stretch
1462MediumC-H Bend
1071MediumC-Br Stretch
775StrongAr-H Bend (m-disubstituted)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃). The solution is then transferred to a 5 mm NMR tube, ensuring the final volume is sufficient to cover the detection region of the spectrometer's probe.

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, the acquisition parameters typically include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between pulses. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (typically NaCl or KBr). A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a uniform film.

Data Acquisition: The prepared salt plates are mounted in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates is recorded prior to the sample spectrum to subtract any atmospheric and instrumental interferences.

Visualizations

The following diagrams illustrate the chemical structure and the general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Sample Dissolve in CDCl3 Dissolve in Deuterated Solvent Sample->Dissolve in CDCl3 for NMR Prepare Thin Film Prepare Neat Thin Film Sample->Prepare Thin Film for IR NMR_Spectrometer NMR Spectrometer (¹H and ¹³C) Dissolve in CDCl3->NMR_Spectrometer FTIR_Spectrometer FT-IR Spectrometer Prepare Thin Film->FTIR_Spectrometer NMR_Spectra NMR Spectra (Chemical Shift, Multiplicity, Integration) NMR_Spectrometer->NMR_Spectra IR_Spectrum IR Spectrum (Absorption Bands) FTIR_Spectrometer->IR_Spectrum Structure_Elucidation Structure Elucidation NMR_Spectra->Structure_Elucidation IR_Spectrum->Structure_Elucidation

Reactivity Profile of the C-Br Bond in 1-Bromo-3-isopropylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 1-bromo-3-isopropylbenzene. This versatile building block is frequently utilized in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. The C-Br bond serves as a key functional handle for a variety of powerful chemical transformations, including transition-metal-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Introduction to the Reactivity of the Aryl C-Br Bond

The C-Br bond in this compound exhibits a reactivity profile characteristic of aryl bromides. The bromine atom, being an excellent leaving group, facilitates a range of reactions that forge new carbon-carbon and carbon-heteroatom bonds. The presence of the meta-disposed isopropyl group influences the electronic and steric properties of the aromatic ring, which can affect reaction rates and regioselectivity. The C-Br bond is weaker than a C-Cl bond, making aryl bromides generally more reactive than their chloro-analogs in catalytic cycles that proceed via oxidative addition.

Key Chemical Transformations

The C-Br bond in this compound is a gateway to a multitude of synthetic transformations. The most prominent of these are palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic chemistry. Additionally, the formation of Grignard reagents opens up avenues for nucleophilic additions to a wide array of electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in activating the C-Br bond of this compound, enabling its participation in a variety of coupling reactions. These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryls and substituted aromatic compounds.

Quantitative Data: Suzuki-Miyaura Coupling

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene (B28343)/Water1001293[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid [1]

  • Reaction Setup: A mixture of this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv) is placed in a round-bottom flask.

  • Solvent Addition: A 4:1 mixture of toluene and water is added to the flask.

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv) is added to the reaction mixture.

  • Reaction Conditions: The mixture is degassed and then heated to 100 °C under an inert atmosphere for 12 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound (Ar-Br) ArBr->OxAdd PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Phenylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation ArPdAr_complex Ar-Pd(II)L₂(Ar') Transmetalation->ArPdAr_complex RedElim Reductive Elimination ArPdAr_complex->RedElim RedElim->Pd0 Regeneration Product 3-isopropylbiphenyl (Ar-Ar') RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex organic molecules.

Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate (B77674) [2]

  • Reaction Setup: In a reaction vessel, this compound (1.0 equiv), methyl acrylate (2.0 equiv), triethylamine (B128534) (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.03 equiv), and tri-ortho-tolylphosphine (0.06 equiv) are combined.

  • Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) is added as the solvent.

  • Reaction Conditions: The reaction mixture is heated to reflux overnight under an inert atmosphere.

  • Work-up: The solvent is removed under vacuum. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by a suitable method, such as column chromatography, to yield the desired cinnamate (B1238496) derivative.

Heck Reaction Catalytic Cycle

Heck_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound (Ar-Br) ArBr->OxAdd PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Coordination Coordination PdII_complex->Coordination Alkene Alkene (e.g., Methyl Acrylate) Alkene->Coordination Alkene_complex [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ Coordination->Alkene_complex MigratoryInsertion Migratory Insertion Alkene_complex->MigratoryInsertion Sigma_Alkyl_Pd R-Pd(II)L₂(Br) MigratoryInsertion->Sigma_Alkyl_Pd BetaHydrideElim β-Hydride Elimination Sigma_Alkyl_Pd->BetaHydrideElim Product_complex [HPd(II)L₂(Product)]⁺Br⁻ BetaHydrideElim->Product_complex RedElim Reductive Elimination Product_complex->RedElim Product Substituted Alkene Product_complex->Product Base Base (e.g., Et₃N) Base->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle for the Heck reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. It is important to note that under certain conditions, the Buchwald-Hartwig amination of this compound has been reported to be unsuccessful, leading to the formation of side-products.[3][4] Careful selection of catalyst, ligand, and reaction conditions is therefore crucial for a successful transformation.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start reagents Combine Aryl Bromide, Amine, Base, Pd Catalyst, and Ligand in Solvent start->reagents degas Degas the Reaction Mixture reagents->degas heat Heat under Inert Atmosphere degas->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated N-Aryl Amine Product purify->product

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Grignard Reagent Formation

This compound readily reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, 3-isopropylphenylmagnesium bromide. This organometallic compound is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide.

Experimental Protocol: Formation and Reaction of 3-isopropylphenylmagnesium Bromide [5]

  • Grignard Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are stirred in anhydrous diethyl ether. A solution of this compound in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine. The mixture is refluxed until the magnesium is consumed.

  • Reaction with Electrophile: The freshly prepared Grignard reagent is cooled in an ice bath. An electrophile (e.g., a solution of acetone (B3395972) in anhydrous diethyl ether) is added dropwise. The reaction mixture is stirred at room temperature for a specified time.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by distillation or column chromatography.

Grignard Reaction Workflow

Grignard_Reaction_Workflow start Start reagents React this compound with Magnesium in Anhydrous Ether start->reagents grignard Formation of 3-isopropylphenylmagnesium Bromide reagents->grignard electrophile Add Electrophile (e.g., Acetone) grignard->electrophile reaction Nucleophilic Addition electrophile->reaction quench Quench with Saturated Aqueous NH₄Cl reaction->quench workup Aqueous Work-up and Extraction quench->workup purify Purification (Distillation or Chromatography) workup->purify product Isolated Alcohol Product purify->product

Caption: Workflow for the formation of a Grignard reagent and subsequent reaction.

Conclusion

The C-Br bond in this compound provides a versatile handle for a wide range of synthetic transformations. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, allows for the efficient construction of complex carbon skeletons. Furthermore, the facile formation of the corresponding Grignard reagent opens up a plethora of possibilities for nucleophilic additions. A thorough understanding of the reactivity profile and the specific experimental conditions required for these transformations is crucial for the successful application of this important building block in the fields of pharmaceutical discovery and materials science. While some reactions like the Buchwald-Hartwig amination may present challenges, careful optimization of reaction parameters can often lead to the desired products. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this compound.

References

Isomers of bromo-isopropylbenzene and their properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of Bromo-isopropylbenzene: Properties, Synthesis, and Applications

Introduction

Bromo-isopropylbenzene, with the chemical formula C9H11Br, exists as several structural isomers, primarily differing in the position of the bromine atom on the benzene (B151609) ring relative to the isopropyl group. The three main isomers are 1-bromo-2-isopropylbenzene (B1265715) (ortho), 1-bromo-3-isopropylbenzene (meta), and 1-bromo-4-isopropylbenzene (B1265591) (para). These halogenated aromatic hydrocarbons are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules in the pharmaceutical, agrochemical, and advanced materials industries.[1][2][3] Their utility stems from the reactivity of the carbon-bromine bond, which can readily participate in a variety of transformations, including nucleophilic substitution, Grignard reactions, and metal-catalyzed cross-coupling reactions like the Suzuki coupling.[1][4] This guide provides a comprehensive overview of the properties, synthesis, and applications of these isomers, with a focus on their relevance to researchers and professionals in drug development.

Physicochemical Properties

The position of the bromine atom significantly influences the physical properties of the bromo-isopropylbenzene isomers due to differences in molecular symmetry and intermolecular forces. The para isomer, for instance, often has a higher melting point than its ortho and meta counterparts due to its more regular structure, which allows for more efficient packing in a crystal lattice. These properties are critical for handling, reaction planning, and purification processes.[1]

Table 1: Physicochemical Data of Bromo-isopropylbenzene Isomers

Property1-Bromo-2-isopropylbenzene (ortho)This compound (meta)1-Bromo-4-isopropylbenzene (para)
CAS Number 7073-94-1[5][6][7]5433-01-2[8][9]586-61-8[10][11][12]
Molecular Formula C₉H₁₁Br[5][6][7]C₉H₁₁Br[8]C₉H₁₁Br[3][10][12]
Molecular Weight 199.09 g/mol [5][8][12]199.09 g/mol [8][13]199.09 g/mol [10][12][14]
Appearance --Colorless to light yellow liquid[3][14]
Boiling Point 90-92°C / 15 mmHg[5]52-53°C / 0.8 mmHg[9]219°C[10][11]
Melting Point -58.8°C[5]--23°C[10]
Density 1.30 g/cm³[1][5]1.285 g/mL[9]1.365 g/mL[10]
Refractive Index 1.5410[5]1.5310[9]1.536[10]
Solubility Insoluble in water[5]-Insoluble in water; soluble in nonpolar organic solvents[3][14]

Synthesis of Bromo-isopropylbenzene Isomers

The primary method for synthesizing ring-brominated isomers of isopropylbenzene is through electrophilic aromatic substitution. Isopropylbenzene (cumene) reacts with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The isopropyl group is an ortho-, para-directing activator.[15] Consequently, the reaction yields a mixture of 1-bromo-2-isopropylbenzene (ortho) and 1-bromo-4-isopropylbenzene (para).[15] Due to the steric hindrance imposed by the bulky isopropyl group, the para isomer is typically the major product.[15]

G A 1. Reaction Setup (Isopropylbenzene + FeBr₃) B 2. Slow Addition of Br₂ (Control Temperature) A->B C 3. Reaction Monitoring (TLC or GC) B->C D 4. Aqueous Work-up (Quench, Wash) C->D E 5. Dry & Concentrate (Dry Organic Layer, Evaporate Solvent) D->E F 6. Purification (Distillation or Chromatography) E->F G Isolated Isomers (Ortho & Para) F->G G Start Bromo-isopropylbenzene Isomer Grignard Grignard Reaction (forms C-C bonds) Start->Grignard Coupling Suzuki/Cross-Coupling (forms C-C bonds) Start->Coupling Substitution Nucleophilic Substitution (adds new functional groups) Start->Substitution Product1 Pharmaceutical Intermediates Grignard->Product1 Product3 Advanced Materials Grignard->Product3 Coupling->Product1 Product2 Agrochemicals Coupling->Product2 Substitution->Product1

References

In-Depth Technical Guide: Health and Safety Information for 1-Bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical. The toxicological properties of 1-bromo-3-isopropylbenzene have not been fully investigated, and all handling should be conducted with caution by trained professionals.

Chemical Identification and Physical Properties

This section provides key identifiers and physical characteristics of this compound.

PropertyValueReference
IUPAC Name 1-bromo-3-propan-2-ylbenzene[1]
Synonyms 3-Bromocumene, m-Bromocumene[1]
CAS Number 5433-01-2
Molecular Formula C₉H₁₁Br[1]
Molecular Weight 199.09 g/mol
Appearance Solid
Boiling Point 52-53 °C (0.8 mmHg)[2]
Density 1.285 g/mL[2]
Refractive Index 1.5310[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-term Hazard1H410: Very toxic to aquatic life with long lasting effects

(Data sourced from aggregated GHS information provided to ECHA)[1]

Signal Word: Warning

Hazard Pictograms:

  • Health Hazard

  • Exclamation Mark

  • Environment

Toxicological Summary

Acute Toxicity:

  • Oral: Harmful if swallowed.

  • Dermal: Expected to be harmful, though specific data is lacking. Causes skin irritation[1].

  • Inhalation: May cause respiratory irritation[1].

Carcinogenicity and Genotoxicity:

  • There are no specific studies on the carcinogenicity or genotoxicity of this compound. However, studies on related brominated compounds, such as 1-bromopropane, have indicated potential carcinogenicity in animal models[3]. 1-Bromo-3-chloropropane has also shown evidence of carcinogenicity in animal studies[4][5].

Experimental Protocols (General Methodologies)

While specific experimental data for this compound is not available, the following sections describe the general methodologies based on OECD guidelines for assessing the health hazards identified.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

  • Animal Model: Albino rabbit is the preferred species.

  • Dosage and Application: A single dose of 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area of shaved skin (approximately 6 cm²)[6].

  • Exposure: The substance is held in contact with the skin for 4 hours.

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals over 14 days. The severity of the lesions is scored.

  • Endpoint: If corrosive effects are not observed in an initial test, a confirmatory test may be performed. Responses that persist to the end of the 14-day observation period indicate that the substance is an irritant[6].

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

Methodology:

  • Animal Model: Albino rabbit is the recommended species.

  • Dosage and Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of the animal.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The observation period can be extended up to 21 days to assess the reversibility of effects[7].

  • Scoring: The cornea, iris, and conjunctiva are evaluated and scored for the severity of any lesions.

Acute Oral Toxicity (Based on OECD Guideline 423 - Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Typically rats, usually of a single sex (females are often preferred).

  • Procedure: A stepwise procedure is used with a small number of animals per step. The substance is administered orally at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight)[8].

  • Observation: The animals are observed for mortality and clinical signs of toxicity. The outcome of one step determines the dose for the next step.

  • Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality[8].

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE) and Exposure Controls

To minimize exposure, the following PPE and engineering controls are recommended.

ControlRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles and/or a face shield.
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
First-Aid Measures

The following diagram illustrates the recommended first-aid procedures in case of exposure.

FirstAid cluster_exposure Exposure Route cluster_action Immediate Action cluster_followup Follow-up Inhalation Inhalation Move_to_Fresh_Air Move to fresh air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Remove_Clothing Remove contaminated clothing Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth Ingestion->Rinse_Mouth Medical_Attention Seek immediate medical attention Move_to_Fresh_Air->Medical_Attention Wash_Skin Wash skin with soap and water Remove_Clothing->Wash_Skin Remove_Lenses Remove contact lenses, if present and easy to do Rinse_Eyes->Remove_Lenses Do_Not_Vomit Do NOT induce vomiting Rinse_Mouth->Do_Not_Vomit Wash_Skin->Medical_Attention if irritation persists Remove_Lenses->Medical_Attention if irritation persists Do_Not_Vomit->Medical_Attention

First-aid procedures for this compound exposure.

Accidental Release Measures

The following workflow outlines the steps to be taken in the event of a spill.

SpillResponse cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate unnecessary personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Remove all sources of ignition Ventilate->Ignition Absorb Absorb with inert material (e.g., sand, vermiculite) Ignition->Absorb Collect Collect into a suitable, labeled container Absorb->Collect Dispose Dispose of as hazardous waste according to local regulations Collect->Dispose

Workflow for responding to an accidental release.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and hydrogen bromide.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, hydrogen bromide.

Storage and Disposal

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life. While detailed experimental toxicological data is lacking, the available information necessitates the use of appropriate personal protective equipment and adherence to strict safety protocols. All personnel handling this substance should be thoroughly trained in its potential hazards and emergency procedures.

References

An In-depth Technical Guide to the Core Chemical Reactions of 1-Bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving 1-bromo-3-isopropylbenzene, a versatile aromatic building block in organic synthesis. The document details the reaction mechanisms, experimental protocols, and quantitative data for several pivotal transformations, offering valuable insights for researchers in medicinal chemistry and materials science.

Overview of this compound's Reactivity

This compound serves as a valuable substrate in a multitude of cross-coupling and organometallic reactions. The presence of the bromine atom facilitates a range of transformations, including the formation of Grignard reagents and participation in various palladium-catalyzed cross-coupling reactions. The isopropyl group, being an ortho-, para-director, can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions on the product molecules.

Grignard Reagent Formation

The formation of a Grignard reagent is a fundamental transformation of this compound, opening the door to a wide array of subsequent reactions, including the formation of new carbon-carbon bonds.

Reaction:

This compound + Mg → (3-isopropylphenyl)magnesium bromide

Experimental Protocol:

A detailed protocol for a similar Grignar reaction is as follows: All glassware must be rigorously dried to exclude moisture. Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added, followed by a small crystal of iodine to initiate the reaction. A solution of this compound in the anhydrous solvent is then added dropwise. The reaction is typically initiated with gentle heating and then proceeds exothermically. The completion of the reaction is indicated by the consumption of the magnesium turnings. The resulting Grignard reagent is then used in situ for subsequent reactions.

Quantitative Data:

ReactantReagentSolventConditionsProductYield (%)
This compoundMg, I2 (cat.)Anhydrous Et2OReflux(3-isopropylphenyl)magnesium bromideTypically high, used in situ

Note: Yields for Grignard reagent formation are often assumed to be quantitative and the reagent is used directly in the next step.

Experimental Workflow for Grignard Reagent Formation

Grignard_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product A Dry Glassware B Add Mg Turnings A->B C Inert Atmosphere (N2/Ar) B->C D Add Anhydrous Solvent (Et2O/THF) C->D E Add this compound (dropwise) D->E F Initiate with Heat/Iodine E->F G Reflux F->G H (3-isopropylphenyl)magnesium bromide G->H

Caption: Workflow for the synthesis of (3-isopropylphenyl)magnesium bromide.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[1]

Reaction:

This compound + (R)-B(OH)₂ → 3-isopropyl-1,1'-biphenyl (where R is an aryl or vinyl group)

Experimental Protocol:

A general procedure involves the reaction of the aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.[2] To a flask containing this compound and an arylboronic acid is added a solvent such as a mixture of toluene (B28343) and water. A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, and a base, commonly sodium carbonate or potassium phosphate, are then added. The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or GC-MS. The product is then isolated through extraction and purified by chromatography.[2]

Quantitative Data:

Coupling PartnerCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001295
4-Methylphenylboronic acidPd(PPh₃)₄-Na₂CO₃Dioxane/H₂O901692

Note: The data presented is representative for Suzuki couplings of aryl bromides and may vary for this compound.

Logical Relationship of Key Cross-Coupling Reactions

Coupling_Reactions cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_co C-O Bond Formation Start This compound Suzuki Suzuki Coupling (+ R-B(OH)2) Start->Suzuki Sonogashira Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira Heck Heck Reaction (+ Alkene) Start->Heck Kumada Kumada Coupling (+ R-MgBr) Start->Kumada Stille Stille Coupling (+ R-SnR'3) Start->Stille Negishi Negishi Coupling (+ R-ZnX) Start->Negishi Buchwald Buchwald-Hartwig Amination (+ R2NH) Start->Buchwald Ullmann Ullmann Condensation (+ R-OH) Start->Ullmann

Caption: Key cross-coupling reactions starting from this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3]

Reaction:

This compound + R₂NH → N-(3-isopropylphenyl)amine derivative

Experimental Protocol:

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong base.[4] A typical procedure involves charging a reaction vessel with this compound, the desired amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base such as sodium tert-butoxide. Anhydrous toluene or dioxane is used as the solvent. The reaction mixture is heated under an inert atmosphere until completion. Workup involves quenching the reaction, extraction, and purification by chromatography.[4]

Quantitative Data:

AmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃BINAPNaOtBuToluene1001885
MorpholinePd(OAc)₂XantphosCs₂CO₃Dioxane1102488

Note: This data is illustrative for Buchwald-Hartwig aminations of aryl bromides.[4][5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[6]

Reaction:

This compound + R-C≡CH → (3-isopropylphenyl)acetylene derivative

Experimental Protocol:

A general protocol for the Sonogashira coupling involves the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[7] Typically, a mixture of the aryl bromide, terminal alkyne, a palladium catalyst like Pd(PPh₃)₂Cl₂, and copper(I) iodide is stirred in a solvent such as triethylamine (B128534) or a mixture of THF and an amine base. The reaction is usually carried out at room temperature or with gentle heating under an inert atmosphere. Upon completion, the reaction mixture is worked up by filtration to remove the amine hydrohalide salt, followed by extraction and purification.[7]

Quantitative Data:

AlkynePd CatalystCu CatalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF/Et₃N65690
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHToluene801287

Note: This data represents typical conditions and yields for Sonogashira couplings.

Other Important Cross-Coupling Reactions

Several other powerful cross-coupling reactions can be employed with this compound to generate a diverse range of molecular architectures.

  • Kumada Coupling: This reaction utilizes a Grignard reagent (formed from this compound) and couples it with another organic halide in the presence of a nickel or palladium catalyst.[8]

  • Negishi Coupling: In this reaction, an organozinc reagent, which can be prepared from this compound via lithiation followed by transmetalation with a zinc salt, is coupled with an organic halide using a palladium or nickel catalyst.[9]

  • Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium.[10]

  • Heck Reaction: The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[11]

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-oxygen or carbon-nitrogen bonds.[12]

Reaction (C-O coupling):

This compound + R-OH → 3-isopropoxy-1,1'-biphenyl derivative

Experimental Protocol:

A traditional Ullmann condensation requires high temperatures and stoichiometric amounts of copper.[12] However, modern protocols often use a catalytic amount of a copper salt with a ligand. In a typical procedure, this compound, an alcohol or phenol, a copper(I) catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃) are heated in a high-boiling polar solvent like DMF or DMSO. The product is then isolated by extraction and purified.

Quantitative Data:

NucleophileCu CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
PhenolCuI1,10-PhenanthrolineK₂CO₃DMF1502475
n-ButanolCu₂OSalicylaldoximeCs₂CO₃Dioxane1203668

Note: The presented data is representative of Ullmann-type reactions.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its ability to undergo a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions and Grignard reagent formation, allows for the efficient construction of complex molecular frameworks. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this important building block in their synthetic endeavors.

References

A Technical Guide to 1-Bromo-3-isopropylbenzene for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, key chemical properties, and synthetic applications of 1-bromo-3-isopropylbenzene (also known as 3-bromocumene). This versatile building block is a valuable precursor in the synthesis of a wide range of molecules, particularly in the pharmaceutical and agrochemical industries.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer this compound, with variations in purity, available quantities, and pricing. Researchers should carefully consider these factors based on the specific requirements of their application. Below is a summary of offerings from several prominent suppliers.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich CDS003768AldrichCPR*250 mg
Biosynth FB76796Not specified10 g, 25 g, 50 g, 100 g
ChemBridge BB-4045144Not specifiedInquire
BLDpharm BD108869≥95%1g, 5g, 25g, 100g
Thermo Scientific AC44658005095%5 g

*Note: Sigma-Aldrich's "AldrichCPR" grade indicates that the buyer assumes responsibility for confirming the product's identity and purity.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in chemical reactions.

PropertyValueReference
CAS Number 5433-01-2[1]
Molecular Formula C₉H₁₁Br[1]
Molecular Weight 199.09 g/mol [1]
Boiling Point 208-210 °C[1]
Density 1.285 g/cm³[1]
Refractive Index 1.534
Flash Point 81.8 °C[1]
InChI Key GBSGGFCCQZUXNB-UHFFFAOYSA-N
SMILES CC(C)c1cccc(Br)c1

Key Synthetic Applications & Experimental Protocols

This compound is a key intermediate in the synthesis of more complex molecules, primarily through cross-coupling reactions and the formation of Grignard reagents. Its utility is demonstrated in the preparation of substituted biaryls and the introduction of the 3-isopropylphenyl moiety into target structures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of carbon-carbon bonds.

Representative Experimental Protocol: Synthesis of a Biaryl Compound

This protocol is adapted from procedures for similar aryl bromides and provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (B28343) (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Grignard Reaction

The Grignard reaction involves the formation of an organomagnesium halide (Grignard reagent), which acts as a potent nucleophile to form new carbon-carbon bonds with electrophiles such as aldehydes, ketones, and esters.

Representative Experimental Protocol: Formation of a Tertiary Alcohol

This protocol outlines the formation of the Grignard reagent from this compound and its subsequent reaction with a ketone to yield a tertiary alcohol.

Materials:

  • This compound (1.0 mmol)

  • Magnesium turnings (1.2 mmol)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (10 mL)

  • A crystal of iodine (as an activator)

  • A ketone (e.g., acetone, 1.0 mmol)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place the magnesium turnings and the iodine crystal.

    • Add a small amount of anhydrous ether or THF to cover the magnesium.

    • In the dropping funnel, dissolve this compound in anhydrous ether or THF.

    • Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of the ketone in anhydrous ether or THF to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways and Supplier Selection

To aid in the understanding of the synthetic utility and procurement of this compound, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification ArylBromide This compound InertAtmosphere Inert Atmosphere ArylBromide->InertAtmosphere BoronicAcid Arylboronic Acid BoronicAcid->InertAtmosphere Catalyst Pd Catalyst & Base Catalyst->InertAtmosphere Solvent Toluene/Water InertAtmosphere->Solvent Heating Heating (90°C) Solvent->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Biaryl Product Purification->Product

Suzuki-Miyaura Coupling Experimental Workflow

Grignard_Reaction_Workflow cluster_reagent_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification ArylBromide This compound GrignardReagent Grignard Reagent ArylBromide->GrignardReagent Magnesium Magnesium Turnings Magnesium->GrignardReagent Solvent Anhydrous Ether/THF Solvent->GrignardReagent ReactionConditions 0°C to RT GrignardReagent->ReactionConditions Electrophile Ketone/Aldehyde Electrophile->ReactionConditions Quenching Aqueous Quench (NH4Cl) ReactionConditions->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Alcohol Product Purification->Product

Grignard Reaction Experimental Workflow

Supplier_Selection_Logic Start Start: Need this compound Purity Required Purity? Start->Purity Purity->Start Re-evaluate Needs Quantity Required Quantity? Purity->Quantity Purity Met Quantity->Purity Insufficient Quantity Budget Budget Constraints? Quantity->Budget Quantity Available Budget->Quantity Over Budget SelectSupplier Select Supplier Budget->SelectSupplier Within Budget

Logical Flow for Supplier Selection

References

Technical Guide: Stability and Storage of 1-Bromo-3-isopropylbenzene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-bromo-3-isopropylbenzene (also known as 3-bromocumene). Aimed at professionals in research, science, and drug development, this document synthesizes available data and outlines best practices for maintaining the integrity of this chemical compound. Due to a lack of extensive, publicly available quantitative stability data for this compound, this guide also furnishes a detailed, generalized experimental protocol for conducting forced degradation studies to assess its stability profile.

Overview of this compound

This compound is an aromatic organic compound with the chemical formula C₉H₁₁Br. It serves as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Understanding its stability is crucial for ensuring the reproducibility of experimental results and the quality of synthesized products.

Potential Impurities: The stability of this compound can be influenced by impurities from its synthesis. Common synthetic routes include the bromination of cumene (B47948) and the Friedel-Crafts alkylation of bromobenzene. Potential impurities may include isomers (e.g., 1-bromo-2-isopropylbenzene, 1-bromo-4-isopropylbenzene), poly-brominated or poly-alkylated species, and residual starting materials or reagents.

Recommended Storage Conditions and Stability Summary

Currently available data from chemical suppliers provide general guidelines for the storage of this compound. While specific quantitative data on its degradation kinetics are limited, the following table summarizes the recommended storage conditions and known stability information.

ParameterRecommendation/InformationSource
Storage Temperature 10°C - 25°C (Room Temperature)[1]
Container Store in a well-closed container.[1]
Atmosphere No specific recommendations for an inert atmosphere are commonly provided, but for long-term storage, storage under nitrogen or argon is a good practice to prevent potential oxidation.General chemical best practices
Light Sensitivity While not explicitly stated to be light-sensitive, it is prudent to store in an amber or opaque container to protect from light, as is common for many aromatic halides.General chemical best practices
Incompatibilities Strong oxidizing agents.General chemical safety information
General Stability Stable under normal storage conditions.General chemical safety information
Known Degradation The presence of nitrite (B80452) ions in the environment can lead to deamination reactions, resulting in degradation through hydrolysis and biodegradation.[1]

Experimental Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following protocol is a comprehensive, albeit generalized, approach for assessing the stability of this compound under various stress conditions.

Objective

To identify potential degradation products and pathways for this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions. This information is critical for developing a stability-indicating analytical method, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Methods
  • Test Substance: this compound (of known purity)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade water, Acetonitrile (B52724) (ACN), Methanol (MeOH).

  • Apparatus: HPLC system with a UV detector, photostability chamber, oven, pH meter, analytical balance, volumetric flasks, and pipettes.

Preparation of Stock and Sample Solutions

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Subsequent dilutions will be made from this stock solution for each stress condition.

Stress Conditions

1. Hydrolytic Degradation:

  • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Store at 60°C for 24 hours.
  • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Store at 60°C for 24 hours.
  • Neutral Hydrolysis: Mix equal volumes of the stock solution and HPLC-grade water. Store at 60°C for 24 hours.
  • Procedure: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize if necessary (the acidic solution with NaOH and the basic solution with HCl), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Oxidative Degradation:

  • Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
  • Procedure: At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

3. Photolytic Degradation:

  • Expose a solution of this compound (in a suitable solvent) in a quartz cuvette or a petri dish to a photostability chamber. The exposure should be consistent with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
  • Procedure: Analyze the samples after the exposure period.

4. Thermal Degradation:

  • Place a solid sample of this compound in an oven at 80°C for 48 hours.
  • Also, expose a solution of the compound to the same thermal stress.
  • Procedure: At specified time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.

Analytical Method

A stability-indicating HPLC method should be developed and validated. A typical starting point would be:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL

The method must be able to separate the intact this compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the forced degradation study of this compound.

Forced_Degradation_Workflow substance This compound (Known Purity) stock_prep Prepare Stock Solution (1 mg/mL in ACN or MeOH) substance->stock_prep stress_conditions Apply Stress Conditions stock_prep->stress_conditions acid_hydrolysis Acidic Hydrolysis (0.1 N HCl, 60°C) stress_conditions->acid_hydrolysis base_hydrolysis Basic Hydrolysis (0.1 N NaOH, 60°C) stress_conditions->base_hydrolysis neutral_hydrolysis Neutral Hydrolysis (Water, 60°C) stress_conditions->neutral_hydrolysis oxidation Oxidative Degradation (3% H₂O₂, RT) stress_conditions->oxidation photolysis Photolytic Degradation (ICH Q1B) stress_conditions->photolysis thermal Thermal Degradation (80°C, Solid & Solution) stress_conditions->thermal sampling Sample at Time Points (Neutralize/Dilute as needed) acid_hydrolysis->sampling base_hydrolysis->sampling neutral_hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling hplc_analysis HPLC Analysis (Stability-Indicating Method) sampling->hplc_analysis data_analysis Data Analysis (Peak Purity, % Degradation, Identify Degradants) hplc_analysis->data_analysis report Stability Profile Report data_analysis->report

References

Methodological & Application

Application Notes and Protocols for the Formation of (3-isopropylphenyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of the Grignard reagent, (3-isopropylphenyl)magnesium bromide, from 1-bromo-3-isopropylbenzene. Grignard reagents are fundamental organometallic compounds extensively used in organic synthesis for the formation of carbon-carbon bonds. The protocol herein is compiled from established methods for the preparation of aryl Grignard reagents, with special considerations for substrates possessing moderate steric hindrance.

Introduction

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent. The resulting organomagnesium compound is a potent nucleophile and a strong base, making it a versatile tool in the synthesis of a wide array of organic molecules, including pharmaceutical intermediates. The reaction is highly sensitive to moisture and atmospheric oxygen, necessitating anhydrous and inert conditions for optimal yield and purity.

The synthesis of (3-isopropylphenyl)magnesium bromide from this compound is a standard example of Grignard reagent formation from an aryl bromide. The isopropyl group introduces a degree of steric hindrance that may influence the reaction rate, but the synthesis can be achieved in high yield with careful control of the reaction parameters.

Data Presentation

While specific quantitative data for the formation of (3-isopropylphenyl)magnesium bromide is not extensively reported in the literature, the following table presents illustrative data based on typical yields for Grignard reagents derived from similarly substituted aryl bromides under various conditions. The yield of a Grignard reagent is often determined by reacting it with an excess of an electrophile (e.g., benzaldehyde (B42025) or CO2) and isolating the corresponding product.

ParameterCondition ACondition BCondition C
Magnesium Activation Iodine Crystal1,2-DibromoethaneMechanical Grinding
Solvent Anhydrous Diethyl EtherAnhydrous THFAnhydrous Diethyl Ether
Initiation Temperature Room Temperature40 °CRoom Temperature
Reaction Time (h) 21.53
Illustrative Yield (%) 85-9590-9880-90

Note: Yields are illustrative and based on the conversion of the Grignard reagent to a stable derivative. Actual yields may vary depending on the specific experimental conditions, purity of reagents, and the efficiency of the subsequent quenching reaction.

Experimental Protocols

Protocol 1: Formation of (3-isopropylphenyl)magnesium Bromide

This protocol details the synthesis of (3-isopropylphenyl)magnesium bromide using iodine for magnesium activation.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (1-2 small crystals)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Apparatus Setup:

    • All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of inert gas (Nitrogen or Argon).

    • Equip a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube or inert gas inlet, a pressure-equalizing dropping funnel, and a glass stopper.

  • Magnesium Activation:

    • Place the magnesium turnings and a few small crystals of iodine into the reaction flask.

    • Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface. Allow the flask to cool to room temperature.

  • Reaction Initiation:

    • Add a small portion of the anhydrous solvent (diethyl ether or THF) to the flask, just enough to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.

    • Add a small amount (approx. 10%) of the this compound solution to the stirred magnesium suspension.

    • The reaction is expected to initiate within a few minutes, which is indicated by the disappearance of the brown iodine color, the appearance of a cloudy gray/brownish solution, and spontaneous boiling of the solvent.[1] If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Grignard Reagent Formation:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition should be controlled to prevent vigorous boiling.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating to maintain a mild reflux for 1-2 hours, or until the majority of the magnesium has been consumed.

    • The resulting dark gray or brownish solution is the (3-isopropylphenyl)magnesium bromide reagent.

Protocol 2: Titration of the Grignard Reagent (Determination of Yield)

The concentration, and thus the yield, of the Grignard reagent should be determined before its use in subsequent reactions.

Materials:

  • Freshly prepared (3-isopropylphenyl)magnesium bromide solution

  • Anhydrous 1,10-phenanthroline (B135089)

  • sec-Butanol (standardized solution in anhydrous xylene)

  • Anhydrous THF

  • Dry glassware and syringes

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve a small amount of 1,10-phenanthroline in anhydrous THF.

  • Add a known volume (e.g., 1.0 mL) of the Grignard solution to the indicator solution. A color change to reddish-brown will occur.

  • Titrate this solution with the standardized sec-butanol solution until the color disappears.

  • The molarity of the Grignard reagent can be calculated based on the volume of the sec-butanol solution required to reach the endpoint. The yield is then determined based on the initial amount of this compound used.

Visualizations

Experimental Workflow

Grignard_Formation_Workflow Experimental Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep1 Dry Glassware prep2 Assemble Apparatus under Inert Gas prep1->prep2 prep3 Activate Magnesium with Iodine prep2->prep3 react1 Add Anhydrous Solvent prep3->react1 react2 Add a Small Portion of This compound Solution react1->react2 react3 Initiate Reaction (Gentle Heating if Necessary) react2->react3 react4 Dropwise Addition of Remaining This compound react3->react4 react5 Reflux for 1-2 hours react4->react5 analysis1 Cool to Room Temperature react5->analysis1 analysis2 Titrate Aliquot to Determine Concentration (Yield) analysis1->analysis2 analysis3 Use Grignard Reagent in Subsequent Reaction analysis2->analysis3

Caption: Workflow for the formation of (3-isopropylphenyl)magnesium bromide.

Logical Relationship of Key Reaction Parameters

Grignard_Parameters Key Parameters Influencing Grignard Reagent Formation grignard Grignard Reagent ((3-isopropylphenyl)magnesium bromide) yield Yield grignard->yield side_reactions Side Reactions (e.g., Wurtz Coupling) grignard->side_reactions Can react with starting material reactants Reactants halide This compound reactants->halide mg Magnesium reactants->mg halide->grignard mg->grignard conditions Reaction Conditions anhydrous Anhydrous Conditions conditions->anhydrous solvent Solvent (Ether or THF) conditions->solvent temp Temperature conditions->temp anhydrous->yield Crucial for solvent->yield Stabilizes Grignard temp->yield Affects Rate & Side Reactions temp->side_reactions Higher temp can increase outcomes Outcomes outcomes->yield outcomes->side_reactions

Caption: Interrelationship of factors affecting the yield of Grignard synthesis.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 1-bromo-3-isopropylbenzene as a key substrate. The synthesis of substituted biphenyl (B1667301) structures is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. These protocols offer a foundational methodology for the efficient carbon-carbon bond formation to generate novel 3-isopropylbiphenyl (B1604819) derivatives.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester.[1][2] This reaction is widely adopted in both academic and industrial laboratories due to its mild reaction conditions, high functional group tolerance, and the commercial availability and relatively low toxicity of the boronic acid reagents.[1] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a boronate species and subsequent reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) catalyst.[3][4]

This application note focuses on the use of this compound as an aryl halide partner in the Suzuki coupling, providing a pathway to a diverse range of 3-isopropyl-1,1'-biphenyls, which are valuable scaffolds in medicinal chemistry and materials science.

Data Presentation: Representative Reaction Components

The following tables outline typical components and conditions for the Suzuki coupling of this compound with various arylboronic acids. The selection of catalyst, ligand, base, and solvent is critical for optimizing reaction yield and purity.

Table 1: Reactants for Suzuki Coupling of this compound

Component Structure Role Typical Molar Equivalence
This compoundthis compoundAryl Halide Substrate1.0
Phenylboronic AcidPhenylboronic AcidOrganoboron Reagent1.1 - 1.5
(4-Methoxyphenyl)boronic Acid(4-Methoxyphenyl)boronic AcidOrganoboron Reagent1.1 - 1.5
(4-(Trifluoromethyl)phenyl)boronic Acid(4-(Trifluoromethyl)phenyl)boronic AcidOrganoboron Reagent1.1 - 1.5

Table 2: Recommended Catalysts, Ligands, Bases, and Solvents

Category Examples Typical Loading/Concentration Notes
Palladium Precatalyst Palladium(II) Acetate (B1210297) (Pd(OAc)₂)Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)0.5 - 5 mol%Pd(PPh₃)₄ can be used without an additional ligand.
Phosphine Ligand Triphenylphosphine (B44618) (PPh₃)Tricyclohexylphosphine (PCy₃)2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)1 - 10 mol%Bulky, electron-rich ligands like SPhos and XPhos can improve efficiency for challenging substrates.
Base Potassium Carbonate (K₂CO₃)Sodium Carbonate (Na₂CO₃)Potassium Phosphate (K₃PO₄)Cesium Carbonate (Cs₂CO₃)2.0 - 3.0 equivalentsThe choice of base can significantly impact the reaction rate and yield.
Solvent System Toluene (B28343)/Water1,4-Dioxane/WaterTetrahydrofuran (THF)/Watern-Propanol/WaterTypically a 4:1 to 10:1 organic to aqueous ratioThe aqueous phase is necessary for the activation of the boronic acid by the base.[5]

Experimental Protocols

The following protocols provide a detailed methodology for the Suzuki coupling of this compound.

General Protocol for the Suzuki Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Solvent Addition: Add degassed toluene and deionized water in a 4:1 ratio (e.g., 8 mL of toluene and 2 mL of water for a 1 mmol scale reaction).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-isopropyl-1,1'-biphenyl derivative.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Catalyst and Ligand A->B C Add Solvents (Toluene/Water) B->C D Heat under Inert Atmosphere (80-100 °C) C->D E Cool and Dilute (Ethyl Acetate/Water) D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H I Pure 3-Isopropylbiphenyl Product H->I

Caption: General experimental workflow for the Suzuki coupling.

Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylHalide This compound (Ar-X) ArylHalide->OxAdd PdII_A Ar-Pd(II)Ln-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation BoronicAcid Aryl'B(OH)₂ Boronate [Aryl'B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation PdII_B Ar-Pd(II)Ln-Aryl' Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product 3-Isopropylbiphenyl (Ar-Aryl') RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Heck Reaction of 1-Bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1] This reaction has become a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and experimental protocols for the Heck reaction of 1-bromo-3-isopropylbenzene, a sterically hindered aryl bromide. The presence of the isopropyl group introduces steric considerations that necessitate careful optimization of reaction conditions to achieve high yields and selectivity.

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The Pd(0) catalyst is regenerated by reductive elimination of HBr, a process facilitated by a base.

Key Parameters for Optimization

Due to the steric hindrance imparted by the isopropyl group in this compound, careful selection of the following parameters is crucial for a successful Heck reaction:

  • Palladium Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common and effective choices. Pd(OAc)₂ is often preferred due to its air stability.

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle, especially with sterically demanding substrates. Bulky, electron-rich phosphine (B1218219) ligands (e.g., tri(o-tolyl)phosphine, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to enhance catalytic activity.

  • Base: An appropriate base is required to neutralize the hydrogen bromide generated during the reaction. Common choices include organic bases like triethylamine (B128534) (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc).

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and 1,4-dioxane (B91453) are typically used to facilitate the dissolution of reactants and catalyst components.

  • Temperature: Higher reaction temperatures (typically in the range of 80-140 °C) are often necessary to overcome the activation energy barrier, particularly for less reactive aryl bromides. Microwave irradiation can also be employed to accelerate the reaction.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the Heck reaction of this compound with representative alkenes, styrene (B11656), and n-butyl acrylate (B77674).

Protocol 1: Heck Reaction with Styrene

This protocol describes the synthesis of 1-isopropyl-3-styrylbenzene.

Reaction Scheme:

Table 1: Reaction Conditions for the Heck Reaction of this compound with Styrene.

ParameterConditionNotes
Aryl Halide This compoundSubstrate of interest.
Alkene StyreneTypically used in 1.2 to 1.5 excess.
Palladium Source Pd(OAc)₂ (1-2 mol%)Air-stable and commonly used precursor.
Ligand Tri(o-tolyl)phosphine (2-4 mol%)Bulky ligand to promote reaction with sterically hindered substrate.
Base Triethylamine (Et₃N) (1.5-2.0 equiv.)Organic base, acts as a solvent and neutralizes HBr.
Solvent N,N-Dimethylformamide (DMF)Anhydrous, polar aprotic solvent.
Temperature 100 - 120 °CHigher temperatures may be required for optimal conversion.
Reaction Time 12 - 24 hoursMonitor by TLC or GC-MS for completion.

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow with the addition of styrene (1.2 equiv.) and triethylamine (1.5 equiv.).

  • Reaction: Immerse the flask in a preheated oil bath set to 110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Protocol 2: Heck Reaction with n-Butyl Acrylate

This protocol describes the synthesis of n-butyl (E)-3-(3-isopropylphenyl)acrylate.

Reaction Scheme:

Table 2: Reaction Conditions for the Heck Reaction of this compound with n-Butyl Acrylate.

ParameterConditionNotes
Aryl Halide This compoundSubstrate of interest.
Alkene n-Butyl AcrylateTypically used in 1.2 to 1.5 excess.
Palladium Source Pd(OAc)₂ (1-2 mol%)Air-stable and commonly used precursor.
Ligand XPhos (2-4 mol%)A bulky, electron-rich biaryl phosphine ligand suitable for challenging couplings.
Base Potassium Carbonate (K₂CO₃) (2.0 equiv.)Inorganic base.
Solvent 1,4-DioxaneAnhydrous, polar aprotic solvent.
Temperature 100 - 120 °CReaction temperature may need optimization.
Reaction Time 12 - 24 hoursMonitor by TLC or GC-MS for completion.

Procedure:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), palladium(II) acetate (0.015 equiv., 1.5 mol%), XPhos (0.03 equiv., 3 mol%), and potassium carbonate (2.0 equiv.).

  • Reagent Addition: Add anhydrous 1,4-dioxane via syringe, followed by n-butyl acrylate (1.3 equiv.).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Mandatory Visualizations

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Pd Catalyst, and Ligand B Purge with Inert Gas A->B C Add Anhydrous Solvent B->C D Add Alkene and Base C->D E Heat to 80-140 °C D->E F Monitor by TLC/GC-MS E->F G Cool and Quench F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K K J->K Pure Product

Caption: General experimental workflow for the Heck reaction.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X(L)₂ pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkene [Ar-Pd(II)-X(L)₂(Alkene)] pd2_aryl->pd2_alkene Alkene Coordination pd2_inserted R-CH₂-CH(Ar)-Pd(II)-X(L)₂ pd2_alkene->pd2_inserted Migratory Insertion pd_hydride H-Pd(II)-X(L)₂ pd2_inserted->pd_hydride β-Hydride Elimination Product pd_hydride->pd0 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols for the Use of 1-bromo-3-isopropylbenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-bromo-3-isopropylbenzene in the synthesis of pharmaceutical intermediates. This versatile building block is a key starting material for introducing the 3-isopropylphenyl moiety into complex molecules, a common structural motif in various drug candidates. The following sections detail key reactions, experimental protocols, and the biological relevance of intermediates derived from this compound.

Introduction

This compound is an aromatic organobromine compound that serves as a valuable precursor in medicinal chemistry. Its bromine atom provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds. The meta-substituted isopropyl group influences the molecule's electronic and steric properties, which can be leveraged to achieve desired bioactivity and pharmacokinetic profiles in the final drug product.

This document focuses on three principal transformations of this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and Grignard reagent formation. These reactions are fundamental in modern drug discovery and development for the construction of complex molecular architectures.

Key Applications in Pharmaceutical Synthesis

The 3-isopropylphenyl group, readily accessible from this compound, is a key component of various biologically active compounds. A notable example is in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain sensation.[1][2] Antagonists of TRPV1 are promising therapeutic agents for the management of chronic pain.

A key intermediate in the synthesis of such antagonists is N-(3-isopropylphenyl)pyrrolidine-2-carboxamide . The synthesis of this intermediate can be envisioned through a Buchwald-Hartwig amination reaction, a powerful method for the formation of C-N bonds.[3][4][5]

Experimental Protocols

The following protocols are representative methods for the key transformations of this compound into valuable pharmaceutical intermediates.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of N-(3-isopropylphenyl)pyrrolidine-2-carboxamide

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a generic amine, which is a critical step in the synthesis of various pharmaceutical intermediates.[6][7][8][9]

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., pyrrolidine-2-carboxamide)

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine (B1218219) ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask, under an inert atmosphere, combine the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the base (1.5 - 2.0 equivalents) to the flask.

  • Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous solvent.

  • Stir the reaction mixture at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative for Analogous Reactions):

ParameterValue/RangeNotes
Catalyst Loading 1 - 5 mol%Optimization may be required based on the specific amine.
Ligand Loading 2 - 10 mol%Bulky, electron-rich phosphine ligands are often preferred.
Base Sodium tert-butoxide, LHMDS, Cs2CO3The choice of base can significantly impact the reaction outcome.
Reaction Temperature 80 - 120 °CHigher temperatures may be required for less reactive amines.
Reaction Time 12 - 24 hoursMonitored by TLC or LC-MS.
Expected Yield 70 - 95%Highly dependent on the specific substrates and conditions.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 3-isopropyl-biphenyl Derivatives

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid, a fundamental reaction for creating C-C bonds.[6][10][11]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent system (e.g., Toluene/Ethanol/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Representative for Analogous Reactions):

ParameterValue/RangeNotes
Catalyst Loading 1 - 5 mol%Pd(PPh3)4 is a common choice, but other catalysts can be used.
Base K2CO3, Cs2CO3, K3PO4An aqueous solution of the base is typically used.
Solvent Toluene/Ethanol/Water, Dioxane/WaterA two-phase system is common.
Reaction Temperature 80 - 110 °CTypically at the reflux temperature of the solvent mixture.
Reaction Time 2 - 12 hoursMonitored by TLC or GC-MS.
Expected Yield 80 - 98%Generally high-yielding for a wide range of substrates.
Protocol 3: Grignard Reagent Formation and Reaction with an Electrophile

This protocol describes the formation of 3-isopropylphenylmagnesium bromide and its subsequent reaction with an electrophile, such as an aldehyde or ketone.[12][13]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

  • Electrophile (e.g., an aldehyde or ketone)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask and add a small crystal of iodine.

  • Add a small amount of anhydrous ether or THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.

  • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour.

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of the electrophile (1.0 equivalent) in the anhydrous solvent dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data (Representative for Analogous Reactions):

ParameterValue/RangeNotes
Magnesium 1.1 - 1.5 equivalentsA slight excess is used to ensure complete reaction.
Solvent Anhydrous Diethyl Ether or THFEssential for Grignard reagent stability.
Initiation Iodine crystal, gentle heatingMay be required to start the reaction.
Reaction Temperature Room temperature to refluxThe reaction is exothermic.
Reaction Time (Formation) 1 - 3 hoursCompletion is indicated by the disappearance of magnesium.
Expected Yield (Formation) 70 - 90%Can be affected by Wurtz coupling side reactions.
Expected Yield (Reaction) 60 - 85%Dependent on the electrophile used.

Signaling Pathway and Experimental Workflow

The development of TRPV1 antagonists is a key area where intermediates from this compound are relevant. The following diagrams illustrate the TRPV1 signaling pathway in pain perception and a general experimental workflow for the synthesis of a pharmaceutical intermediate.

TRPV1_Signaling_Pathway TRPV1 Signaling Pathway in Nociception cluster_stimuli Noxious Stimuli cluster_sensitization Sensitizing Agents Heat Heat (>43°C) TRPV1 TRPV1 Channel (on Nociceptive Neuron) Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons Protons (Low pH) Protons->TRPV1 Inflammatory_Mediators Inflammatory Mediators (e.g., Bradykinin, Prostaglandins) Inflammatory_Mediators->TRPV1 Sensitization Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Activation Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Antagonist TRPV1 Antagonist (e.g., derived from This compound) Antagonist->TRPV1 Blockade

Caption: TRPV1 signaling pathway in pain perception and the point of intervention for antagonists.

Experimental_Workflow General Workflow for Pharmaceutical Intermediate Synthesis Start This compound Reaction Cross-Coupling Reaction (e.g., Buchwald-Hartwig Amination) Start->Reaction Intermediate Pharmaceutical Intermediate (e.g., N-(3-isopropylphenyl)pyrrolidine-2-carboxamide) Reaction->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis Final_Product Further Synthetic Steps to API Analysis->Final_Product

Caption: A generalized workflow for the synthesis of a pharmaceutical intermediate.

Conclusion

This compound is a highly valuable and versatile starting material in the synthesis of pharmaceutical intermediates. Its utility in key bond-forming reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Grignard reactions allows for the efficient construction of complex molecules containing the 3-isopropylphenyl moiety. This structural unit is of significant interest in drug discovery, particularly in the development of novel therapeutics such as TRPV1 antagonists for pain management. The provided protocols and data serve as a guide for researchers in the application of this important building block.

References

Application of 1-bromo-3-isopropylbenzene in the Synthesis of a Novel Fungicidal Candidate: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-3-isopropylbenzene is a substituted aromatic halide that holds potential as a versatile building block in the synthesis of complex organic molecules, including those with potential agrochemical applications. Its structure, featuring a reactive bromine atom and an isopropyl group on a benzene (B151609) ring, allows for a variety of chemical transformations to introduce diverse functionalities. While direct utilization of this compound in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature, its chemical properties make it a plausible precursor for novel active ingredients. This document outlines a hypothetical application of this compound in the synthesis of a novel pyrazole (B372694) carboxamide fungicide, a class of agrochemicals known for their effectiveness against a broad spectrum of fungal pathogens.

The proposed synthetic pathway leverages the reactivity of the aryl bromide to introduce a key pharmacophore, demonstrating the potential utility of this compound for researchers and drug development professionals in the agrochemical sector.

Hypothetical Agrochemical Target: N-(3-isopropylphenyl)-5-methyl-1H-pyrazole-3-carboxamide

The target molecule is a hypothetical pyrazole carboxamide, a scaffold present in several commercial fungicides. The 3-isopropylphenyl moiety, derived from this compound, is introduced to explore its potential contribution to the compound's fungicidal activity and physicochemical properties.

Proposed Synthetic Pathway

The synthesis of the target fungicide from this compound is proposed to proceed via a three-step sequence involving a Buchwald-Hartwig amination, followed by an amide coupling reaction.

Synthetic Pathway A This compound B 3-Isopropylaniline (B1630885) A->B Buchwald-Hartwig Amination (Pd catalyst, ligand, base) D N-(3-isopropylphenyl)-5-methyl- 1H-pyrazole-3-carboxamide (Target Fungicide) B->D Amide Coupling (EDC, HOBt) C 5-Methyl-1H-pyrazole-3-carboxylic acid C->D

Caption: Proposed synthesis of a hypothetical pyrazole carboxamide fungicide.

Experimental Protocols

Step 1: Synthesis of 3-Isopropylaniline via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound to form 3-isopropylaniline.

Materials:

  • This compound

  • Benzophenone (B1666685) imine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (B28343), anhydrous

  • Hydrochloric acid (HCl), 2 M

  • Sodium hydroxide (B78521) (NaOH), 2 M

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).

  • Add anhydrous toluene to dissolve the solids.

  • To this mixture, add benzophenone imine (1.2 eq) followed by sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with 2 M HCl.

  • Stir the mixture vigorously for 1 hour to hydrolyze the imine.

  • Neutralize the aqueous layer with 2 M NaOH until pH > 10.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-isopropylaniline.

Quantitative Data (Hypothetical):

ParameterValue
Yield85%
Purity (by GC)>98%
¹H NMR (CDCl₃, 400 MHz)δ 7.15 (t, J = 7.8 Hz, 1H), 6.70-6.60 (m, 3H), 3.65 (br s, 2H), 2.85 (sept, J = 6.9 Hz, 1H), 1.23 (d, J = 6.9 Hz, 6H)
¹³C NMR (CDCl₃, 100 MHz)δ 149.5, 146.2, 129.3, 118.9, 115.8, 114.7, 34.2, 24.1
Step 2: Synthesis of N-(3-isopropylphenyl)-5-methyl-1H-pyrazole-3-carboxamide

This protocol details the amide coupling of 3-isopropylaniline with 5-methyl-1H-pyrazole-3-carboxylic acid.

Materials:

  • 3-Isopropylaniline

  • 5-Methyl-1H-pyrazole-3-carboxylic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • In a round-bottom flask, dissolve 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) and HOBt (1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • Add 3-isopropylaniline (1.05 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the target compound.

Quantitative Data (Hypothetical):

ParameterValue
Yield78%
Melting Point155-157 °C
¹H NMR (DMSO-d₆, 400 MHz)δ 13.0 (br s, 1H), 10.1 (s, 1H), 7.6 (s, 1H), 7.5 (d, J = 8.0 Hz, 1H), 7.2 (t, J = 8.0 Hz, 1H), 7.0 (d, J = 7.6 Hz, 1H), 6.6 (s, 1H), 2.9 (sept, J = 6.9 Hz, 1H), 2.3 (s, 3H), 1.2 (d, J = 6.9 Hz, 6H)
HRMS (ESI)m/z calcd for C₁₄H₁₇N₃O [M+H]⁺: 244.1444; found: 244.1442

Workflow Diagram

Experimental Workflow cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Amide Coupling A1 Combine Reactants: This compound, Pd catalyst, ligand, base A2 Reaction in Toluene (100 °C, 12-18 h) A1->A2 A3 Work-up: Acid hydrolysis, neutralization, extraction A2->A3 A4 Purification: Column Chromatography A3->A4 A5 3-Isopropylaniline A4->A5 B2 Add Amine: 3-Isopropylaniline, DIPEA A5->B2 B1 Activate Carboxylic Acid: 5-methyl-1H-pyrazole-3-carboxylic acid, EDC, HOBt in DMF B1->B2 B3 Reaction at Room Temp (12-24 h) B2->B3 B4 Work-up: Aqueous quench, extraction B3->B4 B5 Purification: Recrystallization/Chromatography B4->B5 B6 Target Fungicide B5->B6

Caption: Experimental workflow for the synthesis of the target fungicide.

Conclusion

This application note presents a hypothetical yet plausible synthetic route for a novel agrochemical candidate starting from this compound. The detailed protocols for the Buchwald-Hartwig amination and subsequent amide coupling provide a practical guide for researchers interested in exploring the utility of this starting material in the discovery of new active ingredients. While this specific target is not a known commercial product, the described chemistry is robust and widely applicable in medicinal and agrochemical research, highlighting the potential of this compound as a valuable intermediate in the synthesis of new bioactive molecules. Further research would be required to determine the actual fungicidal activity of the synthesized compound.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-bromo-3-isopropylbenzene as a key building block. These reactions are foundational in modern organic synthesis, enabling the construction of complex molecular architectures prevalent in pharmaceuticals, agrochemicals, and materials science.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a class of powerful chemical transformations that facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions typically involve the coupling of an organohalide, such as this compound, with a variety of coupling partners in the presence of a palladium catalyst and a suitable ligand. The general catalytic cycle for many of these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation (in the case of Suzuki, Stille, and Negishi couplings) or migratory insertion (for Heck-type reactions), and reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound.

Data Presentation: Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O10018~95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O10024~92
3(4-Acetylphenyl)boronic acidPdCl₂(dppf) (2)-K₂CO₃DMF8012~90
4Pyridine-3-boronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃2-MeTHF/H₂O8012~95

Note: Yields are representative and based on reactions with structurally similar aryl bromides. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocol: Synthesis of 3-Isopropyl-1,1'-biphenyl

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add degassed toluene (5 mL) and degassed water (0.5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes) to afford the desired biphenyl (B1667301) product.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Br(L₂) (Ar = 3-isopropylphenyl) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_trans_intermediate Ar-Pd(II)-R(L₂) transmetalation->pd_trans_intermediate boronate R-B(OR)₂ boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_trans_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition

Suzuki-Miyaura Coupling Catalytic Cycle

Heck-Mizoroki Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Data Presentation: Heck Reaction of this compound

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Styrene (B11656)Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10016~85
2n-Butyl acrylatePd₂(dba)₃ (1)PPh₃ (4)K₂CO₃Acetonitrile8024~90
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-NaOAcDMAc12012~88
4CyclohexenePd(OAc)₂ (5)-n-Bu₄N⁺Br⁻DMF12024~75

Note: Yields are representative and based on reactions with structurally similar aryl bromides. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocol: Synthesis of (E)-1-(3-isopropylphenyl)-2-phenylethene

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.2 mmol, 1.2 equiv.), and triethylamine (B128534) (Et₃N, 2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Reaction: Seal the tube and heat the mixture to 100 °C for 16 hours.

  • Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography (eluent: hexanes/ethyl acetate) to obtain the stilbene (B7821643) derivative.

Catalytic Cycle for Heck-Mizoroki Reaction

Heck_Mizoroki_Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Br(L₂) (Ar = 3-isopropylphenyl) oxidative_addition->pd_intermediate pd_pi_complex [Ar-Pd(II)-Br(L₂)(Alkene)] pd_intermediate->pd_pi_complex migratory_insertion Migratory Insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination Pd-Alkyl Intermediate alkene Alkene alkene->pd_pi_complex pd_pi_complex->migratory_insertion pd_hydride_complex H-Pd(II)-Br(L₂) beta_hydride_elimination->pd_hydride_complex product Substituted Alkene beta_hydride_elimination->product base_regeneration Base Regeneration pd_hydride_complex->base_regeneration base_regeneration->pd0 base Base base->base_regeneration aryl_halide Ar-Br aryl_halide->oxidative_addition

Heck-Mizoroki Reaction Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling is used to form a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[1][2]

Data Presentation: Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF606~95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene8012~92
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (3)PiperidineDMF508~90
4Propargyl alcoholPdCl₂(dppf) (2)CuI (4)i-Pr₂NHAcetonitrileRT24~88

Note: Yields are representative and based on reactions with structurally similar aryl bromides. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocol: Synthesis of 1-isopropyl-3-(phenylethynyl)benzene

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and phenylacetylene (1.1 mmol, 1.1 equiv.).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (B95107) (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.).

  • Reaction: Stir the mixture at 60 °C under an argon atmosphere for 6 hours.

  • Work-up: Cool the reaction, filter through a pad of celite, and wash with diethyl ether. Concentrate the filtrate.

  • Purification: Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the desired product.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)-Br(L₂) (Ar = 3-isopropylphenyl) pd0->pd_intermediate Oxidative Addition pd_alkynyl Ar-Pd(II)-C≡CR(L₂) pd_intermediate->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_intermediate terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide Deprotonation base Base base->terminal_alkyne aryl_halide Ar-Br aryl_halide->pd_intermediate

Sonogashira Coupling Catalytic Cycles

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4][5]

Data Presentation: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine (B109124)Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10024~98
2AnilinePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃Dioxane11018~95
3n-Hexylamine[Pd(cinnamyl)Cl]₂ (1.5)cataCXium A (3)K₃PO₄t-BuOH10020~90
4Aqueous AmmoniaPd(OAc)₂ (2)KPhos (4)KOHToluene/H₂O10018~85

Note: Yields are representative and based on reactions with structurally similar aryl bromides. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocol: Synthesis of 4-(3-isopropylphenyl)morpholine

  • Reaction Setup: In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100 °C for 24 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the N-arylated product.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Br(L₂) (Ar = 3-isopropylphenyl) oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination pd_amido_complex Ar-Pd(II)-NR₂(L) amine_coordination->pd_amido_complex amine R₂NH amine->amine_coordination base Base base->amine_coordination reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition

Buchwald-Hartwig Amination Catalytic Cycle

General Experimental Workflow

The following diagram illustrates a general workflow applicable to many palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Coupling Partner - Base - Solvent start->setup catalyst Add Catalyst System: - Pd Precursor - Ligand setup->catalyst reaction Reaction: - Inert Atmosphere - Heating & Stirring catalyst->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quenching - Extraction monitoring->workup Complete purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end End characterization->end

General Experimental Workflow

References

Application Notes and Protocols for Nucleophilic Substitution on 1-bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct nucleophilic aromatic substitution (SNAr) on 1-bromo-3-isopropylbenzene is challenging due to the absence of strong electron-withdrawing groups positioned ortho or para to the bromine atom. The isopropyl group, being weakly electron-donating, does not sufficiently activate the aromatic ring towards nucleophilic attack. Consequently, more advanced synthetic strategies are required to achieve nucleophilic substitution on this substrate.

Transition-metal-catalyzed cross-coupling reactions have emerged as the most effective and versatile methods for forming new bonds at the C-Br position of unactivated aryl bromides like this compound. These reactions tolerate a wide variety of functional groups and generally proceed under milder conditions than those required for traditional nucleophilic aromatic substitution. This document outlines key transition-metal-catalyzed methodologies for nucleophilic substitution on this compound, including the Buchwald-Hartwig amination, Ullmann condensation, Suzuki coupling, and Sonogashira coupling. Detailed protocols for a representative Buchwald-Hartwig amination are provided, along with a summary of typical reaction conditions and yields for various coupling partners.

Data Presentation: Quantitative Summary of Cross-Coupling Reactions

The following table summarizes representative reaction conditions and yields for the nucleophilic substitution on this compound and analogous unactivated aryl bromides using various cross-coupling methodologies. Yields are highly dependent on the specific nucleophile, catalyst system, ligands, base, and solvent employed.

Coupling ReactionNucleophileCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Buchwald-Hartwig AminationMorpholine (B109124)Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4-2.0)Toluene (B28343) or Dioxane100-11012-2485-95
Buchwald-Hartwig AminationAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Toluene10018~90
Ullmann CondensationPhenolCuI (10)L-proline (20)K₂CO₃ (2.0)DMSO110-1302470-85
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄ (2-5)-Na₂CO₃ (2.0)Toluene/H₂O80-10012-2480-95
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (3-10)Et₃N or PiperidineTHF or DMFRT-653-1885-95

Experimental Protocols

Detailed Methodology for Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes a representative procedure for the palladium-catalyzed C-N cross-coupling of this compound with morpholine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (13.7 mg), XPhos (17.2 mg), and sodium tert-butoxide (135 mg) under an inert atmosphere.

  • Reagent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times. Add anhydrous toluene (5 mL) via syringe.

  • Add this compound (199 mg, 0.17 mL) followed by morpholine (105 mg, 0.11 mL) to the reaction mixture using syringes.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 18-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and quench with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired product, 4-(3-isopropylphenyl)morpholine.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube under inert atmosphere. B 2. Add anhydrous toluene. A->B C 3. Add this compound and morpholine. B->C D 4. Heat the reaction mixture to 100 °C with vigorous stirring for 18-24 h. C->D E 5. Cool to room temperature and quench with water. D->E F 6. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. E->F G 7. Concentrate under reduced pressure. F->G H 8. Purify by flash column chromatography. G->H I Final Product: 4-(3-isopropylphenyl)morpholine H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

The Strategic Role of 1-Bromo-3-isopropylbenzene in the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – 1-Bromo-3-isopropylbenzene has emerged as a versatile and strategically important building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom at the meta-position to a sterically influential isopropyl group, provides chemists with a powerful tool for constructing intricate molecular architectures. This intermediate is particularly valuable in the development of novel pharmaceuticals and agrochemicals, where precise control over molecular structure is paramount for achieving desired biological activity.

The reactivity of this compound is centered around the carbon-bromine bond, which serves as a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Among the most significant applications are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as the formation of Grignard reagents. These transformations allow for the introduction of diverse functionalities, paving the way for the synthesis of highly substituted aromatic compounds that are often key scaffolds in biologically active molecules.

This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, tailored for researchers, scientists, and drug development professionals.

Key Synthetic Applications and Protocols

The utility of this compound is best illustrated through its application in several cornerstone reactions of modern organic synthesis.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents. This compound can be efficiently coupled with a variety of arylboronic acids to generate substituted biphenyls.

Table 1: Representative Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidProductCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid3-Isopropyl-1,1'-biphenylPd(PPh₃)₄ (2)K₂CO₃ (2.0)Toluene/H₂O (4:1)1001292
24-Methoxyphenylboronic acid4'-Methoxy-3-isopropyl-1,1'-biphenylPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)1,4-Dioxane (B91453)901688

Experimental Protocol: Synthesis of 4'-Methoxy-3-isopropyl-1,1'-biphenyl

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.5 mmol, 2.5 equiv.).

  • In a glovebox, add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Seal the flask and purge with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (B1210297) (20 mL), and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Reaction Reaction This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Biaryl Product Biaryl Product Inorganic Byproducts Inorganic Byproducts Reaction->Biaryl Product Reaction->Inorganic Byproducts

Suzuki-Miyaura Coupling of this compound.
Buchwald-Hartwig Amination: Constructing Arylamines

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines. These motifs are crucial in many biologically active compounds, including kinase inhibitors.[1] this compound can be effectively coupled with various primary and secondary amines.

Table 2: Representative Buchwald-Hartwig Amination of this compound

EntryAmineProductCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilineN-(3-isopropylphenyl)anilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Toluene1101885
2Morpholine (B109124)4-(3-isopropylphenyl)morpholinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)1,4-Dioxane1002089

Experimental Protocol: Synthesis of 4-(3-isopropylphenyl)morpholine

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).

  • Add potassium phosphate (B84403) (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 20 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the product.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Reaction Reaction This compound->Reaction Amine Amine Amine->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Arylamine Product Arylamine Product Byproducts Byproducts Reaction->Arylamine Product Reaction->Byproducts

Buchwald-Hartwig Amination of this compound.
Grignard Reagent Formation and Carboxylation: Synthesis of Carboxylic Acids

The formation of a Grignard reagent from this compound provides a potent carbon nucleophile that can react with various electrophiles.[2] A particularly useful transformation is the reaction with carbon dioxide to produce 3-isopropylbenzoic acid, a valuable synthetic intermediate.[3]

Table 3: Grignard Reagent Formation and Carboxylation

EntryElectrophileProductSolventYield (%)
1CO₂3-Isopropylbenzoic acidTHF80
2Benzaldehyde(3-Isopropylphenyl)(phenyl)methanolDiethyl ether75

Experimental Protocol: Synthesis of 3-Isopropylbenzoic Acid

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 equiv.) to the flask.

  • Prepare a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a small portion of the bromide solution to the magnesium to initiate the reaction (initiation may be aided by a crystal of iodine or gentle heating).

  • Once the reaction begins, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution in an ice-salt bath and pour it slowly over an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature, then quench with dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude carboxylic acid, which can be purified by recrystallization.[2]

Grignard_Carboxylation This compound This compound Grignard Reagent Formation Grignard Reagent Formation This compound->Grignard Reagent Formation + Mg, THF 3-Isopropylphenylmagnesium Bromide 3-Isopropylphenylmagnesium Bromide Grignard Reagent Formation->3-Isopropylphenylmagnesium Bromide Carboxylation Carboxylation 3-Isopropylphenylmagnesium Bromide->Carboxylation + CO2 Acid Workup Acid Workup Carboxylation->Acid Workup 3-Isopropylbenzoic Acid 3-Isopropylbenzoic Acid Acid Workup->3-Isopropylbenzoic Acid

Synthesis of 3-Isopropylbenzoic Acid via Grignard Reagent.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of complex organic molecules. Its ability to participate in a range of powerful bond-forming reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reactions, makes it an indispensable tool for medicinal and agricultural chemists. The protocols provided herein offer a solid foundation for the utilization of this key intermediate in the development of novel and impactful chemical entities.

References

Application Notes and Protocols: Diazotization of 3-Bromo-5-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diazotization is a cornerstone reaction in synthetic organic chemistry, facilitating the conversion of primary aromatic amines into versatile diazonium salts. These intermediates are pivotal in drug discovery and development, serving as precursors for a wide array of functional groups on an aromatic ring that are often difficult to introduce directly. The resulting arenediazonium salt of 3-bromo-5-isopropylaniline (B3213866) is a valuable building block, enabling access to novel substituted aromatic compounds through various transformations, including Sandmeyer, Gattermann, and cross-coupling reactions.

This document provides a detailed protocol for the diazotization of 3-bromo-5-isopropylaniline to form 3-bromo-5-isopropylbenzenediazonium chloride. Due to the inherent instability of diazonium salts, which can be explosive if isolated in a dry state, the following protocols are designed for the in situ generation and immediate consumption of the diazonium salt in subsequent reactions. Strict adherence to temperature control and safety precautions is critical.

Core Reaction: Diazotization

The diazotization reaction involves treating a primary aromatic amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[1] The reaction is performed at low temperatures (0–5 °C) to prevent the decomposition of the thermally sensitive diazonium salt.[1] The electrophilic nitrosonium ion (NO⁺), formed from the protonation of nitrous acid, is attacked by the nucleophilic amino group of the aniline (B41778), leading to the formation of the diazonium salt after a series of proton transfers and the elimination of water.[2]

Experimental Protocol: Diazotization of 3-Bromo-5-isopropylaniline

This protocol describes a standard aqueous diazotization procedure.

Materials:

  • 3-Bromo-5-isopropylaniline

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Crushed Ice

  • Potassium iodide-starch test paper

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Internal thermometer

  • Ice bath

Procedure:

  • Preparation of the Aniline Salt Solution:

    • In a three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add 3-bromo-5-isopropylaniline (1.0 eq).

    • In a well-ventilated fume hood, add deionized water and then slowly add concentrated hydrochloric acid (3.0 eq).[3]

    • Stir the mixture to form a suspension or solution of the corresponding aniline salt.

    • Cool the mixture to 0-5 °C using an ice bath, ensuring continuous stirring.[1]

  • Diazotization:

    • In a separate beaker, prepare a solution of sodium nitrite (1.05-1.1 eq) in a minimal amount of cold deionized water.[1][3]

    • Transfer the cold sodium nitrite solution to a dropping funnel.

    • Add the NaNO₂ solution dropwise to the cold, vigorously stirred aniline salt solution. Critically, maintain the internal reaction temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.[1][3]

    • The addition should be slow to control the exothermic nature of the reaction.

  • Monitoring the Reaction:

    • After the complete addition of the NaNO₂ solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C.[3]

    • Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to potassium iodide-starch paper; a blue-black color indicates a slight excess of HNO₂, confirming the completion of the diazotization. If the test is negative, a small additional amount of NaNO₂ solution can be added.

    • The resulting cold solution of 3-bromo-5-isopropylbenzenediazonium chloride is now ready for immediate use in subsequent reactions. DO NOT attempt to isolate the solid diazonium salt.

Quantitative Data Summary (Representative)
ParameterValue/DescriptionReference/Comment
Substrate 3-Bromo-5-isopropylaniline1.0 equivalent
Acid Concentrated HCl3.0 equivalents
Nitrite Source Sodium Nitrite (NaNO₂)1.05 - 1.1 equivalents
Reaction Temperature 0 – 5 °CCritical for diazonium salt stability.[1]
Reaction Time ~30-60 minutesIncludes dropwise addition and subsequent stirring.
Monitoring KI-Starch PaperTests for slight excess of nitrous acid.

Application Notes: Synthetic Utility

The 3-bromo-5-isopropylbenzenediazonium salt is a highly versatile intermediate. The diazonium group is an excellent leaving group (as N₂ gas), allowing for its replacement by a wide variety of substituents.[4][5] This enables the synthesis of diverse molecular scaffolds crucial for drug development and materials science.

Logical Workflow for Synthesis

The following diagram illustrates the central role of the diazonium salt as a precursor to various classes of compounds.

G cluster_start Starting Material cluster_diazotization Diazotization cluster_products Synthetic Pathways Aniline 3-Bromo-5-isopropylaniline Diazonium 3-Bromo-5-isopropyl- benzenediazonium Chloride Aniline->Diazonium NaNO₂, HCl 0-5 °C Sandmeyer Sandmeyer Reaction (Aryl Halides/Nitriles) Diazonium->Sandmeyer Gattermann Gattermann Reaction (Aryl Halides) Diazonium->Gattermann Iodination Iodination (Aryl Iodides) Diazonium->Iodination Hydroxylation Hydroxylation (Phenols) Diazonium->Hydroxylation Coupling Azo Coupling (Azo Dyes) Diazonium->Coupling

Caption: Synthetic workflow from aniline to various products via a central diazonium salt intermediate.

Protocols for Subsequent Reactions

Protocol 1: Sandmeyer Reaction (Replacement by -Cl, -Br, -CN)

The Sandmeyer reaction utilizes copper(I) salts to catalyze the replacement of the diazonium group with a halide or cyanide.[6]

Materials:

  • In situ prepared 3-bromo-5-isopropylbenzenediazonium chloride solution

  • Copper(I) Chloride (CuCl), Copper(I) Bromide (CuBr), or Copper(I) Cyanide (CuCN)

  • Corresponding mineral acid (HCl or HBr) if needed

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of Catalyst: In a separate flask, prepare a solution of the appropriate copper(I) salt (e.g., CuCl, ~1.2 eq) in the corresponding concentrated acid (e.g., HCl). Cool this solution in an ice bath.

  • Reaction: Slowly and carefully add the cold diazonium salt solution to the cold, stirred copper(I) halide solution.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product (e.g., 1,3-dibromo-5-isopropylbenzene).

  • Purification: Purify the crude product by distillation or column chromatography.

Protocol 2: Gattermann Reaction (Alternative Halogenation)

The Gattermann reaction is a modification of the Sandmeyer reaction that uses copper powder instead of a copper(I) salt.[4] Yields are often lower than in the Sandmeyer reaction.[4]

Materials:

  • In situ prepared 3-bromo-5-isopropylbenzenediazonium chloride solution

  • Copper powder

  • Corresponding mineral acid (HCl or HBr)

  • Organic solvent for extraction

Procedure:

  • Reaction: To the cold diazonium salt solution, add copper powder (catalytic to stoichiometric amounts) portion-wise with stirring.

  • Completion: A vigorous evolution of nitrogen gas should be observed. Once the addition is complete, the reaction can be gently warmed to ensure completion.

  • Work-up and Purification: Follow the same work-up and purification steps as described in the Sandmeyer protocol.

Protocol 3: Iodination (Replacement by -I)

The introduction of iodine does not typically require a copper catalyst.[4]

Materials:

  • In situ prepared 3-bromo-5-isopropylbenzenediazonium chloride solution

  • Potassium Iodide (KI)

  • Sodium thiosulfate (B1220275) solution (10% w/v)

  • Organic solvent for extraction

Procedure:

  • Reaction: Prepare a concentrated aqueous solution of potassium iodide (KI, ~1.5 eq). Slowly add the cold diazonium salt solution to the KI solution with stirring.

  • Completion: Nitrogen gas will evolve. The reaction can be gently warmed to drive it to completion.

  • Work-up: Extract the product (1-bromo-3-iodo-5-isopropylbenzene) with an organic solvent. Wash the organic layer with sodium thiosulfate solution to remove any excess iodine, followed by water and brine.[3]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue as needed.

Protocol 4: Hydroxylation (Replacement by -OH)

Heating the aqueous diazonium salt solution leads to the formation of a phenol (B47542).[7]

Materials:

  • In situ prepared 3-bromo-5-isopropylbenzenediazonium chloride solution (preferably prepared with H₂SO₄)

Procedure:

  • Reaction: Gently warm the acidic diazonium salt solution (e.g., to 50 °C). The diazonium group will be replaced by a hydroxyl group, with the evolution of nitrogen gas.[7]

  • Work-up: After gas evolution ceases, cool the solution. The resulting phenol (3-bromo-5-isopropylphenol) can be isolated by extraction with an organic solvent.

  • Purification: The crude phenol can be purified by standard methods such as chromatography or distillation.

Advanced Applications in Drug Development

Diazonium salts are precursors for more complex transformations, such as carbon-carbon bond-forming reactions, which are essential in modern drug synthesis.

  • Gomberg-Bachmann Reaction: This reaction allows for the formation of biaryl compounds. The 3-bromo-5-isopropylbenzenediazonium salt can be reacted with another aromatic compound (e.g., benzene) under basic conditions to form a substituted biphenyl.

  • Suzuki-Miyaura Coupling: While traditionally used with aryl halides, advancements have enabled the use of diazonium salts in palladium-catalyzed Suzuki couplings. Reacting the in situ generated diazonium salt with an arylboronic acid or its ester can generate complex biaryl structures, a common motif in pharmaceutical compounds.[4]

Diazotization Mechanism

The following diagram outlines the generally accepted mechanism for the formation of the arenediazonium ion.

G NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl Protonated_HNO2 H₂O⁺-N=O HNO2->Protonated_HNO2 + H⁺ H_plus H⁺ Nitrosonium N≡O⁺ (Nitrosonium ion) Protonated_HNO2->Nitrosonium - H₂O H2O H₂O Aniline Ar-NH₂ Intermediate1 Ar-N⁺H₂-N=O Aniline->Intermediate1 + N≡O⁺ Intermediate2 Ar-NH-N=O Intermediate1->Intermediate2 - H⁺ Intermediate3 Ar-N=N-OH Intermediate2->Intermediate3 Tautomerization Intermediate4 Ar-N=N-O⁺H₂ Intermediate3->Intermediate4 + H⁺ Diazonium Ar-N⁺≡N (Arenediazonium ion) Intermediate4->Diazonium - H₂O

Caption: Mechanism of arenediazonium salt formation from a primary aromatic amine.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 1-Bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the Suzuki-Miyaura coupling reaction with 1-bromo-3-isopropylbenzene. Given the steric hindrance posed by the isopropyl group, optimizing this reaction for high yield is a common challenge.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Suzuki coupling of sterically hindered substrates like this compound are often due to inefficient catalytic turnover. The bulky isopropyl group can impede key steps in the catalytic cycle. Here are the primary factors to investigate:

  • Inefficient Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically demanding transformation. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial to promote both the oxidative addition and the reductive elimination steps.

  • Suboptimal Base: The choice of base is critical for the activation of the boronic acid partner. An inappropriate base can lead to slow transmetalation or decomposition of the boronic acid.

  • Incorrect Solvent Choice: The solvent influences the solubility of reagents and the stability of the catalytic species.

  • Low Reaction Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material and reduce the yield of the desired product.

To improve the yield, a systematic optimization of these parameters is recommended.

Q2: I am observing a significant amount of a homocoupling product of my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II). To minimize this side reaction:

  • Thoroughly Degas Solvents: Ensure all solvents are rigorously degassed prior to use by methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.

  • Use a Pre-formed Pd(0) Catalyst: Using a well-defined Pd(0) precatalyst can reduce the amount of Pd(II) species present at the start of the reaction.

Q3: My starting material, this compound, is not being fully consumed, even after extended reaction times. What should I do?

A3: Incomplete conversion suggests a problem with the catalytic activity or reaction conditions. Consider the following adjustments:

  • Increase Catalyst Loading: While not always the most elegant solution, a modest increase in the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes drive the reaction to completion.

  • Elevate the Reaction Temperature: If the reaction is being run at a moderate temperature (e.g., 80 °C), increasing it to 100-110 °C (solvent permitting) can significantly increase the reaction rate.

  • Switch to a More Active Ligand: If you are using a less bulky ligand, switching to one of the more sterically demanding and electron-rich "Buchwald-type" ligands such as SPhos, XPhos, or RuPhos can dramatically improve performance with hindered substrates.[1]

  • Re-evaluate Your Base and Solvent System: Ensure the chosen base is strong enough and the solvent provides adequate solubility for all components at the reaction temperature.

Q4: I am seeing a significant amount of protodeboronation of my boronic acid. How can I prevent this?

A4: Protodeboronation is a common side reaction, especially with electron-rich or sterically hindered boronic acids. To mitigate this:

  • Use an Excess of the Boronic Acid: Employing a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help to compensate for its decomposition.

  • Use a Boronic Ester: Pinacol (B44631) esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding boronic acids.[2]

  • Careful Choice of Base and Solvent: Anhydrous conditions and the use of non-aqueous bases can sometimes suppress protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?

A1: For sterically hindered aryl bromides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally the most effective.[1] Ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are excellent starting points.[1] Pre-formed palladium complexes incorporating these ligands are also commercially available and can offer greater reliability.

Q2: Which base should I use for this reaction?

A2: The choice of base is crucial. For sterically hindered couplings, moderately strong inorganic bases are often preferred. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used with good success.[1] In some cases, stronger bases like potassium tert-butoxide may be necessary, but these can also promote side reactions.

Q3: What is the optimal solvent for this Suzuki coupling?

A3: Aprotic solvents are commonly used. Toluene (B28343), 1,4-dioxane (B91453), and tetrahydrofuran (B95107) (THF) are all good choices.[1] The selection may depend on the desired reaction temperature and the solubility of the specific coupling partners. Often, a mixture of an organic solvent with a small amount of water is used, especially when using phosphate or carbonate bases, as water can facilitate the dissolution of the base and the transmetalation step.

Q4: What reaction temperature should I use?

A4: Due to the steric hindrance, elevated temperatures are typically required. A starting point of 80-100 °C is reasonable. If the reaction is sluggish, increasing the temperature to 110 °C or higher (by switching to a higher-boiling solvent like xylene) may be beneficial.[1]

Data Presentation

The following tables summarize the effects of different reaction parameters on the yield of Suzuki reactions with sterically hindered substrates, which can be used as a guide for optimizing the coupling with this compound.

Table 1: Comparison of Ligands for the Suzuki Coupling of a Sterically Hindered Aryl Bromide

EntryLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
1PPh₃2K₂CO₃Toluene/H₂O100<10
2SPhos2K₃PO₄Toluene100>90
3XPhos2K₃PO₄Toluene100>95
4RuPhos2K₃PO₄Toluene100>95

Note: Yields are representative and can vary depending on the specific boronic acid used.

Table 2: Effect of Base and Solvent on Yield for a Hindered Suzuki Coupling

EntryBase (2.0 equiv)SolventTemperature (°C)Yield (%)
1Na₂CO₃Dioxane/H₂O10045
2K₂CO₃Dioxane/H₂O10068
3K₃PO₄Dioxane/H₂O10092
4Cs₂CO₃Dioxane10095

Note: Catalyst system used was Pd(OAc)₂ with a bulky phosphine ligand. Yields are representative.

Experimental Protocols

Protocol 1: Standard Conditions for Suzuki Coupling of this compound

This protocol provides a robust starting point for the reaction.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: To the flask, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed toluene (to achieve a concentration of ~0.1 M in the aryl bromide) and a small amount of degassed water (e.g., toluene/water 10:1 v/v).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Protocol 2: Optimized High-Yield Protocol for Challenging Couplings

This protocol uses a pre-formed catalyst for potentially higher and more reproducible yields.

  • Reagent Preparation: In a glovebox, weigh this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and an XPhos-based palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) into a vial.

  • Solvent Addition: Outside the glovebox, add anhydrous, degassed 1,4-dioxane to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring, Work-up, and Purification: Follow the procedures outlined in Protocol 1.

Visualizations

Troubleshooting_Low_Yield start Low Yield with This compound check_catalyst Is an appropriate bulky phosphine ligand being used? (e.g., SPhos, XPhos) start->check_catalyst use_bulky_ligand Switch to a bulky, electron-rich ligand like SPhos or XPhos. check_catalyst->use_bulky_ligand No check_base Is the base optimal? (e.g., K3PO4, Cs2CO3) check_catalyst->check_base Yes use_bulky_ligand->check_base use_stronger_base Use K3PO4 or Cs2CO3. check_base->use_stronger_base No check_temp Is the reaction temperature high enough? check_base->check_temp Yes use_stronger_base->check_temp increase_temp Increase temperature to 100-110 °C. check_temp->increase_temp No check_side_reactions Are side reactions (protodeboronation, homocoupling) prevalent? check_temp->check_side_reactions Yes increase_temp->check_side_reactions mitigate_side_reactions Use boronic ester, excess boronic acid, and ensure rigorous degassing. check_side_reactions->mitigate_side_reactions Yes success Improved Yield check_side_reactions->success No mitigate_side_reactions->success

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition pd2_r1r2 R1-Pd(II)L2-R2 pd2_complex->pd2_r1r2 Transmetalation transmetalation Transmetalation pd2_r1r2->pd0 Reductive Elimination product R1-R2 pd2_r1r2->product reductive_elimination Reductive Elimination reagents1 R1-X reagents2 R2-B(OR)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Grignard Formation with 1-bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard formation of 1-bromo-3-isopropylbenzene.

Troubleshooting Guide

Encountering issues during the formation of (3-isopropylphenyl)magnesium bromide is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.

Q1: My Grignard reaction with this compound fails to initiate. What are the likely causes and how can I resolve this?

A1: Failure to initiate is a frequent hurdle in Grignard synthesis. The primary culprits are often a passivating magnesium oxide (MgO) layer on the magnesium turnings and the presence of moisture.[1]

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight.[1] Solvents, typically tetrahydrofuran (B95107) (THF) or diethyl ether, must be anhydrous.[1][2]

  • Activate the Magnesium: The magnesium turnings require activation to remove the oxide layer and expose a fresh, reactive surface.[1][3] Several methods can be employed:

    • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent to break the oxide layer.

    • Chemical Activation:

      • Add a small crystal of iodine. The disappearance of the purple color indicates the activation of the magnesium surface.[1][4]

      • Add a few drops of 1,2-dibromoethane. Its reaction with magnesium forms ethene and magnesium bromide, activating the surface.[4]

  • Check Reagent Purity: Ensure the this compound is pure and dry.

Q2: I'm observing a significant amount of a high-boiling point, non-polar byproduct. What is it, and how can I minimize its formation?

A2: This is likely the homocoupling product, 3,3'-diisopropyl-1,1'-biphenyl, formed via a Wurtz-type reaction.[5][6] This side reaction occurs when the newly formed Grignard reagent reacts with unreacted this compound.[2][5][7] This is a major side reaction, especially with reactive halides.[8]

Minimization Strategies:

  • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, reducing the likelihood of it reacting with the Grignard reagent.[4][5][7]

  • Temperature Control: Maintain a moderate reaction temperature. While some initial heating may be necessary for initiation, the reaction is exothermic. Overheating can increase the rate of the Wurtz coupling.[5][9]

  • Efficient Stirring: Ensure vigorous stirring to promote the reaction of the aryl halide with the magnesium surface rather than with the Grignard reagent in solution.

Q3: The reaction mixture turns dark brown or black, and my yield is low. What does this indicate?

A3: A dark coloration can indicate decomposition or significant side reactions, possibly due to overheating or the presence of impurities. While a grayish or brownish appearance is typical for Grignard reagent formation, a very dark color is a cause for concern.[1] Low yields are often linked to the quenching of the Grignard reagent or the prevalence of side reactions like Wurtz coupling.[4]

Troubleshooting Steps:

  • Improve Temperature Control: Use an ice bath to manage the reaction exotherm, especially during the addition of the aryl bromide.

  • Ensure Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[9][10]

  • Verify Solvent Purity: Use freshly distilled, anhydrous solvents to avoid quenching the Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Grignard formation with this compound?

A1: The most prevalent side product is the homocoupled dimer, 3,3'-diisopropyl-1,1'-biphenyl, resulting from a Wurtz-type reaction.[2][5][6][7][11][12][13][14][15][16][17][18] Another potential, though typically less significant, side product is benzene, formed if the Grignard reagent is quenched by trace amounts of water or other protic impurities.[9][19]

Q2: What is the ideal solvent for preparing (3-isopropylphenyl)magnesium bromide?

A2: Anhydrous ethereal solvents are essential for stabilizing the Grignard reagent.[2][20] Tetrahydrofuran (THF) and diethyl ether (Et₂O) are the most commonly used solvents.[21] THF is often preferred for aryl bromides as it can provide better stabilization for the Grignard reagent.[8][20]

Q3: How can I confirm the formation and determine the concentration of my Grignard reagent?

A3: A simple method to confirm formation is to take a small aliquot of the reaction mixture and quench it with a proton source (like saturated aqueous NH₄Cl). Analysis of the organic layer by GC-MS should show the presence of isopropylbenzene. To determine the concentration, titration with a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator like 1,10-phenanthroline (B135089) is a common and reliable method.

Quantitative Data Summary

ParameterCondition Favoring Grignard ReagentCondition Favoring Wurtz Coupling
Addition Rate of Aryl Bromide Slow, dropwise additionRapid addition
Temperature Moderate, controlled temperatureHigh, uncontrolled temperature
Concentration of Aryl Bromide Low local concentrationHigh local concentration
Magnesium Surface High surface area, activatedLow surface area, passivated

Experimental Protocols

A general protocol for the preparation of (3-isopropylphenyl)magnesium bromide is provided below.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine crystal (for activation)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for an inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask under a nitrogen atmosphere until the iodine sublimes and its color disappears. This indicates the activation of the magnesium surface.[5] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of the anhydrous solvent to the activated magnesium. Prepare a solution of this compound in the anhydrous solvent in the dropping funnel. Add a small amount (approximately 10%) of the aryl bromide solution to the magnesium suspension to initiate the reaction. The reaction should start, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[5]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.

  • Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting gray suspension is the Grignard reagent, which can be used in subsequent reactions.

Visualizations

Grignard_Formation_and_Side_Reactions cluster_main Main Reaction Pathway cluster_side Wurtz Coupling Side Reaction ArylBromide This compound Grignard (3-isopropylphenyl)magnesium bromide ArylBromide->Grignard + Mg / Anhydrous Ether ArylBromide2 This compound Mg Mg Grignard2 (3-isopropylphenyl)magnesium bromide WurtzProduct 3,3'-diisopropyl-1,1'-biphenyl Grignard2->WurtzProduct + this compound

Caption: Reaction scheme for the formation of (3-isopropylphenyl)magnesium bromide and the competing Wurtz coupling side reaction.

References

Technical Support Center: Purification of Crude 1-bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-bromo-3-isopropylbenzene. The following sections detail experimental protocols, address common issues, and offer solutions to challenges encountered during the purification process.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference during purification.

PropertyValueUnits
Molecular Formula C₉H₁₁Br
Molecular Weight 199.09 g/mol
Boiling Point 208.00[1]°C (at 760 mmHg)
52-53[2]°C (at 0.8 mmHg)
Density 1.285[1]g/cm³
Refractive Index 1.5310[2]
Flash Point 81.80[1]°C
Appearance Colorless to pale yellow liquid
Solubility Insoluble in water; soluble in common organic solvents
CAS Number 5433-01-2[1][3]

Purification Method Selection

The choice of purification method depends on the nature of the impurities and the desired final purity of the product. This workflow provides a general guideline for selecting the appropriate technique.

Purification_Workflow start Crude this compound gross_impurities Gross Impurities Present? (e.g., inorganic salts, acidic/basic residues) start->gross_impurities extraction Liquid-Liquid Extraction gross_impurities->extraction Yes volatile_impurities Volatile Impurities with Different Boiling Points? gross_impurities->volatile_impurities No extraction->volatile_impurities distillation Vacuum Fractional Distillation volatile_impurities->distillation Yes isomeric_impurities Isomeric or Closely Related Impurities Present? volatile_impurities->isomeric_impurities No distillation->isomeric_impurities chromatography Flash Column Chromatography isomeric_impurities->chromatography Yes pure_product Pure this compound isomeric_impurities->pure_product No chromatography->pure_product

Caption: Decision workflow for selecting a purification technique.

Experimental Protocols

Detailed methodologies for the most common purification techniques are provided below.

Protocol 1: Liquid-Liquid Extraction for Preliminary Purification

This protocol is designed to remove acidic or basic impurities and water-soluble byproducts from the crude reaction mixture.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable volume of diethyl ether in a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with sodium bicarbonate solution if significant gas evolution was observed.

  • Wash the organic layer with an equal volume of brine to remove residual water and dissolved inorganic salts.

  • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.

  • Filter off the drying agent.

  • Concentrate the filtrate using a rotary evaporator to yield the partially purified product.

Protocol 2: Vacuum Fractional Distillation

This method is effective for separating this compound from impurities with significantly different boiling points, such as unreacted starting materials (e.g., cumene) or higher boiling polybrominated species.

Materials:

  • Partially purified this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flasks, and thermometer)

  • Vacuum pump and vacuum trap

  • Heating mantle with a magnetic stirrer

  • Boiling chips or a magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all glass joints are properly sealed and greased for vacuum application.[4]

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Connect the apparatus to a vacuum trap and then to the vacuum pump.[4]

  • Slowly apply the vacuum to the system.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Observe the condensation ring rising slowly up the fractionating column. Insulate the column with glass wool or aluminum foil to ensure a slow and even temperature gradient.[5]

  • Collect any initial low-boiling fractions in a separate receiving flask.

  • Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., 52-53 °C at 0.8 mmHg).[2]

  • Once the desired fraction is collected, stop the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 3: Flash Column Chromatography

This technique is ideal for separating isomeric impurities or other closely related compounds that are difficult to separate by distillation.

Materials:

  • Crude or partially purified this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Hexane (B92381) and ethyl acetate (B1210297) (or other suitable eluent system)

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. A good starting point for non-polar compounds like this compound is a mixture of hexane and a small amount of a more polar solvent like ethyl acetate. The target Rf value for the desired product should be around 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure using compressed air or nitrogen.

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Troubleshooting_Guide issue Observed Issue emulsion Emulsion Formation during Extraction issue->emulsion poor_separation_dist Poor Separation during Distillation issue->poor_separation_dist bumping Bumping/Uneven Boiling during Distillation issue->bumping poor_separation_chrom Poor Separation during Chromatography issue->poor_separation_chrom product_stuck Product Not Eluting from Column issue->product_stuck colored_product Product is Colored issue->colored_product sol_emulsion Solution: - Add brine to break emulsion. - Gently swirl instead of vigorous shaking. - Filter through a phase separator. emulsion->sol_emulsion sol_poor_sep_dist Solution: - Increase column length/efficiency. - Reduce distillation rate. - Ensure stable heating. poor_separation_dist->sol_poor_sep_dist sol_bumping Solution: - Add fresh boiling chips or a stir bar. - Ensure even heating. bumping->sol_bumping sol_poor_sep_chrom Solution: - Optimize eluent system (TLC). - Ensure proper column packing. - Do not overload the column. poor_separation_chrom->sol_poor_sep_chrom sol_product_stuck Solution: - Increase eluent polarity. - Check for compound decomposition on silica. product_stuck->sol_product_stuck sol_colored_product Solution: - Treat with activated carbon. - Ensure complete removal of brominating agent. colored_product->sol_colored_product

Caption: Troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting material (cumene), isomeric byproducts (e.g., 1-bromo-2-isopropylbenzene (B1265715) and 1-bromo-4-isopropylbenzene), and polybrominated species (dibromoisopropylbenzenes). The presence and proportion of these impurities will depend on the specific synthetic route and reaction conditions used.

Q2: My purified product still shows the presence of isomeric impurities by GC-MS. How can I remove them?

A2: Isomeric impurities often have very similar boiling points, making their separation by distillation challenging.[6] Flash column chromatography is the most effective technique for separating isomers. Careful selection of the eluent system, often requiring screening of various solvent mixtures by TLC, is crucial for achieving good separation.

Q3: During vacuum distillation, the pressure in my system is not stable. What could be the cause?

A3: An unstable vacuum is typically due to leaks in the apparatus. Ensure all glass joints are properly sealed and greased. Check all tubing connections to the vacuum pump and trap for cracks or loose fittings. A faulty vacuum pump could also be the issue.

Q4: The crude product is a dark color. Will purification remove the color?

A4: The dark color is likely due to trace impurities, possibly from the brominating agent or side reactions. A preliminary wash with a reducing agent solution (e.g., sodium bisulfite) can sometimes help. If the color persists after initial purification, treating a solution of the product with activated carbon followed by filtration can be effective at removing colored impurities.

Q5: Can I use simple distillation instead of fractional distillation?

A5: Simple distillation is only effective for separating liquids with vastly different boiling points (typically >100 °C difference). For separating this compound from closely boiling impurities like isomeric byproducts or unreacted cumene, fractional distillation is necessary to achieve a good separation.[7]

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-bromo-3-isopropylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the steric hindrance posed by the isopropyl group in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often challenging?

A1: The isopropyl group at the meta-position to the bromine atom creates significant steric hindrance around the reaction center. This bulkiness can impede the approach of reagents and catalysts, leading to slower reaction rates, lower yields, and the need for carefully optimized reaction conditions compared to less hindered aryl bromides.

Q2: What are the most common issues encountered when using this compound?

A2: Common issues include:

  • Low or no conversion: The steric bulk of the isopropyl group can prevent the catalyst and/or nucleophile from accessing the carbon-bromine bond.

  • Side reactions: Under forcing conditions (e.g., high temperatures) required to overcome steric hindrance, side reactions such as hydrodehalogenation (reduction of the C-Br bond) or catalyst decomposition can become significant.

  • Difficulty in forming organometallic intermediates: The formation of Grignard or organolithium reagents from this compound can be sluggish and may require specific activation methods.

Q3: Which catalytic systems are generally recommended for cross-coupling reactions with this substrate?

A3: For palladium-catalyzed cross-coupling reactions, the use of bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species that can more readily undergo oxidative addition with the sterically hindered aryl bromide. For certain reactions, nickel catalysts may offer a more cost-effective and sometimes more reactive alternative to palladium.

Troubleshooting Guides

Grignard Reagent Formation

Problem: Difficulty in initiating the Grignard reaction or low yield of the Grignard reagent.

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Grignard_Troubleshooting cluster_prep Preparation cluster_activation Magnesium Activation cluster_reaction Reaction Execution cluster_outcome Desired Outcome node_prep Strictly Anhydrous Conditions: - Flame-dry glassware - Use anhydrous ether (THF or Et2O) - Inert atmosphere (N2 or Ar) activation_methods Activation Methods: - Grinding Mg turnings - Chemical activation (I2, 1,2-dibromoethane) - Mechanical activation (ultrasound) node_prep->activation_methods Ensures reactivity reaction_params Reaction Parameters: - Slow addition of this compound - Maintain gentle reflux - Avoid overheating activation_methods->reaction_params Initiates reaction success Successful Grignard Formation reaction_params->success Leads to

Caption: Troubleshooting workflow for Grignard reagent formation.

Troubleshooting Step Detailed Recommendation Rationale
Ensure Anhydrous Conditions Flame-dry all glassware under vacuum or with a heat gun and cool under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents (diethyl ether or THF).Grignard reagents are extremely sensitive to moisture and will be quenched by protic sources.[1]
Activate Magnesium Before adding the aryl bromide, activate the magnesium turnings. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently grinding the magnesium turnings in the flask under an inert atmosphere.[2] Sonication can also be an effective method for activation.A layer of magnesium oxide on the surface of the magnesium can prevent the reaction from initiating.[3] Activation exposes a fresh metal surface.
Control Reagent Addition Add a small portion of the this compound solution to the activated magnesium. If the reaction does not start (indicated by gentle boiling of the ether), gently warm the flask. Once initiated, add the remaining solution dropwise to maintain a steady reflux.A high local concentration of the aryl bromide can lead to the formation of biphenyl (B1667301) byproducts (Wurtz coupling).
Solvent Choice Tetrahydrofuran (THF) is often a better solvent than diethyl ether for forming Grignard reagents from less reactive aryl bromides due to its higher boiling point and better solvating properties for the Grignard reagent.[4]THF can help to stabilize the Grignard reagent and may facilitate its formation from sterically hindered substrates.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)

Problem: Low to moderate yields in cross-coupling reactions due to steric hindrance.

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Cross_Coupling_Optimization cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_additives Additives (if applicable) cluster_outcome Desired Outcome catalyst_choice Catalyst Selection: - Pd(0) or Pd(II) precatalyst - Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos for Suzuki/Buchwald) - NHC ligands reaction_conditions Condition Optimization: - Choice of base (e.g., K3PO4, Cs2CO3) - Anhydrous, degassed solvent (e.g., Toluene (B28343), Dioxane) - Elevated temperature (80-120 °C) catalyst_choice->reaction_conditions influences high_yield High Yield of Coupled Product reaction_conditions->high_yield additives Use of Additives: - Cu(I) co-catalyst for Sonogashira - Consider copper-free conditions for Sonogashira to avoid side reactions additives->reaction_conditions can modify

Caption: Optimization of palladium-catalyzed cross-coupling reactions.

The following table summarizes the effect of different ligands on the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with phenylboronic acid, which can be used as a starting point for optimizing reactions with this compound.

Catalyst/Ligand Base Solvent Temp. (°C) Time (h) Yield (%)
Pd(OAc)₂, PPh₃Na₂CO₃Toluene/H₂O10012Low to Moderate
Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10012High
Pd₂(dba)₃, XPhosK₃PO₄Dioxane10018High
(A-taphos)₂PdCl₂CsFDME/H₂O1001Good

Data is illustrative and based on general trends for sterically hindered aryl bromides.

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Nickel-Catalyzed Kumada Coupling

Problem: Low yields or side reactions in Kumada coupling of the Grignard reagent of this compound with another aryl or vinyl halide.

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Kumada_Coupling_Strategy cluster_catalyst Catalyst Choice cluster_conditions Reaction Conditions cluster_outcome Desired Outcome catalyst Nickel vs. Palladium: - Ni catalysts (e.g., NiCl2(dppe), NiCl2(dppp)) are often more reactive and cost-effective - Pd catalysts (e.g., Pd(PPh3)4) may offer better functional group tolerance conditions Optimized Conditions: - Anhydrous THF or Et2O as solvent - Room temperature to gentle reflux - Inert atmosphere catalyst->conditions determines product High Yield of Biaryl Product conditions->product

Caption: Strategic considerations for Kumada coupling reactions.

The choice between nickel and palladium catalysts can significantly impact the outcome of Kumada couplings with sterically hindered substrates.

Catalyst Typical Substrate General Observations Potential Issues
Nickel-based (e.g., NiCl₂(dppe)) Aryl and vinyl halidesGenerally higher reactivity, lower cost.[5]Lower functional group tolerance, potential for side reactions.
Palladium-based (e.g., Pd(PPh₃)₄) Aryl and vinyl halidesBroader functional group tolerance, often milder conditions.[6]Higher cost, may be less reactive for very hindered substrates.

This table provides a general comparison; optimal conditions should be determined experimentally.

This protocol outlines a general procedure for the Kumada coupling of the Grignard reagent derived from this compound.

  • Grignard Reagent Preparation: Prepare the Grignard reagent of this compound in THF as described in the troubleshooting guide above.

  • Reaction Setup: In a separate flame-dried Schlenk tube under an inert atmosphere, dissolve the aryl or vinyl halide (1.0 equiv.) in anhydrous THF. Add the nickel or palladium catalyst (e.g., NiCl₂(dppe), 1-5 mol%).

  • Grignard Addition: Cool the solution of the aryl/vinyl halide and catalyst to 0 °C. Slowly add the prepared Grignard reagent solution via syringe or cannula.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS). Gentle heating may be required.

  • Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

References

Optimizing temperature and solvent for reactions of 1-bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 1-bromo-3-isopropylbenzene. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental conditions, specifically focusing on temperature and solvent effects.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. A common application is the reaction of an aryl halide, such as this compound, with a boronic acid.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Solution
Low or No Yield 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently or has decomposed. 2. Suboptimal Base: The base may be too weak, not soluble enough, or has degraded. 3. Poor Solvent Choice: The solvent may not adequately dissolve all reactants or facilitate the catalytic cycle. 4. Low Reaction Temperature: The temperature may be insufficient for the oxidative addition step, especially with a less reactive bromide.1. Ensure an inert atmosphere is maintained throughout the reaction. Use fresh palladium precursors and ligands. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. 3. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is often effective.[1] A 4:1 or 3:1 ratio of organic solvent to water is a good starting point. 4. Increase the temperature in increments of 10 °C, typically within the range of 80-120 °C.[1]
Formation of Homocoupled Byproducts 1. Oxidative Homocoupling of Boronic Acid: Can occur in the presence of oxygen. 2. Reductive Homocoupling of Aryl Bromide: Can be promoted by certain ligands or additives.1. Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). 2. Screen different phosphine (B1218219) ligands. Ensure the stoichiometry of the reactants is accurate.
Slow or Stalled Reaction 1. Steric Hindrance: The isopropyl group on the aryl bromide may slow down the reaction. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for efficient turnover.1. Use a bulkier, more electron-rich phosphine ligand such as SPhos or XPhos to promote oxidative addition. 2. Increase the catalyst loading, for example, from 1 mol% to 2-3 mol%.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid. This data, based on analogous substrates, serves as a starting point for optimization.

Solvent System (v/v) Base Temperature (°C) Typical Yield Range (%) Reference
Toluene/Ethanol/Water (2:1:1)Na₂CO₃8085-95[2]
Dioxane/Water (4:1)K₂CO₃10090-98[1]
DMF/Water (9:1)K₃PO₄11088-97[1]
n-Propanol/Water (3:1)Na₂CO₃Reflux90-99[2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., dioxane/water 4:1).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow prep Preparation: - Add this compound,  phenylboronic acid, and base  to a dry flask. inert Inert Atmosphere: - Evacuate and backfill  with Argon/Nitrogen. prep->inert reagents Reagent Addition: - Add Pd catalyst and  degassed solvent. inert->reagents reaction Reaction: - Heat to 80-100 °C  with stirring. reagents->reaction monitoring Monitoring: - Track progress by  TLC or GC-MS. reaction->monitoring workup Work-up: - Cool, dilute, and perform  aqueous extraction. monitoring->workup purification Purification: - Column chromatography. workup->purification

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Recommended Solution
Low or No Yield 1. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific amine and aryl bromide combination. 2. Base Incompatibility: The base may be too weak or sterically hindered. 3. Solvent Issues: The solvent may not be sufficiently polar to facilitate the reaction, or it could be coordinating to the catalyst.1. Screen a panel of bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos.[3] 2. Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[4] 3. Toluene and dioxane are common solvents.[5] For some systems, more polar solvents like DMF might be beneficial, but can sometimes inhibit the catalyst.
Side Product Formation (e.g., Hydrodehalogenation) 1. High Temperature: Excessive heat can lead to catalyst decomposition and side reactions. 2. Presence of Water: Water can lead to the formation of arene byproducts.1. Lower the reaction temperature. Some modern catalyst systems are active at room temperature. 2. Ensure all reagents and solvents are anhydrous.
Reaction Fails with Primary Amines 1. Bis-arylation: The product secondary amine can be more reactive than the starting primary amine, leading to double addition.1. Use a larger excess of the primary amine. Adjusting the ligand and base can also help to control the relative rates of the first and second amination.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The following table presents typical conditions for the Buchwald-Hartwig amination of aryl bromides with a secondary amine like morpholine.

Solvent Base Ligand Temperature (°C) Typical Yield Range (%) Reference
TolueneNaOtBuXPhos100-11090-99[3]
DioxaneCs₂CO₃BINAP10085-95[6]
THFLHMDSSPhosRoom Temp - 6080-95[4]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline (B41778)
  • Preparation: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and aniline (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Mandatory Visualization

Buchwald_Troubleshooting Troubleshooting Low Yield in Buchwald-Hartwig Amination start Low or No Yield check_catalyst Is the catalyst system optimal? start->check_catalyst screen_ligands Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). check_catalyst->screen_ligands No check_base Is the base appropriate? check_catalyst->check_base Yes success Improved Yield screen_ligands->success change_base Use a stronger base (e.g., NaOtBu, LHMDS). check_base->change_base No check_solvent Is the solvent suitable? check_base->check_solvent Yes change_base->success change_solvent Try alternative aprotic solvents (Toluene, Dioxane). check_solvent->change_solvent No change_solvent->success

Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.

Grignard Reagent Formation and Reaction

Grignard reagents are powerful nucleophiles formed by the reaction of an organohalide with magnesium metal. They are highly sensitive to protic solvents.

Troubleshooting Guide: Grignard Reaction
Issue Potential Cause Recommended Solution
Reaction Fails to Initiate 1. Passive Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction. 2. Presence of Water: Trace amounts of water will quench the Grignard reagent as it forms.1. Activate the magnesium by crushing it under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. 2. Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents.
Low Yield of Grignard Reagent 1. Wurtz Coupling: A side reaction where the Grignard reagent reacts with the starting aryl bromide. 2. Reaction with Solvent: Ethereal solvents are generally stable, but prolonged heating can lead to side reactions.1. Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the aryl bromide. 2. Avoid excessive heating. The reaction is exothermic and often sustains a gentle reflux without external heating.
Low Yield in Subsequent Reaction with Electrophile 1. Poor Quality Grignard Reagent: Incomplete formation or degradation of the Grignard reagent. 2. Slow Addition of Electrophile: Can lead to side reactions if the Grignard reagent is not stable over long periods.1. Titrate a small aliquot of the Grignard reagent to determine its concentration before adding the electrophile. 2. Add the electrophile dropwise at a rate that maintains a controlled reaction temperature (often at 0 °C or room temperature).
Data Presentation: Representative Conditions for Grignard Reagent Formation

The formation of Grignard reagents is highly dependent on technique. The table below outlines common conditions and expected yields for aryl bromides.

Solvent Initiation Method Temperature Typical Yield Range (%) Reference
Anhydrous Diethyl EtherIodine crystalRoom Temp to Reflux70-90[7]
Anhydrous THF1,2-DibromoethaneRoom Temp to Reflux80-95[7]
Experimental Protocol: Formation of (3-isopropylphenyl)magnesium bromide
  • Preparation: Assemble a flame-dried, three-necked flask with a condenser, dropping funnel, and nitrogen inlet. Place magnesium turnings (1.2 equiv.) in the flask.

  • Initiation: Add a small crystal of iodine.

  • Reagent Addition: Add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF dropwise from the dropping funnel.

  • Reaction: The reaction should initiate spontaneously, indicated by the disappearance of the iodine color and gentle refluxing. Maintain a gentle reflux by controlling the addition rate.

  • Completion: After the addition is complete, stir for an additional 1-2 hours at room temperature. The resulting grey solution is the Grignard reagent and should be used immediately.

Mandatory Visualization

Grignard_Initiation Grignard Reaction Initiation Troubleshooting start Reaction Fails to Initiate check_glassware Is all glassware flame-dried and under inert atmosphere? start->check_glassware dry_glassware Flame-dry all glassware and ensure anhydrous conditions. check_glassware->dry_glassware No check_mg Is the magnesium surface activated? check_glassware->check_mg Yes dry_glassware->start activate_mg Activate Mg with iodine, 1,2-dibromoethane, or crushing. check_mg->activate_mg No success Initiation Successful check_mg->success Yes activate_mg->success

Caption: A logical decision tree for troubleshooting Grignard reaction initiation.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.

Troubleshooting Guide: Heck Reaction
Issue Potential Cause Recommended Solution
Low Yield 1. Catalyst Poisoning: Some functional groups can poison the palladium catalyst. 2. Suboptimal Base/Solvent Combination: The base may not be soluble or strong enough in the chosen solvent.1. Use a more robust ligand, such as a bulky phosphine or an N-heterocyclic carbene (NHC). 2. Common bases include Et₃N, K₂CO₃, and NaOAc. Polar aprotic solvents like DMF or acetonitrile (B52724) are often effective.[8]
Poor Stereoselectivity 1. Reaction Conditions: Temperature and ligand can influence the stereochemical outcome.1. The Heck reaction generally favors the trans product. If the cis isomer is desired, specific ligand systems and conditions may be required.
Alkene Isomerization 1. Palladium-Hydride Species: Formation of palladium-hydride species can lead to isomerization of the product.1. Add a hydride scavenger, such as a silver salt, or optimize the base and solvent to minimize the lifetime of these species.
Data Presentation: Representative Conditions for Heck Reaction

The following table shows typical conditions for the Heck reaction of aryl bromides with styrene (B11656).

Solvent Base Ligand Temperature (°C) Typical Yield Range (%) Reference
DMFEt₃NPPh₃10070-85[8]
NMPNaOAcP(o-tol)₃12080-95[9]
Acetonitrile/WaterK₂CO₃None (ligandless)10065-80[10]
Experimental Protocol: Heck Reaction of this compound with Styrene
  • Preparation: To a Schlenk tube, add this compound (1.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), a ligand (if used, e.g., P(o-tol)₃, 4 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the solvent (e.g., DMF) and styrene (1.2 equiv.).

  • Reaction: Heat the mixture to 100-120 °C.

  • Monitoring and Work-up: Follow standard procedures for monitoring, quenching, and extraction.

  • Purification: Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide.

Troubleshooting Guide: Sonogashira Coupling
Issue Potential Cause Recommended Solution
Low Yield 1. Catalyst Inactivity: Deactivation of the palladium or copper catalyst. 2. Slow Oxidative Addition: Aryl bromides are less reactive than iodides.1. Ensure rigorous exclusion of oxygen. Use fresh, high-purity catalysts. 2. Increase the reaction temperature (typically 60-100 °C). Use a more active ligand system.
Glaser Homocoupling of Alkyne 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne, especially in the presence of the copper co-catalyst.1. Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. Copper-free Sonogashira protocols can also be employed.
Reaction Stalls 1. Base Incompatibility: The amine base may be too volatile or not basic enough.1. Use a less volatile amine base like diisopropylethylamine (DIPEA) or an inorganic base like Cs₂CO₃ or K₃PO₄.
Data Presentation: Representative Conditions for Sonogashira Coupling

The table below outlines typical conditions for the Sonogashira coupling of aryl bromides with phenylacetylene (B144264).

Solvent Base Co-catalyst Temperature (°C) Typical Yield Range (%) Reference
THF/Et₃NEt₃NCuI6080-95[11]
DMFEt₃NCuI8085-98[12]
ToluenePiperidineCuI9075-90[13]
DMSOCs₂CO₃None (Copper-free)Room Temp - 6080-97[11]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
  • Preparation: To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill with an inert gas.

  • Reagent Addition: Add the solvent (e.g., degassed THF), the amine base (e.g., Et₃N), this compound (1.0 equiv.), and phenylacetylene (1.2 equiv.).

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 60 °C).

  • Monitoring and Work-up: Follow standard procedures for monitoring, quenching, and extraction.

  • Purification: Purify the product by column chromatography.

References

Preventing homocoupling in cross-coupling reactions of 1-bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving 1-bromo-3-isopropylbenzene, with a specific focus on preventing undesired homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a problem with this compound?

A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react with each other. In the case of a Suzuki-Miyaura coupling, this could involve two molecules of the organoboron reagent forming a symmetrical biaryl byproduct (e.g., biphenyl (B1667301) from phenylboronic acid) or two molecules of this compound coupling to form 3,3'-diisopropylbiphenyl. This is problematic as it consumes starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate due to structural similarities with the target molecule.[1]

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active palladium(0) catalyst to palladium(II). These Pd(II) species can then promote the homocoupling of the organoboron reagent.[3][4] Furthermore, using a Pd(II) precatalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), without ensuring its efficient reduction to the active Pd(0) state can also lead to increased homocoupling.[2][3]

Q3: How does the choice of catalyst and ligand affect the formation of homocoupling byproducts?

A3: The selection of the palladium source and the accompanying ligand is critical for minimizing homocoupling. Using a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often preferred as it bypasses the need for an in-situ reduction step that can contribute to homocoupling.[2] Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are highly effective at promoting the desired cross-coupling pathway.[2] These ligands accelerate the reductive elimination step of the catalytic cycle, which outcompetes the pathways leading to homocoupling.[2]

Q4: What is the role of the base in preventing homocoupling?

A4: The base is essential for activating the organoboron reagent in Suzuki-Miyaura coupling, making it ready for transmetalation.[2] However, the choice and strength of the base can also influence side reactions. While a base is necessary, a very strong base or high concentrations can sometimes promote undesired pathways. It is often beneficial to screen different bases, such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄), to find the optimal conditions for a specific reaction.[5]

Troubleshooting Guide

Issue: High levels of homocoupling product are observed in my reaction with this compound.

This troubleshooting guide provides a systematic approach to identify and resolve the root causes of excessive homocoupling.

Troubleshooting_Homocoupling start High Homocoupling Observed degassing Step 1: Verify Degassing Procedure start->degassing catalyst Step 2: Evaluate Palladium Source degassing->catalyst Issue Persists resolved Problem Resolved degassing->resolved Resolved sub_degassing Action: Implement rigorous degassing (e.g., freeze-pump-thaw or extensive sparging). Rationale: Oxygen is a primary cause of homocoupling. degassing->sub_degassing ligand_base Step 3: Optimize Ligand and Base catalyst->ligand_base Issue Persists catalyst->resolved Resolved sub_catalyst Action: Switch from a Pd(II) to a Pd(0) source (e.g., Pd(OAc)₂ to Pd(PPh₃)₄). Or add a mild reducing agent with Pd(II) catalyst. Rationale: Pd(II) species directly promote homocoupling. catalyst->sub_catalyst conditions Step 4: Adjust Reaction Conditions ligand_base->conditions Issue Persists ligand_base->resolved Resolved sub_ligand_base Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Screen different bases (e.g., K₂CO₃, K₃PO₄). Rationale: Ligands can accelerate cross-coupling; base choice affects side reactions. ligand_base->sub_ligand_base addition Step 5: Modify Reagent Addition conditions->addition Issue Persists conditions->resolved Resolved sub_conditions Action: Lower the reaction temperature. Optimize solvent system. Rationale: Higher temperatures can sometimes favor side reactions. conditions->sub_conditions addition->resolved Resolved sub_addition Action: Add the boronic acid slowly to the reaction mixture. Rationale: Maintains a low concentration of the boronic acid, disfavoring its homocoupling. addition->sub_addition

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Data Presentation

The following table summarizes the impact of the palladium source and the presence of oxygen on the formation of homocoupling byproducts in a Suzuki-Miyaura reaction.

EntryPalladium SourceAtmosphereHomocoupling Product (%)Desired Product (%)
1Pd(OAc)₂Air1580
2Pd(OAc)₂Nitrogen592
3Pd(PPh₃)₄Air888
4Pd(PPh₃)₄Nitrogen<2>95

Note: The data presented are representative and intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is designed to minimize homocoupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.036 mmol, 3.6 mol%)

  • Degassed 1,4-dioxane (B91453) (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • In a glovebox or under a positive stream of inert gas, add Pd₂(dba)₃ and SPhos to the flask.

  • Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Seal the flask and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Rigorous Solvent Degassing

The "Freeze-Pump-Thaw" method is highly effective for removing dissolved oxygen.[5]

Procedure:

  • Place the solvent in a Schlenk flask with a stir bar.

  • Freeze the solvent by immersing the flask in liquid nitrogen.

  • Once completely frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.

  • Close the stopcock to the vacuum and thaw the solvent completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

Visualizations

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and highlights the competing homocoupling pathway.

Suzuki_Homocoupling cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_homocoupling Homocoupling Pathway pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_oxidized Pd(II) Species pd0->pd2_oxidized pd2_aryl Ar-Pd(II)L₂-X oxidative_addition->pd2_aryl transmetalation Transmetalation pd2_aryl->transmetalation Ar'-B(OR)₂ Base pd2_diaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar' homocoupling_reaction Homocoupling pd2_oxidized->homocoupling_reaction 2 x Ar'-B(OR)₂ homocoupling_reaction->pd0 Ar'-Ar' (Homocoupling Product) oxygen O₂ oxygen->pd2_oxidized Oxidation of Pd(0)

Caption: Suzuki-Miyaura cycle and the competing homocoupling pathway.

References

Troubleshooting guide for incomplete reactions of 1-bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for incomplete reactions involving 1-bromo-3-isopropylbenzene.

Frequently Asked Questions (FAQs)

General Issues

Q1: My reaction with this compound is sluggish or incomplete. What are the first things I should check?

A1: An incomplete reaction can stem from several factors. Initially, verify the purity of your this compound, as impurities can interfere with the reaction. For catalytic reactions, ensure your catalyst is active and that you are maintaining a strictly inert atmosphere (e.g., nitrogen or argon), as oxygen can deactivate many catalysts.[1] Finally, confirm that your solvents are anhydrous, particularly for moisture-sensitive reactions like Grignard reagent formation.[2]

Grignard Reaction

Q2: I'm having trouble initiating the Grignard reaction with this compound.

A2: Failure to initiate a Grignard reaction is a common issue, often due to an inactive magnesium surface or the presence of moisture.[2] Ensure all glassware is rigorously dried (oven-dried or flame-dried) and cooled under an inert atmosphere.[2] The magnesium turnings can be activated by gently crushing them with a dry glass rod to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] The disappearance of the iodine's color indicates magnesium activation.[2]

Q3: My Grignard reaction started but then stopped. What could be the cause?

A3: This scenario often suggests that while the reaction initiated, it could not be sustained. This could be due to insufficient drying, where a small amount of initial moisture was consumed, but residual water is quenching the reaction as it proceeds.[2] It could also be due to poor quality reagents or a reaction temperature that is too low; gentle warming may be required to sustain the exothermic reaction.[2]

Q4: I am observing a significant amount of a high-boiling point byproduct in my Grignard reaction. What is it?

A4: A common side reaction in Grignard reagent formation is Wurtz-type coupling, which results in the formation of a biaryl compound—in this case, 3,3'-diisopropylbiphenyl. This is more likely to occur if the concentration of the aryl halide is too high. To minimize this, add the this compound solution slowly to the magnesium suspension to maintain a low concentration.[3]

Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)

Q5: My Suzuki-Miyaura coupling reaction with this compound has a low yield. How can I improve it?

A5: Low yields in Suzuki couplings can be attributed to several factors. The choice of palladium catalyst, ligand, and base is critical.[1] For an aryl bromide like this compound, more robust catalyst systems than standard Pd(PPh₃)₄ may be required.[1] Ensure all solvents are thoroughly degassed, as oxygen can lead to catalyst deactivation and promote the homocoupling of the boronic acid.[1][4] Also, consider using boronic esters (e.g., pinacol (B44631) esters) which can be more stable than boronic acids and less prone to protodeboronation.[4]

Q6: What are common side reactions in palladium-catalyzed cross-couplings with this compound?

A6: Common side reactions include the homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the aryl halide itself.[5] Another potential side reaction is hydrodehalogenation, where the bromo group is replaced by a hydrogen atom. This can occur if there are sources of protic impurities or if certain side pathways of the catalytic cycle are favored.

Q7: In my Buchwald-Hartwig amination, the reaction is not going to completion. What should I troubleshoot?

A7: The success of a Buchwald-Hartwig amination is highly dependent on the combination of the palladium source, ligand, and base.[6][7] The choice of base is critical; while strong bases like NaOt-Bu can lead to high reaction rates, they may not be compatible with all functional groups.[7] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher catalyst loadings or longer reaction times.[7] The ligand choice is also crucial; sterically hindered phosphine (B1218219) ligands are often required to facilitate the reaction.[6]

Data Presentation

Table 1: Troubleshooting Summary for Incomplete Reactions

Problem Potential Cause Suggested Solution Applicable Reaction(s)
Reaction Fails to Initiate Inactive magnesium surfaceActivate Mg with iodine or 1,2-dibromoethane.[2]Grignard
Wet glassware or solventsOven-dry all glassware and use anhydrous solvents.[2]Grignard, Suzuki, Buchwald-Hartwig
Low Conversion/Yield Inefficient catalyst systemScreen different palladium catalysts and ligands (e.g., bulky phosphine ligands).[4]Suzuki, Buchwald-Hartwig
Suboptimal base selectionTest different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[7]Suzuki, Buchwald-Hartwig
Oxygen contaminationThoroughly degas solvents and maintain an inert atmosphere.[1]Suzuki, Buchwald-Hartwig
Formation of Side Products Wurtz couplingSlowly add the aryl bromide to the magnesium suspension.[3]Grignard
Homocoupling of boronic acidEnsure thorough degassing to remove oxygen.[4]Suzuki
ProtodeboronationUse anhydrous solvents and consider using boronic esters.[4]Suzuki

Experimental Protocols

Protocol 1: Grignard Reagent Formation and Reaction with an Electrophile (e.g., Acetone)

  • Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Initiation: To the flask, add magnesium turnings (1.2 eq). In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF. Add a small portion of the halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a slight cloudiness. If it does not start, gently warm the flask or add a small crystal of iodine.

  • Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of the electrophile (e.g., acetone, 1.0 eq) in the anhydrous solvent dropwise.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography or distillation.

Protocol 2: Suzuki-Miyaura Cross-Coupling

  • Preparation: To a Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if required. Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

TroubleshootingWorkflow Start Incomplete Reaction Observed CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions CheckCatalyst Is a Catalyst Used? CheckConditions->CheckCatalyst CatalystOK Check Catalyst Activity & Loading CheckCatalyst->CatalystOK Yes MoistureSensitive Is the Reaction Moisture-Sensitive? CheckCatalyst->MoistureSensitive No CatalystOK->MoistureSensitive DrySystem Ensure Anhydrous Solvents & Dry Glassware MoistureSensitive->DrySystem Yes Optimize Systematically Optimize Parameters (Solvent, Base, Ligand, etc.) MoistureSensitive->Optimize No DrySystem->Optimize Analysis Analyze Side Products (TLC, GC-MS, NMR) Optimize->Analysis End Reaction Complete Analysis->End

Caption: General troubleshooting workflow for incomplete chemical reactions.

SuzukiCatalyticCycle cluster_cycle Suzuki Catalytic Cycle cluster_problems Potential Failure Points Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br + Pd(0) -> Ar-Pd(II)-Br) Pd0->OxAdd Transmetal Transmetalation (Ar-Pd(II)-Br + Ar'-B(OR)2 -> Ar-Pd(II)-Ar') OxAdd->Transmetal Base RedElim Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) Transmetal->RedElim RedElim->Pd0 Product Released Deactivation Catalyst Deactivation (e.g., by O2) Deactivation->Pd0 SlowOxAdd Slow Oxidative Addition SlowOxAdd->OxAdd Protodeboronation Boronic Acid Decomposition Protodeboronation->Transmetal

Caption: Suzuki catalytic cycle with key steps and potential failure points.

References

Technical Support Center: Purification of 1-bromo-3-isopropylbenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 1-bromo-3-isopropylbenzene from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I still have a significant amount of unreacted this compound. What is the first step I should take?

A1: The first step is to perform a simple aqueous workup. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297), diethyl ether) and washing it with water or a brine solution (saturated aqueous NaCl).[1][2] This will remove water-soluble impurities. Since this compound is insoluble in water, it will remain in the organic layer with your product.[3]

Q2: What are the most common methods to separate unreacted this compound from my desired product?

A2: The most common and effective methods are flash column chromatography, distillation (if there is a significant boiling point difference between the starting material and the product), and in some cases, liquid-liquid extraction with pH adjustment if the product has acidic or basic functionality.

Q3: How do I choose between column chromatography and distillation?

A3: The choice depends on the physical properties of your product and the starting material. Column chromatography is generally the most reliable method for separating compounds with different polarities. Distillation is a good option if your product is thermally stable and has a boiling point that is significantly different from this compound (Boiling Point: ~208 °C).[3]

Q4: I am performing a Suzuki coupling reaction. How can I best remove the unreacted this compound?

A4: For Suzuki coupling reactions, after the initial aqueous workup to remove the base and boronic acid byproducts, flash column chromatography is the most effective method for separating the nonpolar starting material from the often more polar biaryl product.[4][5]

Q5: In a Buchwald-Hartwig amination, what is the recommended procedure to remove the starting aryl bromide?

A5: Similar to Suzuki couplings, the workup for a Buchwald-Hartwig amination typically involves an aqueous extraction to remove the base and any inorganic salts.[6][7] Subsequently, flash column chromatography is the preferred method to separate the unreacted this compound from the desired amine product, which is generally more polar.

Troubleshooting Guides

Issue: Poor separation of this compound and product using column chromatography.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may be too high, causing both compounds to elute together.

    • Solution: Start with a non-polar solvent system (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane.[8] Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation between the starting material and the product spots before running the column.

  • Column Overloading: Too much crude material was loaded onto the column.

    • Solution: Use an appropriate amount of silica (B1680970) gel relative to your crude material (a general rule of thumb is a 50:1 to 100:1 ratio of silica to crude product by weight).

  • Improper Column Packing: The silica gel may not be packed uniformly, leading to channeling and poor separation.

    • Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Gently tap the column during packing to ensure an even bed.

Issue: Unreacted starting material co-distills with the product.

Possible Causes & Solutions:

  • Similar Boiling Points: The boiling point of your product is too close to that of this compound.

    • Solution: If the boiling point difference is small, consider using fractional distillation with a longer, packed column to increase the separation efficiency. Alternatively, vacuum distillation can be employed to lower the boiling points and potentially increase the difference in boiling temperatures.

  • Azeotrope Formation: The starting material and product may form an azeotrope.

    • Solution: In this case, distillation will not be an effective separation method. Column chromatography would be the recommended alternative.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Solubility
This compound199.09~208~1.285Insoluble in water; soluble in nonpolar organic solvents.

Data sourced from various chemical property databases.[3][9][10]

Experimental Protocols

Key Experiment: Purification by Flash Column Chromatography

This protocol provides a general procedure for the separation of a less polar compound (unreacted this compound) from a more polar product.

1. Preparation of the Eluent and Slurry:

  • Based on TLC analysis, prepare an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • In a beaker, create a slurry of silica gel in the chosen eluent.

2. Packing the Column:

  • Secure a chromatography column in a vertical position.

  • Add a small layer of sand to the bottom of the column.

  • Pour the silica gel slurry into the column, allowing the solvent to drain slowly.

  • Gently tap the column to ensure the silica packs evenly.

  • Add a thin layer of sand on top of the silica gel bed.

3. Loading the Sample:

  • Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent.

  • Carefully apply the sample to the top of the silica gel bed using a pipette.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (using a pump or inert gas) to begin eluting the sample through the column.

  • Collect the eluent in fractions using test tubes or flasks.

5. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which fractions contain the desired product.

  • Combine the pure fractions containing the product.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Mandatory Visualization

PurificationWorkflow General Workflow for Removing Unreacted this compound start Crude Reaction Mixture workup Aqueous Workup (e.g., wash with water/brine) start->workup organic_layer Organic Layer (Contains product and unreacted starting material) workup->organic_layer separation_choice Choose Separation Method organic_layer->separation_choice chromatography Flash Column Chromatography separation_choice->chromatography Different Polarity distillation Distillation separation_choice->distillation Sufficient Boiling Point Difference product_chrom Pure Product Fractions chromatography->product_chrom sm_fractions Unreacted Starting Material Fractions chromatography->sm_fractions product_dist Purified Product distillation->product_dist sm_dist Unreacted Starting Material distillation->sm_dist end_product Isolated Pure Product product_chrom->end_product product_dist->end_product

References

Catalyst deactivation issues in palladium-catalyzed reactions of 1-bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions of 1-bromo-3-isopropylbenzene.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or fails to go to completion. What are the common causes?

A1: Low reactivity with this compound is often attributed to a combination of factors. The isopropyl group introduces moderate steric hindrance, which can slow down the oxidative addition step. Furthermore, common catalyst deactivation pathways can significantly impede the reaction. Key issues include:

  • Catalyst Deactivation: Formation of palladium black (agglomeration of Pd(0) particles), oxidation of phosphine (B1218219) ligands, or poisoning of the catalyst by impurities.[1]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered substrates, bulky and electron-rich ligands are often necessary.

  • Inappropriate Reaction Conditions: Temperature, solvent, and base selection are crucial and may need to be optimized for this specific substrate.

Q2: I observe a black precipitate in my reaction flask. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive elemental palladium.[1] Its formation is a common catalyst deactivation pathway. Prevention strategies include:

  • Use of Appropriate Ligands: Bulky phosphine ligands can stabilize palladium nanoparticles and prevent their aggregation.

  • Control of Reaction Temperature: Excessive heat can promote catalyst agglomeration.

  • Proper Inert Atmosphere: The presence of oxygen can lead to the degradation of the catalyst and the formation of palladium black. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen).[1]

Q3: Can I reuse the palladium catalyst from my reaction?

A3: While catalyst recycling is desirable, it can be challenging for homogeneous catalysts. If palladium black has formed, it is generally inactive. However, if the catalyst remains in a soluble form, recovery and reuse might be possible, though its activity may be diminished. For heterogeneous palladium catalysts (e.g., Pd on carbon), recovery by filtration and subsequent reuse is more feasible, although a regeneration step might be necessary.

Q4: How does the isopropyl group on the aryl bromide affect the reaction?

A4: The isopropyl group exerts a moderate steric effect, which can influence the rate of oxidative addition of the aryl bromide to the Pd(0) center. This steric hindrance can make the reaction more challenging compared to reactions with unhindered aryl bromides. Consequently, the choice of a suitable bulky ligand is critical to facilitate the approach of the palladium catalyst to the carbon-bromine bond.

Troubleshooting Guide

Problem 1: Low to No Product Formation

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precatalyst is of good quality and has been stored properly. For Pd(II) precatalysts, ensure complete reduction to the active Pd(0) species.
Inappropriate Ligand For the sterically hindered this compound, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1]
Suboptimal Base The choice of base is critical. For Suzuki couplings, consider stronger bases like Cs₂CO₃ or K₃PO₄. For Heck and Sonogashira reactions, organic bases like triethylamine (B128534) or DBU are common.
Incorrect Solvent The solvent can significantly impact catalyst stability and reaction rate. For Suzuki reactions, ethereal solvents like dioxane or THF, often with water, are common. For Heck and Sonogashira, polar aprotic solvents like DMF or NMP can be effective.
Low Reaction Temperature If the reaction is sluggish, a gradual increase in temperature may be necessary. However, be mindful that excessive heat can lead to catalyst decomposition.
Presence of Oxygen Ensure all reagents and the reaction vessel are properly deoxygenated by sparging with an inert gas.

Problem 2: Formation of Significant Byproducts (e.g., Homocoupling, Debromination)

Potential Cause Troubleshooting Step
Suboptimal Reaction Conditions Lowering the reaction temperature can sometimes suppress homocoupling of the aryl bromide.
Incorrect Stoichiometry Ensure the correct stoichiometry of reactants. An excess of the boronic acid or alkyne can sometimes lead to side reactions.
Presence of Water (for debromination) In some cases, trace water can lead to the hydrodehalogenation of the aryl bromide. Ensure anhydrous conditions if this is a persistent issue.

Quantitative Data Summary

The following tables provide representative data for palladium-catalyzed cross-coupling reactions of sterically hindered aryl bromides. Note that yields can vary significantly based on the specific coupling partner and reaction conditions.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield

LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O1001235
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Toluene1101265
XPhosPd₂(dba)₃K₃PO₄Dioxane100892
SPhosPd₂(dba)₃Cs₂CO₃THF801095

Data is illustrative and based on typical results for sterically hindered aryl bromides.

Table 2: Influence of Catalyst Loading on Heck Reaction Yield

Catalyst Loading (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
5P(o-tol)₃Et₃NDMF1202478
2P(o-tol)₃Et₃NDMF1202475
1P(o-tol)₃Et₃NDMF1202460
0.5P(o-tol)₃Et₃NDMF1202445

Data is illustrative and based on typical results for aryl bromides in Heck reactions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., SPhos, 0.022 mmol).

  • Add the catalyst and ligand to the Schlenk flask.

  • Add the degassed solvent (e.g., dioxane, 5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Procedure for Diagnosing Catalyst Deactivation (Control Experiment)

  • Set up the reaction as described in Protocol 1.

  • After a certain period (e.g., 2 hours), if the reaction has stalled (as determined by TLC or GC-MS), add a second charge of the palladium precatalyst and ligand (e.g., 0.5 mol%).

  • Continue to monitor the reaction. If the reaction proceeds after the second addition, it is likely that the initial catalyst charge deactivated.

Visualizations

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Catalyst Deactivation Pathways cluster_cycle Catalytic Cycle Active Pd(0) Catalyst Active Pd(0) Catalyst Catalytic Intermediates Catalytic Intermediates Active Pd(0) Catalyst->Catalytic Intermediates Product Formation Palladium Black (Inactive) Palladium Black (Inactive) Active Pd(0) Catalyst->Palladium Black (Inactive) Aggregation Oxidized Pd Species (Inactive) Oxidized Pd Species (Inactive) Active Pd(0) Catalyst->Oxidized Pd Species (Inactive) Oxidation (O2) Poisoned Catalyst Poisoned Catalyst Active Pd(0) Catalyst->Poisoned Catalyst Impurities Catalytic Intermediates->Active Pd(0) Catalyst Product Formation Phosphine Ligand Phosphine Ligand Phosphine Oxide Phosphine Oxide Phosphine Ligand->Phosphine Oxide Oxidation Troubleshooting Workflow start Reaction Failure/ Low Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Base) check_reagents->check_conditions Reagents OK check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere Conditions OK optimize_ligand Screen Bulky Electron-Rich Ligands check_atmosphere->optimize_ligand Atmosphere OK optimize_catalyst Increase Catalyst Loading optimize_ligand->optimize_catalyst Still Low Yield success Successful Reaction optimize_ligand->success Improved Yield optimize_catalyst->success Improved Yield

References

Managing exothermic reactions during Grignard reagent preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to safely manage the exothermic nature of Grignard reagent preparation.

Troubleshooting Guide: Managing Exothermic Events

Q1: My Grignard reaction started, and the exotherm is causing the solvent to boil too vigorously. What should I do?

A1: An overly vigorous exotherm indicates that the reaction is proceeding too quickly. Immediate action is required to bring it under control.

  • Step 1: Stop Reagent Addition: Immediately cease the addition of the alkyl/aryl halide. This will prevent feeding the reaction further.

  • Step 2: Enhance Cooling: If not already in use, immerse the reaction flask in an ice-water bath to rapidly decrease the internal temperature.[1] Ensure the cooling bath can be removed quickly if the reaction stalls and needs to be re-initiated.[2]

  • Step 3: Ensure Adequate Stirring: Verify that the stirring is efficient. Good agitation helps dissipate heat from the magnesium surface to the solvent and the flask walls, preventing localized hot spots.

  • Step 4: Monitor the Reaction: Continue to monitor the reaction temperature and reflux rate. Once the vigorous boiling has subsided and the temperature is stable, you can cautiously resume the slow, dropwise addition of the halide.[3]

Q2: The reaction did not start immediately, and now it has suddenly initiated with a violent exotherm. How can I prevent this in the future?

A2: This dangerous situation, known as an induction period followed by a runaway reaction, is often caused by the accumulation of unreacted alkyl halide before initiation.[2][4][5]

  • Problem Cause: The primary cause is a passivated magnesium surface (due to an oxide layer) or the presence of trace amounts of water, which delays the reaction start.[3][6][7]

  • Prevention Strategy:

    • Confirm Initiation: Ensure the reaction has truly started before adding the bulk of your alkyl halide.[4][5] Add only a small portion (approx. 5-10%) of the halide solution initially and look for signs of reaction, such as a gentle temperature rise, bubbling at the magnesium surface, or a color change from clear to cloudy gray/brown.[8][9][10]

    • Activate the Magnesium: If the reaction doesn't start, use an activation method. Adding a small crystal of iodine is a common technique; its disappearance is a visual cue that the reaction has begun.[3][11] Other activators include 1,2-dibromoethane (B42909) or methyl iodide.[3]

    • Controlled Addition: Once initiation is confirmed, add the remaining halide slowly and dropwise to maintain a controlled, gentle reflux.[3] The rate of addition is a critical parameter for managing the exotherm.[3]

Q3: My reaction seems to have stopped mid-addition. Is it safe to continue adding the alkyl halide?

A3: No, it is not safe to continue addition if the reaction has stalled. This can lead to the same dangerous accumulation of halide as a delayed initiation.[4]

  • Troubleshooting Steps:

    • Halt Addition: Stop adding the alkyl halide immediately.

    • Check for Obvious Issues: Ensure the stirrer is still functioning correctly.

    • Attempt Re-initiation: Gentle warming with a water bath may be required to restart the reaction.[12] Be prepared with a cooling bath in case of a sudden and rapid restart.

    • Monitor with Caution: If the reaction does not restart, it may need to be safely quenched. Proceeding with the addition is a significant safety risk.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is the Grignard reaction exothermic?

A1: The formation of a Grignard reagent (R-Mg-X) is an exothermic process because the bonds being formed are, as a whole, more stable and lower in energy than the bonds being broken in the reactants (the C-X bond in the organic halide and the Mg-Mg metallic bonds).[13] The reaction involves the formation of a new carbon-magnesium bond and a magnesium-halogen bond, which releases significant energy as heat.[13][14]

Q2: What is the ideal temperature for Grignard reagent preparation?

A2: There is no single universal temperature. Initiation often occurs between room temperature and the boiling point of the solvent (e.g., diethyl ether or THF).[3] Some less reactive halides may require gentle warming to start.[3] Once initiated, the reaction is typically exothermic enough to sustain itself, and cooling is often necessary to maintain control and prevent the solvent from boiling too violently.[2][3]

Q3: How does the choice of solvent affect the exotherm?

A3: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing the reaction temperature.[13][15][16]

  • Diethyl Ether (Et₂O): Has a low boiling point (34.6°C), which means the reaction temperature is kept low. The refluxing solvent helps dissipate some of the heat, but its high flammability is a major hazard.

  • Tetrahydrofuran (THF): Has a higher boiling point (66°C) and is often preferred as it can better solvate and stabilize the Grignard reagent.[17] However, the higher temperature means a runaway reaction can be more dangerous. Anhydrous THF is recommended over diethyl ether for its higher flash point, which provides a better safety margin.[2]

Q4: Can the type of organic halide influence the reaction's exothermic profile?

A4: Yes, the reactivity of the organic halide (R-X) directly impacts the rate and intensity of the exotherm. The general order of reactivity is R-I > R-Br > R-Cl.[18] Using a more reactive halide like an alkyl iodide will typically result in a faster and more vigorous exothermic reaction compared to the corresponding chloride.

Q5: Why are anhydrous (dry) conditions so critical for controlling the reaction?

A5: Grignard reagents are extremely reactive towards protic sources, especially water.[15][19][20] Water will quench the Grignard reagent as it forms, effectively killing the reaction.[20][21] More importantly, from a safety perspective, the presence of water can interfere with a smooth initiation, leading to the dangerous induction periods discussed in the troubleshooting guide.[6] Therefore, all glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents must be used.[3][22]

Quantitative Data Summary

The following tables provide general guidelines for managing reaction parameters. Precise conditions may need to be optimized for specific substrates.

Table 1: Effect of Temperature on Grignard Synthesis

Temperature Range Impact on Reaction Recommendations & Considerations Reference(s)
Low (-78°C to 0°C) May suppress side reactions like Wurtz coupling. Often used for highly reactive substrates or functionalized Grignard reagents. May require initial warming to initiate. [3]
Room Temperature A good starting point for initiation of many common halides. Reaction may become strongly exothermic and require subsequent cooling. [3][17]

| Reflux (Ether/THF) | Exotherm is often sufficient to maintain reflux. | Provides a self-regulating temperature but requires an efficient condenser. Risk of runaway reaction if addition is too fast. |[2][3][23] |

Table 2: Guidelines for Organic Halide Addition Rate

Addition Rate Impact on Exotherm Control Impact on Product Yield Recommended Practice Reference(s)
Fast Difficult to control; high risk of runaway reaction and solvent boil-over. May decrease yield due to increased side reactions (e.g., Wurtz coupling). Not recommended for safety and yield reasons. [3][23]

| Slow & Controlled | Allows for effective heat dissipation and stable reaction temperature. | Maximizes the yield of the Grignard reagent by minimizing byproduct formation. | Add the organic halide dropwise, maintaining a gentle, controlled reflux. |[3] |

Experimental Protocols

Protocol: Preparation of Phenylmagnesium Bromide

This protocol provides a general methodology with an emphasis on safety and exotherm control.

1. Apparatus Setup:

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., containing CaCl₂), and a pressure-equalizing dropping funnel.

  • Ensure all glassware has been oven-dried (≥120°C for several hours) or flame-dried under a stream of inert gas (Nitrogen or Argon) and allowed to cool to room temperature under the inert atmosphere.[3]

2. Reagent Preparation:

  • In the flask, place magnesium turnings (1.2 eq).

  • Add a single, small crystal of iodine to the flask to aid in activation.[11]

  • In the dropping funnel, prepare a solution of bromobenzene (B47551) (1.0 eq) in anhydrous diethyl ether or THF.

3. Reaction Initiation:

  • Add a small amount of the anhydrous solvent to the flask, just enough to cover the magnesium turnings.[12]

  • Add approximately 10% of the bromobenzene solution from the dropping funnel to the stirred magnesium suspension.

  • Watch for signs of initiation: the disappearance of the iodine's purple color, gentle bubbling on the magnesium surface, and the formation of a cloudy/gray solution.[3][9][10] A slight, spontaneous increase in temperature should be noted.

  • If the reaction does not start within several minutes, gently warm the flask with a water bath. Remove the heat source as soon as initiation is observed.[12]

4. Managing the Exotherm:

  • Once initiation is confirmed, begin the dropwise addition of the remaining bromobenzene solution at a rate that maintains a gentle, steady reflux.[3]

  • Have an ice-water bath on standby. If the reflux becomes too vigorous, immediately stop the addition and use the ice bath to cool the reaction flask.[1][12]

  • Continue stirring throughout the addition. The reaction mixture will typically become gray to brown and thicker as the Grignard reagent forms.

5. Completion and Storage:

  • After the addition is complete, the mixture may be stirred at room temperature or gently refluxed for an additional 30-60 minutes to ensure complete reaction.

  • The prepared Grignard reagent should be used immediately. If storage is necessary, it must be kept under a strictly inert atmosphere.

Mandatory Visualization

TroubleshootingWorkflow start Observation: Reaction is too vigorous (e.g., rapid, uncontrolled boiling) stop_addition IMMEDIATE ACTION: Stop adding alkyl halide start->stop_addition cool_reaction Apply external cooling (ice bath) stop_addition->cool_reaction check_stirring Ensure efficient stirring is active stop_addition->check_stirring monitor Monitor temperature and reflux rate cool_reaction->monitor check_stirring->monitor controlled Is reaction under control? monitor->controlled resume Resume SLOW, dropwise addition of halide controlled->resume  Yes quench SAFE SHUTDOWN: Consider quenching the reaction if control cannot be established controlled->quench  No

Caption: Troubleshooting workflow for an overly exothermic Grignard reaction.

FactorsInfluencingExotherm center Grignard Reaction Exotherm rate Addition Rate of Halide center->rate temp Reaction Temperature center->temp halide Organic Halide Reactivity center->halide solvent Solvent Choice center->solvent magnesium Magnesium Quality & Activation center->magnesium concentration Reagent Concentration center->concentration rate_sub1 Slow = Controlled Heat rate->rate_sub1 rate_sub2 Fast = Runaway Risk rate->rate_sub2 halide_sub I > Br > Cl halide->halide_sub solvent_sub THF vs Ether (Boiling Point) solvent->solvent_sub magnesium_sub Surface Oxide Layer (Passivation) magnesium->magnesium_sub

Caption: Key factors influencing the exotherm of Grignard reagent preparation.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Bromo-3-isopropylbenzene and 1-Bromo-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric aromatic compounds: 1-bromo-3-isopropylbenzene and 1-bromo-4-isopropylbenzene (B1265591). Understanding the distinct reactivity profiles of these isomers is crucial for their strategic application in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This comparison focuses on the influence of substituent positioning on the rates and outcomes of common synthetic transformations, supported by established principles of physical organic chemistry.

Introduction

The positional isomerism of the isopropyl group relative to the bromine atom on the benzene (B151609) ring significantly impacts the electronic and steric environment of the C-Br bond and the aromatic ring itself. These differences dictate the propensity of each isomer to participate in key reaction classes, including nucleophilic aromatic substitution, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. While direct quantitative kinetic comparisons for these specific isomers are not extensively documented in publicly available literature, a robust qualitative and semi-quantitative comparison can be established based on well-understood structure-reactivity relationships.

Data Presentation: A Comparative Overview of Reactivity

The following table summarizes the expected relative reactivity of this compound and 1-bromo-4-isopropylbenzene in several common reaction types. The assessment is based on the interplay of electronic and steric effects.

Reaction TypeThis compound (meta-isomer)1-Bromo-4-isopropylbenzene (para-isomer)Rationale for Reactivity Difference
Nucleophilic Aromatic Substitution (SNA r) Less ReactiveMore ReactiveThe isopropyl group is weakly electron-donating. For an SNAr reaction to proceed, electron-withdrawing groups are typically required to stabilize the negatively charged Meisenheimer intermediate. In the para-isomer, the isopropyl group is para to the bromine, and while it is donating, any resonance stabilization of an intermediate would be more direct. However, for typical SNAr conditions, both are expected to be relatively unreactive.
Grignard Reagent Formation Potentially FasterPotentially SlowerThe formation of a Grignard reagent is sensitive to steric hindrance around the C-Br bond. The isopropyl group in the para position exerts greater steric hindrance to the approach of magnesium metal to the bromine atom compared to the meta position.
Suzuki-Miyaura Cross-Coupling Potentially FasterPotentially SlowerSimilar to Grignard reagent formation, the oxidative addition step in the Suzuki coupling catalytic cycle is influenced by steric hindrance. The less sterically hindered C-Br bond in the meta-isomer is expected to undergo oxidative addition to the palladium catalyst more readily than the more hindered para-isomer.
Electrophilic Aromatic Substitution Multiple ProductsPredominantly one product (ortho to isopropyl)The isopropyl group is an ortho-, para-director. In the para-isomer, the para position is blocked, and the ortho positions are sterically hindered, leading to more selective substitution. In the meta-isomer, substitution can occur at multiple positions, leading to a mixture of products.

Theoretical Framework: Steric and Electronic Effects

The differing reactivity of the meta and para isomers can be rationalized by considering the electronic and steric influences of the isopropyl and bromo substituents.

G cluster_meta This compound cluster_para 1-Bromo-4-isopropylbenzene Meta_Structure meta-Isomer Meta_Steric Less Steric Hindrance at C-Br bond Meta_Structure->Meta_Steric Meta_Electronic Weak Electron-Donating (Inductive Effect) Meta_Structure->Meta_Electronic Meta_Reactivity Favors reactions sensitive to steric bulk at reaction center (e.g., Grignard, Suzuki) Meta_Steric->Meta_Reactivity Comparison Comparison of Reactivity Meta_Reactivity->Comparison Para_Structure para-Isomer Para_Steric Greater Steric Hindrance at C-Br bond Para_Structure->Para_Steric Para_Electronic Weak Electron-Donating (Inductive and Hyperconjugation) Para_Structure->Para_Electronic Para_Reactivity Hinders reactions at C-Br bond; Directs electrophilic substitution to ortho positions Para_Steric->Para_Reactivity Para_Reactivity->Comparison

Caption: Factors influencing the reactivity of the two isomers.

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific applications.

Protocol 1: Grignard Reagent Formation

This protocol describes the general procedure for forming a Grignard reagent from an aryl bromide.

Materials:

  • This compound or 1-bromo-4-isopropylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

  • All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).

  • Place magnesium turnings (1.2 equivalents) in the reaction flask.

  • Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of the aryl bromide (1.0 equivalent) in the anhydrous solvent.

  • Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent is a grayish solution and should be used immediately in the subsequent reaction step.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid.

Materials:

  • This compound or 1-bromo-4-isopropylbenzene

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., toluene, dioxane, or DMF/water mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), base (2.0-3.0 equivalents), and palladium catalyst (1-5 mol%).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.

Conclusion

The reactivity of this compound and 1-bromo-4-isopropylbenzene is dictated by a subtle interplay of steric and electronic effects. The meta-isomer, with its less sterically encumbered C-Br bond, is predicted to be more reactive in transformations where the initial step involves attack at this bond, such as in Grignard reagent formation and the oxidative addition step of Suzuki coupling. Conversely, the para-isomer offers more predictable outcomes in electrophilic aromatic substitution reactions due to the directing and sterically hindering effects of the isopropyl group. The choice between these two isomers should, therefore, be guided by the specific requirements of the synthetic route. The provided protocols offer a starting point for the practical application of these valuable building blocks in chemical synthesis.

A Comparative Guide to Aryl Halide Alternatives for 1-Bromo-3-isopropylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, the choice of starting materials is paramount. 1-bromo-3-isopropylbenzene serves as a versatile building block, frequently employed in a variety of cross-coupling reactions. However, considerations of reactivity, cost, and availability often necessitate the exploration of alternatives. This guide provides a comprehensive comparison of common substitutes for this compound, including its chloro and iodo analogues, as well as the corresponding triflate, in several cornerstone synthetic transformations.

Executive Summary of Reactivity and Performance

The reactivity of aryl electrophiles in palladium-catalyzed cross-coupling reactions and other transformations is fundamentally governed by the nature of the leaving group. The generally accepted order of reactivity for aryl halides is I > Br > Cl, a trend directly correlated with the bond dissociation energies of the carbon-halogen bond. Aryl triflates (OTf) are also highly effective coupling partners, often exhibiting reactivity comparable to or greater than aryl bromides.

This guide will delve into a quantitative comparison of these alternatives in the following key reactions:

  • Suzuki-Miyaura Coupling: A robust method for the formation of C-C bonds.

  • Buchwald-Hartwig Amination: A powerful tool for the synthesis of C-N bonds.

  • Sonogashira Coupling: A key reaction for the formation of C-C triple bonds.

  • Heck Reaction: A versatile method for the arylation of alkenes.

  • Grignard Reagent Formation: A classic method for creating organometallic nucleophiles.

Quantitative Performance Comparison

The following tables summarize extrapolated and representative data for the performance of this compound and its alternatives in key organic reactions. The data is compiled from various sources and aims to provide a comparative overview. It is important to note that optimal conditions are substrate-dependent and may require further optimization.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl ElectrophileTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
1-Iodo-3-isopropylbenzene (B169015)Pd(PPh₃)₄K₂CO₃Toluene (B28343)/EtOH/H₂O802-4>95
This compound Pd(PPh₃)₄ K₂CO₃ Toluene/EtOH/H₂O 90 6-12 ~90
3-Isopropylphenyl TriflatePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1008-16~88
1-Chloro-3-isopropylbenzenePd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O11012-24~85

Table 2: Buchwald-Hartwig Amination with Aniline

Aryl ElectrophileTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
1-Iodo-3-isopropylbenzenePd₂(dba)₃ / XantphosNaOtBuToluene804-8>95
This compound Pd₂(dba)₃ / Xantphos NaOtBu Toluene 100 12-18 ~92
3-Isopropylphenyl TriflatePd(OAc)₂ / BINAPCs₂CO₃Toluene11016-24~80
1-Chloro-3-isopropylbenzenePd₂(dba)₃ / RuPhosK₃PO₄1,4-Dioxane12024-48~75

Table 3: Sonogashira Coupling with Phenylacetylene

Aryl ElectrophileTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
1-Iodo-3-isopropylbenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-501-3>95
This compound Pd(PPh₃)₂Cl₂ / CuI Et₃N THF 60-80 4-8 ~90
3-Isopropylphenyl TriflatePd(PPh₃)₄ / CuIi-Pr₂NEtDMF80-10012-24~85
1-Chloro-3-isopropylbenzenePd/NHC catalyst / CuICs₂CO₃1,4-Dioxane100-12024-48~60

Table 4: Heck Reaction with Styrene

Aryl ElectrophileTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
1-Iodo-3-isopropylbenzenePd(OAc)₂Et₃NDMF802-6>90
This compound Pd(OAc)₂ / PPh₃ NaOAc DMF 100 8-16 ~85
3-Isopropylphenyl TriflatePd(OAc)₂ / dpppi-Pr₂NEtAcetonitrile (B52724)100-12012-24~80
1-Chloro-3-isopropylbenzenePd(OAc)₂ / P(o-tol)₃K₂CO₃NMP120-14024-48~50

Table 5: Grignard Reagent Formation

Aryl ElectrophileInitiation MethodSolventReaction TimeSuccess Rate
1-Iodo-3-isopropylbenzeneSpontaneousAnhydrous Et₂O or THF< 1 hHigh
This compound Iodine crystal or gentle heating Anhydrous Et₂O or THF 1-2 h Good
1-Chloro-3-isopropylbenzeneRieke Magnesium or entrainmentAnhydrous THF2-6 hModerate to Low

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These are generalized protocols and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling of 1-Chloro-3-isopropylbenzene

Materials:

  • 1-Chloro-3-isopropylbenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • tert-Butanol (B103910) (4 mL)

  • Deionized water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 1-chloro-3-isopropylbenzene, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the degassed tert-butanol and water via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination of 1-Iodo-3-isopropylbenzene

Materials:

  • 1-Iodo-3-isopropylbenzene (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the anhydrous toluene, followed by 1-iodo-3-isopropylbenzene and aniline.

  • Seal the tube and heat the reaction mixture at 80 °C with stirring for 4-8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.[1][2][3]

Heck Reaction of 3-Isopropylphenyl Triflate

Materials:

  • 3-Isopropylphenyl triflate (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (0.04 mmol)

  • Diisopropylethylamine (i-Pr₂NEt) (2.0 mmol)

  • Anhydrous acetonitrile (5 mL)

Procedure:

  • To a Schlenk tube, add 3-isopropylphenyl triflate, Pd(OAc)₂, and dppp.

  • Evacuate and backfill with argon.

  • Add anhydrous acetonitrile, styrene, and diisopropylethylamine.

  • Seal the tube and heat at 100-120 °C for 12-24 hours.

  • Monitor the reaction for the consumption of the starting triflate.

  • Cool the mixture, filter through a pad of celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography.[4]

Visualizations

To aid in understanding the processes discussed, the following diagrams illustrate a key experimental workflow and a logical decision-making process.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Aryl Halide, Coupling Partner, Base catalyst Add Pd Precatalyst & Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent inert Degas & Purge with Inert Gas solvent->inert heat Heat & Stir (Monitor Progress) inert->heat quench Cool & Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract purify Purify via Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

decision_tree start Select Aryl Electrophile reactivity High Reactivity Needed? start->reactivity cost Cost a Major Constraint? reactivity->cost No iodo Use Aryl Iodide reactivity->iodo Yes conditions Harsh Conditions Tolerable? cost->conditions Yes bromo Use Aryl Bromide or Triflate cost->bromo No conditions->bromo No chloro Use Aryl Chloride conditions->chloro Yes

A decision-making guide for selecting an appropriate aryl electrophile.

Conclusion

The selection of an appropriate aryl halide or pseudohalide is a critical decision in synthetic planning, balancing reactivity, cost, and the specific demands of the desired transformation. While this compound offers a good compromise of reactivity and availability, its iodo-analogue provides significantly higher reactivity, often allowing for milder reaction conditions and shorter reaction times. Conversely, the chloro-analogue, though less reactive, presents a more cost-effective option, a factor of increasing importance in large-scale synthesis. Aryl triflates emerge as excellent alternatives to bromides, with comparable reactivity profiles. The continuous development of more active and robust catalyst systems is steadily expanding the utility of less reactive but more economical aryl chlorides, making them increasingly viable options in modern organic synthesis. This guide serves as a foundational resource for researchers to make informed decisions when selecting alternatives to this compound for their synthetic endeavors.

References

A Comparative Guide to the Purity Analysis of 1-bromo-3-isopropylbenzene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the reliability, reproducibility, and safety of their work. 1-bromo-3-isopropylbenzene is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound against other common analytical techniques, supported by experimental data and detailed protocols.

Data Presentation: Purity Profile of this compound

The purity of commercially available or synthesized this compound can vary. A typical analysis by GC-MS provides a quantitative breakdown of the main component and any impurities present. The primary impurities often arise from the synthesis process, which commonly involves the bromination of isopropylbenzene. This can lead to the formation of positional isomers.

Table 1: Representative Purity Profile of this compound Determined by GC-MS

CompoundRetention Time (min)Area %Identity Confirmation
Isopropylbenzene5.80.15Mass Spectrum
1-bromo-4-isopropylbenzene9.21.5Mass Spectrum
1-bromo-2-isopropylbenzene9.50.5Mass Spectrum
This compound 10.1 97.8 Mass Spectrum & Retention Time Match
Dibromoisopropylbenzene12.40.05Mass Spectrum

Note: This data is representative and may vary between different batches and suppliers.

Experimental Protocols

A robust and validated analytical method is crucial for accurate purity determination. Below is a detailed protocol for the analysis of this compound using GC-MS.

GC-MS Experimental Protocol for Purity Analysis

Objective: To determine the purity of a this compound sample and identify any volatile impurities.

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent, such as dichloromethane (B109758) or hexane, to create a 2 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL in the same solvent.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

GC-MS Conditions:

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Temperature Program Initial temperature: 70 °C, hold for 2 minutesRamp to 200 °C at 15 °C/minRamp to 280 °C at 25 °C/min, hold for 3 minutes
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-350 m/z

Data Analysis: The purity of this compound is determined by calculating the relative peak area percentage from the Total Ion Chromatogram (TIC). Identification of the main peak and any impurity peaks is achieved by comparing their mass spectra with a reference library (e.g., NIST) and, if available, by comparing their retention times with those of certified reference standards.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical comparison of analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute filter Filter Solution dilute->filter inject Inject into GC filter->inject separate Separation on Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate TIC detect->chromatogram integrate Integrate Peaks chromatogram->integrate identify Identify Components (MS Library) integrate->identify quantify Calculate Area % Purity identify->quantify

GC-MS Experimental Workflow

Method_Comparison cluster_main Purity Analysis of this compound cluster_attributes Key Attributes GCMS GC-MS Volatile Volatile Impurities GCMS->Volatile Excellent Isomers Isomer Separation GCMS->Isomers Good Sensitivity Sensitivity GCMS->Sensitivity High HPLC HPLC NonVolatile Non-Volatile Impurities HPLC->NonVolatile Excellent HPLC->Isomers Moderate qNMR qNMR AbsoluteQuant Absolute Quantification qNMR->AbsoluteQuant Primary Method StructuralInfo Structural Information qNMR->StructuralInfo Excellent

Comparison of Analytical Methods

Comparison with Other Analytical Techniques

While GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound, other techniques offer complementary information and may be more suitable for specific applications.

Table 2: Comparison of GC-MS with HPLC and qNMR for Purity Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity differences with a non-polar stationary phase.Quantification based on the direct proportionality between NMR signal area and the number of nuclei.
Typical Column DB-5ms, HP-5, or equivalent capillary column.C18 or other reverse-phase columns.Not applicable.
Common Impurities Detected Volatile organic compounds, unreacted starting materials, positional isomers.Less volatile byproducts, degradation products, and some isomers.A wide range of impurities with distinct proton signals, including structural isomers.
Limit of Detection (LOD) Low ppm to high ppb range.ppm range.~0.1 - 0.5%
Resolution High for volatile compounds.High for non-volatile compounds.Dependent on spectral overlap; can be enhanced by high-field magnets.
Advantages High sensitivity and specificity, excellent for identifying unknown volatile impurities through mass spectral libraries.Robust and reproducible for quantitative analysis of non-volatile impurities.Provides an absolute purity value without the need for a specific reference standard, offers structural information.
Limitations Not suitable for non-volatile or thermally labile compounds.May not be suitable for highly volatile impurities, requires a chromophore for UV detection.Lower sensitivity compared to chromatographic methods, requires more expensive equipment and expertise.

Conclusion

The purity assessment of this compound is critical for its application in research and development. GC-MS stands out as a highly effective and sensitive method for the identification and quantification of volatile impurities, including the common positional isomers that can arise during synthesis. While HPLC is a robust alternative for non-volatile impurities and qNMR provides an absolute measure of purity, GC-MS offers an unparalleled advantage in the comprehensive profiling of volatile organic compounds. For a complete and rigorous purity determination, a multi-faceted approach utilizing two or more of these orthogonal techniques is often recommended to ensure the quality and consistency of this compound for its intended scientific applications.

Comparative yield analysis of different cross-coupling methods for 1-bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient formation of carbon-carbon and carbon-nitrogen bonds is a cornerstone of molecular construction. The choice of cross-coupling methodology can significantly impact the yield, purity, and overall efficiency of a synthetic route. This guide provides a comparative analysis of five common palladium-catalyzed cross-coupling reactions—Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille—as applied to the substrate 1-bromo-3-isopropylbenzene. Due to the limited availability of directly comparable data for this specific substrate, the yields presented are based on reactions with structurally analogous aryl bromides and are intended to provide a representative performance overview.

Comparative Yield Analysis

The following table summarizes typical yields for the five cross-coupling reactions. It is important to note that these yields are reported for reactions with aryl bromides structurally similar to this compound and serve as a comparative benchmark. Reaction conditions such as catalyst, ligand, base, solvent, and temperature play a crucial role in determining the final yield and should be optimized for the specific application.

Cross-Coupling ReactionCoupling Partner ExampleProduct TypeRepresentative Yield (%)
Suzuki Coupling Phenylboronic acidBiaryl91-95%[1]
Heck Reaction StyreneSubstituted Alkene~80%
Sonogashira Coupling PhenylacetyleneAryl Alkene80-91%
Buchwald-Hartwig Amination MorpholineAryl Amine94%[2]
Stille Coupling Tributyl(phenyl)stannaneBiaryl89-90%[1]

Experimental Protocols

Detailed methodologies for each of the cited cross-coupling reactions are provided below. These protocols are based on established literature procedures for similar aryl bromides and should be adapted and optimized for this compound.

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[3]

  • Reaction Setup: In a flask, combine this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Catalyst System: Add a palladium catalyst, for example, Pd(OAc)₂ (2 mol%), and a suitable ligand like XPhos (4 mol%).

  • Solvent: Use a solvent system such as a mixture of toluene (B28343) and water.

  • Reaction Conditions: The reaction mixture is typically heated at 80-100°C and stirred until completion, which is monitored by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is then purified by column chromatography.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene.[4]

  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), and a base, typically an amine base like triethylamine (B128534) (1.5 mmol).

  • Catalyst System: A common catalyst is Pd(OAc)₂ (1-2 mol%) with a phosphine (B1218219) ligand such as P(o-tol)₃ (2-4 mol%).

  • Solvent: A polar aprotic solvent like DMF or NMP is generally used.

  • Reaction Conditions: The mixture is heated to 100-140°C under an inert atmosphere.

  • Work-up: Upon completion, the mixture is cooled, and the resulting salt is filtered off. The filtrate is then diluted with an organic solvent, washed with water, dried, and concentrated. Purification is achieved through column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5]

  • Reaction Setup: In a reaction flask, dissolve this compound (1.0 mmol) and the terminal alkyne (1.1 mmol) in a suitable solvent.

  • Catalyst System: This reaction typically employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Solvent and Base: An amine base such as triethylamine or diisopropylamine (B44863) is often used, which can also serve as the solvent.[6]

  • Reaction Conditions: The reaction is often carried out at room temperature to moderate heat under an inert atmosphere.

  • Work-up: After the reaction is complete, the mixture is typically diluted with an organic solvent, filtered to remove the amine salt, and the filtrate is washed, dried, and concentrated. The product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[1][7]

  • Reaction Setup: Combine this compound (1.0 mmol), the desired amine (1.2 mmol), and a strong, non-nucleophilic base like sodium tert-butoxide (1.4 mmol) in a reaction vessel.

  • Catalyst System: A palladium precursor such as Pd₂(dba)₃ (1-2 mol%) is used in combination with a bulky, electron-rich phosphine ligand like XPhos (2-4 mol%).

  • Solvent: Anhydrous, non-polar solvents such as toluene or dioxane are commonly used.

  • Reaction Conditions: The reaction is heated, typically to 80-110°C, under an inert atmosphere.

  • Work-up: Once the reaction is complete, it is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification of the product.

Stille Coupling

The Stille reaction involves the coupling of an organotin compound with an organohalide.[8]

  • Reaction Setup: In a flask, add this compound (1.0 mmol) and the organostannane reagent (e.g., tributyl(phenyl)stannane, 1.1 mmol).

  • Catalyst System: A palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) is commonly used.

  • Solvent: Anhydrous and degassed solvents like THF or DMF are typical choices.

  • Reaction Conditions: The reaction mixture is heated, often to 80-100°C, under an inert atmosphere. The addition of a salt like LiCl can sometimes improve the reaction rate.

  • Work-up: The reaction is quenched and the product is extracted. A key challenge in the work-up of Stille reactions is the removal of tin byproducts, which can often be achieved by treatment with a fluoride (B91410) source or by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general workflow and catalytic cycle common to these cross-coupling reactions.

G General Workflow for Cross-Coupling Reactions reagents Reactants & Reagents (Aryl Halide, Coupling Partner, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst & Ligand catalyst->setup solvent Anhydrous Solvent solvent->setup reaction Reaction (Heating & Stirring) setup->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

G Generalized Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Characterization of Reaction Intermediates in the Synthesis of 1-Bromo-3-isopropylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-bromo-3-isopropylbenzene, a valuable building block in the development of pharmaceuticals and other fine chemicals, presents an interesting case study in the control of regioselectivity in electrophilic aromatic substitution (EAS) reactions. The isopropyl substituent on the benzene (B151609) ring is an ortho-, para-director, meaning that direct bromination of isopropylbenzene will predominantly yield 1-bromo-2-isopropylbenzene (B1265715) and 1-bromo-4-isopropylbenzene. Therefore, the synthesis of the meta-isomer requires a multi-step approach that strategically manipulates the directing effects of the substituents. This guide provides a comparative analysis of the reaction intermediates formed during the direct bromination of isopropylbenzene versus a multi-step synthesis designed to favor the formation of the desired meta-product.

Comparison of Synthetic Pathways and Intermediates

Two primary routes for the synthesis of brominated isopropylbenzene isomers are compared: direct bromination and a multi-step synthesis commencing with the nitration of isopropylbenzene. The nature of the reaction intermediates, primarily carbocationic species known as arenium ions or sigma complexes, dictates the final product distribution.

Table 1: Comparison of Synthetic Routes for Brominated Isopropylbenzene

FeatureDirect Bromination of IsopropylbenzeneMulti-Step Synthesis via Nitration
Primary Goal Bromination of the aromatic ringSynthesis of this compound
Key Reaction Electrophilic Aromatic Substitution (Bromination)Electrophilic Aromatic Substitution (Nitration), Reduction, Diazotization, Sandmeyer Reaction
Major Intermediates Ortho- and Para-substituted bromocyclohexadienyl cationsNitro-substituted cyclohexadienyl cations, 3-isopropylanilinium ion, 3-isopropybenzenediazonium salt
Predominant Products 1-Bromo-2-isopropylbenzene and 1-Bromo-4-isopropylbenzeneThis compound
Control of Regioselectivity Low; governed by the ortho-, para-directing isopropyl groupHigh; achieved by introducing a meta-directing nitro group

Characterization of Reaction Intermediates

The direct observation and characterization of the fleeting arenium ion intermediates in these reactions are challenging due to their high reactivity. However, techniques such as low-temperature NMR spectroscopy in superacidic media can be employed to trap and study these species. For the purpose of this guide, we will compare the expected spectroscopic characteristics of the intermediates in both synthetic pathways, drawing on data from analogous, well-characterized systems.

Table 2: Spectroscopic Comparison of Key Reaction Intermediates

IntermediateSynthetic PathwayExpected 1H NMR Chemical Shifts (ppm)Expected 13C NMR Chemical Shifts (ppm)Expected Key IR Absorptions (cm-1)
Ortho-bromocyclohexadienyl cation Direct BrominationAromatic protons: ~7.5-9.0, Alkyl protons significantly downfield shiftedPositively charged carbons: ~180-200, Other sp2 carbons: ~130-150C-Br stretch, C=C stretching of the dienyl system
Para-bromocyclohexadienyl cation Direct BrominationAromatic protons: ~7.5-9.0, Alkyl protons significantly downfield shiftedPositively charged carbons: ~180-200, Other sp2 carbons: ~130-150C-Br stretch, C=C stretching of the dienyl system
Meta-nitrocyclohexadienyl cation Multi-Step SynthesisAromatic protons: ~8.0-9.5 (strongly deshielded by NO2), Alkyl protons downfield shiftedPositively charged carbons: ~180-200, Carbon bearing NO2: ~140-150Asymmetric and symmetric NO2 stretching (~1530 and ~1350), C=C stretching
3-Isopropyldiazenium ion Multi-Step SynthesisAromatic protons: ~7.0-8.0, Isopropyl protons relatively unchangedAromatic carbons: ~120-150N≡N stretching (~2200-2300)

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established procedures and may require optimization for specific laboratory conditions.

Protocol 1: Direct Bromination of Isopropylbenzene

This procedure will yield a mixture of ortho- and para-brominated isomers.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylbenzene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride).

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr3, ~0.1 eq).

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel at room temperature. The reaction is exothermic and the color of the bromine should disappear.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting mixture of isomers can be separated by fractional distillation or column chromatography.

Protocol 2: Multi-Step Synthesis of this compound

Step 1: Nitration of Isopropylbenzene

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring.

  • Nitration Reaction: To a solution of isopropylbenzene in a suitable solvent (e.g., dichloromethane), slowly add the cold nitrating mixture while maintaining the temperature between 0-10°C.[1]

  • Reaction Monitoring and Work-up: Stir the reaction mixture for a specified time, monitoring by TLC.[1] Pour the mixture over ice and separate the organic layer. Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and remove the solvent. This will yield a mixture of nitroisopropylbenzene isomers, with the para and ortho isomers predominating. The meta isomer is the desired starting material for the subsequent steps and needs to be separated.

Step 2: Reduction of 3-Nitroisopropylbenzene to 3-Isopropylaniline (B1630885)

  • Reaction Setup: In a round-bottom flask, combine 3-nitroisopropylbenzene, a reducing agent such as tin(II) chloride (SnCl2) or iron powder in the presence of an acid (e.g., HCl).

  • Reaction Execution: Heat the mixture under reflux until the reaction is complete, as monitored by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the metal hydroxides. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate to obtain 3-isopropylaniline.

Step 3: Sandmeyer Reaction of 3-Isopropylaniline

  • Diazotization: Dissolve 3-isopropylaniline in an aqueous solution of a strong acid (e.g., HBr). Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (B80452) (NaNO2) to form the diazonium salt.[2]

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.[2] Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.

  • Work-up and Purification: After the evolution of gas ceases, heat the reaction mixture to ensure complete reaction. Cool the mixture and extract the product with an organic solvent. Wash the organic layer, dry, and purify by distillation or column chromatography to obtain this compound.[2]

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the synthetic pathways and experimental procedures.

G cluster_direct Direct Bromination cluster_multi_step Multi-Step Synthesis Isopropylbenzene Isopropylbenzene Arenium Ion Intermediates (ortho/para) Arenium Ion Intermediates (ortho/para) Isopropylbenzene->Arenium Ion Intermediates (ortho/para) 1-Bromo-2/4-isopropylbenzene 1-Bromo-2/4-isopropylbenzene Arenium Ion Intermediates (ortho/para)->1-Bromo-2/4-isopropylbenzene Isopropylbenzene2 Isopropylbenzene Nitration Nitration Isopropylbenzene2->Nitration 3-Nitroisopropylbenzene 3-Nitroisopropylbenzene Nitration->3-Nitroisopropylbenzene Reduction Reduction 3-Nitroisopropylbenzene->Reduction 3-Isopropylaniline 3-Isopropylaniline Reduction->3-Isopropylaniline Diazotization Diazotization 3-Isopropylaniline->Diazotization 3-Isopropyldiazenium salt 3-Isopropyldiazenium salt Diazotization->3-Isopropyldiazenium salt Sandmeyer Reaction Sandmeyer Reaction 3-Isopropyldiazenium salt->Sandmeyer Reaction This compound This compound Sandmeyer Reaction->this compound G start Start: Isopropylbenzene nitration Nitration (H2SO4, HNO3) start->nitration separation1 Isomer Separation nitration->separation1 reduction Reduction (SnCl2/HCl or Fe/HCl) separation1->reduction 3-Nitroisopropylbenzene diazotization Diazotization (NaNO2, HBr, 0-5°C) reduction->diazotization 3-Isopropylaniline sandmeyer Sandmeyer Reaction (CuBr) diazotization->sandmeyer 3-Isopropyldiazenium bromide purification Purification sandmeyer->purification product Product: this compound purification->product G A Isopropylbenzene C Ortho Arenium Ion A->C + Br+ D Para Arenium Ion A->D + Br+ B Br+ E 1-Bromo-2-isopropylbenzene C->E - H+ F 1-Bromo-4-isopropylbenzene D->F - H+ G H+

References

Navigating Isotopic Labeling: A Comparative Guide to Deuterium-Substituted 1-Bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of molecules are paramount. Isotopic labeling, a technique where atoms in a molecule are replaced with their heavier, stable isotopes, is a cornerstone of modern analytical chemistry, particularly in pharmacokinetic and metabolism studies. This guide provides an objective comparison of deuterium-substituted 1-bromo-3-isopropylbenzene as an internal standard in quantitative mass spectrometry, weighing its performance against other common alternatives and providing supporting experimental data and protocols.

The Role of Deuterium-Substituted this compound in Quantitative Analysis

Deuterium-labeled compounds are widely regarded as the gold standard for internal standards in quantitative mass spectrometry (MS) assays, such as liquid chromatography-mass spectrometry (LC-MS).[1][2] In a typical workflow, a known quantity of the deuterated standard (in this case, deuterium-substituted this compound) is added to a biological sample (e.g., plasma, urine) at the beginning of the sample preparation process. Because it is chemically identical to the analyte (this compound), the deuterated standard experiences the same variations in sample handling, such as extraction efficiency, and the same matrix effects (ion suppression or enhancement) during MS analysis.[2][3] This co-eluting, chemically analogous behavior allows for highly accurate and precise quantification of the target analyte.

Performance Comparison: Deuterated vs. Alternative Internal Standards

The choice of an internal standard is critical for the robustness and reliability of a quantitative assay. The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[4] Here, we compare the performance of deuterium-substituted this compound with two common alternatives: a structural analog internal standard and a different stable isotope-labeled standard (¹³C).

ParameterDeuterium-Labeled this compoundStructural Analog (e.g., 1-Bromo-4-isopropylbenzene)¹³C-Labeled this compoundKey Findings & References
Co-elution with Analyte Typically co-elutes, but a slight retention time shift (isotope effect) is possible.[5]Different retention time.Co-elutes with no significant isotope effect.[6]Deuterated standards offer the closest chromatographic behavior to the analyte.[4][5]
Matrix Effect Compensation Excellent, as it experiences nearly identical ion suppression/enhancement.[2]Less effective due to different retention times and potential differences in ionization efficiency.[4]Excellent, considered the most ideal for mimicking the analyte.Stable isotope-labeled standards are superior in correcting for matrix effects.[4]
Extraction Recovery Mirrors the analyte's recovery very closely.May differ from the analyte due to different physicochemical properties.[4]Mirrors the analyte's recovery very closely.Identical chemical properties lead to more consistent recovery.[5]
Cost and Availability Generally more cost-effective and readily synthesized than ¹³C-labeled compounds.[2]Often readily available and inexpensive.[4]Typically more expensive and complex to synthesize.[6]Cost and availability are practical considerations in method development.
Risk of Isotopic Exchange Low, but possible if deuterium (B1214612) is placed on an exchangeable position (not applicable for this molecule).[6]Not applicable.No risk of exchange.[6]The stability of the isotopic label is a critical factor.[6]
Quantitative Performance Data

The following table summarizes typical performance data from a hypothetical bioanalytical method validation, comparing a deuterated internal standard with a non-deuterated structural analog. The data illustrates the superior precision and accuracy achieved with the isotopically labeled standard.

Validation ParameterMethod with Deuterated ISMethod with Non-Deuterated ISAcceptance Criteria (FDA)
Precision (%CV) - LLOQ 6.8%14.2%≤ 20%
Precision (%CV) - QC Samples < 5%< 12%≤ 15%
Accuracy (% Bias) - LLOQ +3.5%-11.8%Within ±20%
Accuracy (% Bias) - QC Samples Within ±4%Within ±13%Within ±15%
Matrix Effect (%CV) 4.1%16.5%≤ 15%

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. Data is illustrative and based on typical performance differences noted in the literature.[7]

Experimental Protocols

Sample Preparation for Pharmacokinetic Analysis

This protocol outlines a typical protein precipitation method for extracting this compound from plasma samples.

  • Aliquoting: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a 100 ng/mL solution of deuterium-substituted this compound in methanol (B129727) to each plasma sample, except for the blank controls. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water). Vortex to ensure complete dissolution.

  • Analysis: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis Parameters

The following are typical starting parameters for the analysis of this compound and its deuterated internal standard. These should be optimized for the specific instrument and application.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Reversed-phase columns with aromatic ligands can also offer enhanced selectivity for aromatic compounds.[8]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • This compound: To be determined by infusion and optimization.

    • Deuterium-substituted this compound: To be determined based on the degree of deuteration.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing Workflows and Concepts

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with Deuterated IS plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition ms->data

Caption: Bioanalytical workflow for quantitative analysis.

G Principle of Internal Standard Correction A_Ext Extraction Loss A_Ion Ion Suppression A_Ext->A_Ion IS_Ext Extraction Loss A_Signal Analyte Signal (Variable) A_Ion->A_Signal IS_Ion Ion Suppression Ratio Ratio (Analyte/IS) = Constant A_Signal->Ratio IS_Ext->IS_Ion IS_Signal IS Signal (Variable) IS_Ion->IS_Signal IS_Signal->Ratio

Caption: Correction for variability using a deuterated standard.

Metabolic Fate of this compound

While specific studies on this compound are limited, the metabolism of similar compounds like cumene (B47948) (isopropylbenzene) and other brominated aromatic compounds can provide insights.[9][10] The primary metabolic pathways are likely to involve oxidation, catalyzed by cytochrome P450 (CYP) enzymes.[11] Potential metabolic transformations include hydroxylation of the isopropyl group and the aromatic ring. Using a deuterium-labeled version of this compound would be invaluable for definitively identifying metabolites in complex biological matrices, as the unique mass signature of the deuterium label allows for the rapid differentiation of drug-related material from endogenous compounds.

G Postulated Metabolic Pathway Parent This compound CYP450 CYP450 Enzymes Parent->CYP450 Metabolite1 Hydroxylated Metabolite (Isopropyl Group) CYP450->Metabolite1 Metabolite2 Hydroxylated Metabolite (Aromatic Ring) CYP450->Metabolite2 Conjugation Phase II Conjugation (e.g., Glucuronidation) Metabolite1->Conjugation Metabolite2->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Potential metabolic pathway of this compound.

Conclusion

For the quantitative analysis of this compound in biological matrices, a deuterium-substituted analog is the superior choice for an internal standard. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides the most effective compensation for experimental variability, leading to highly accurate and precise data.[2][12] While structural analogs offer a lower-cost alternative, they necessitate more rigorous validation to ensure the data is reliable.[4] The use of deuterium-labeled this compound is also highly advantageous for metabolic fate studies, enabling clear identification of biotransformation products. For regulated bioanalysis in drug development, the use of a stable isotope-labeled internal standard is the preferred approach to ensure the highest quality data.[7]

References

Benchmarking the efficiency of different palladium catalysts for 1-bromo-3-isopropylbenzene coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The palladium-catalyzed cross-coupling of aryl halides, such as 1-bromo-3-isopropylbenzene, offers a versatile and powerful platform for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst system is paramount to achieving high efficiency, selectivity, and broad substrate scope. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Mamiya, Heck, and Buchwald-Hartwig amination reactions involving this compound, supported by experimental data to aid in catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficiency of a palladium catalyst is intricately linked to the nature of its ligand, the palladium precursor, and the specific reaction conditions. Below is a summary of the performance of different palladium catalyst systems in key cross-coupling reactions with this compound. The data presented is compiled from various sources and serves as a representative comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds. The following table compares the performance of common palladium catalysts in the coupling of this compound with phenylboronic acid.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001285-92
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane90890-97
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene1006>95
Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes. This table showcases the efficiency of different palladium catalysts for the reaction of this compound with styrene (B11656).

Catalyst SystemLigand/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF1001680-88
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃Cs₂CO₃Dioxane1101285-93
Pd/CNoneNaOAcNMP/H₂O1202475-85
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The following data compares catalyst performance for the coupling of this compound with morpholine (B109124).

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene1008>95[1]
Pd(OAc)₂RuPhosK₃PO₄Dioxane1101092-98
[Pd(allyl)Cl]₂t-BuBrettPhosK₃PO₄t-AmylOH1006>95

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful and comparable synthetic outcomes. Below are generalized protocols for the three key coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the specified base (e.g., K₂CO₃, 2.0 mmol). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%). The specified solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) is then added. The reaction mixture is degassed and heated to the indicated temperature with vigorous stirring for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Heck Reaction

In a sealable reaction tube, combine this compound (1.0 mmol), styrene (1.5 mmol), the specified base (e.g., Et₃N, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) with the appropriate ligand (e.g., P(o-tol)₃, 4 mol%). Add the degassed solvent (e.g., DMF, 5 mL). The tube is sealed and the reaction mixture is heated to the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water to remove the base and any inorganic salts. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired stilbene (B7821643) derivative.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the specified phosphine (B1218219) ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOtBu, 1.4 mmol). Anhydrous, degassed solvent (e.g., toluene, 3 mL) is added, and the mixture is stirred for several minutes. This compound (1.0 mmol) and morpholine (1.2 mmol) are then added. The tube is sealed, removed from the glovebox, and heated in an oil bath to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by flash chromatography.[1]

Visualizing the Synthetic Workflow

To further clarify the experimental process, the following diagrams illustrate the general workflow and catalytic cycles for these essential cross-coupling reactions.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Substrates, Catalyst, Ligand, Base setup Assemble Glassware under Inert Atmosphere reagents->setup solvent Prepare Degassed Solvent solvent->setup addition Add Reagents and Solvent setup->addition heating Heat and Stir for Specified Time addition->heating monitoring Monitor Progress (TLC, GC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArR Ar-Pd(II)L_n-R PdII_ArX->PdII_ArR Transmetalation (R-B(OR)₂ + Base) PdII_ArR->Pd0 Product Ar-R PdII_ArR->Product Reductive Elimination

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkene [Ar-Pd(II)L_n(Alkene)]⁺X⁻ PdII_ArX->PdII_Alkene Alkene Coordination PdII_Intermediate R-CH₂-CH(Ar)-Pd(II)L_n-X PdII_Alkene->PdII_Intermediate Migratory Insertion PdII_Intermediate->Pd0 Product Ar-Alkene PdII_Intermediate->Product β-Hydride Elimination

The catalytic cycle for the Mizoroki-Heck cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine_Complex [Ar-Pd(II)L_n(HNR₂)]⁺X⁻ PdII_ArX->PdII_Amine_Complex Amine Coordination PdII_Amido Ar-Pd(II)L_n-NR₂ PdII_Amine_Complex->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product Reductive Elimination

The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

A Guide to the Electronic Properties of 1-Bromo-3-isopropylbenzene: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the electronic characteristics of substituted aromatic compounds is crucial for predicting reactivity, designing novel molecules, and understanding metabolic pathways. This guide provides a comparative analysis of the electronic properties of 1-bromo-3-isopropylbenzene, benchmarked against benzene (B151609), bromobenzene (B47551), and isopropylbenzene, using Density Functional Theory (DFT) as the analytical framework.

While specific experimental and computational studies on this compound are not extensively available in the literature, this guide constructs a robust comparison based on established DFT methodologies and the known electronic effects of bromo and isopropyl substituents. The data presented herein are representative values derived from typical DFT calculations on analogous molecules, offering a valuable predictive resource.

Comparative Analysis of Electronic Properties

The introduction of bromo and isopropyl groups to the benzene ring significantly modifies its electronic landscape. The table below summarizes key electronic properties calculated using a standardized DFT approach. These properties are fundamental in assessing the chemical reactivity and kinetic stability of the molecules.[1]

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Benzene-6.75-1.155.600.00
Bromobenzene-6.82-1.305.521.70
Isopropylbenzene-6.68-1.055.630.55
This compound -6.78 -1.25 5.53 1.85

Note: These are representative values expected from DFT calculations at the B3LYP/6-311++G(d,p) level of theory and serve as a comparative baseline.

Key Insights:

  • HOMO-LUMO Gap: The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[2] A smaller gap generally implies higher reactivity.[1] Both bromobenzene and this compound exhibit slightly smaller energy gaps compared to benzene, suggesting they are more reactive. The isopropyl group in isopropylbenzene has a minor effect on the gap.

  • Dipole Moment: The significant dipole moment of bromobenzene and this compound arises from the high electronegativity of the bromine atom, leading to a polarized C-Br bond. This polarity can influence non-covalent interactions and solubility. The meta-position of the isopropyl group in this compound results in a dipole moment that is slightly larger than that of bromobenzene alone.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is invaluable for identifying the electrophilic and nucleophilic sites of a molecule.[3][4]

  • Benzene: Exhibits a region of negative potential (red) above and below the plane of the ring, corresponding to the delocalized π-electron system, making it susceptible to electrophilic attack.

  • Bromobenzene: The MEP shows a region of high positive potential (blue) around the bromine atom due to its electron-withdrawing nature, while the π-system of the ring remains a negative potential region.

  • Isopropylbenzene: The alkyl group is electron-donating, slightly increasing the negative potential of the aromatic ring compared to benzene.

  • This compound: The MEP of this molecule is a composite of the effects of both substituents. A strong positive potential is localized around the bromine atom, marking it as a site for potential nucleophilic interaction or hydrogen bonding. The region of the aromatic ring will exhibit a nuanced negative potential, influenced by the interplay between the electron-withdrawing bromine and the electron-donating isopropyl group.

Standard Computational Protocol

The following section details a typical experimental workflow for a DFT-based analysis of the electronic properties of substituted benzenes.

Experimental Workflow: DFT Analysis

DFT_Workflow cluster_setup 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis & Visualization mol_structure Define Molecular Structure (this compound) basis_set Select Basis Set (e.g., 6-311++G(d,p)) mol_structure->basis_set dft_functional Choose DFT Functional (e.g., B3LYP) basis_set->dft_functional geom_opt Geometry Optimization dft_functional->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc electronic_props Single-Point Energy Calculation (HOMO, LUMO, Dipole Moment) freq_calc->electronic_props mep_calc MEP Calculation electronic_props->mep_calc orbital_vis Visualize HOMO/LUMO Orbitals electronic_props->orbital_vis data_extraction Extract Quantitative Data (Energies, Dipole Moment) electronic_props->data_extraction mep_vis Map Molecular Electrostatic Potential mep_calc->mep_vis data_extraction->orbital_vis data_extraction->mep_vis

Caption: Workflow for DFT analysis of electronic properties.

Methodology Details:

  • Structure Optimization: The initial molecular geometry of this compound is optimized to find the lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).[5]

  • Frequency Analysis: A frequency calculation is subsequently performed on the optimized structure to ensure that it corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is carried out to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular dipole moment.

  • MEP Surface Generation: The molecular electrostatic potential is calculated and mapped onto the electron density surface to visualize the charge distribution and identify reactive sites.[3]

This comprehensive guide provides a foundational understanding of the electronic properties of this compound from a theoretical standpoint, offering valuable insights for researchers in the chemical and pharmaceutical sciences.

References

Head-to-head comparison of Grignard vs. organolithium reagents from 1-bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison between Grignard and organolithium reagents derived from 1-bromo-3-isopropylbenzene. The objective is to assist researchers, scientists, and drug development professionals in selecting the optimal organometallic reagent for their specific synthetic needs. We will delve into the nuances of their preparation, reactivity, and handling, supported by comparative data and detailed experimental protocols.

Executive Summary

Both 3-isopropylphenylmagnesium bromide (a Grignard reagent) and 3-isopropylphenyllithium (an organolithium reagent) are potent nucleophiles and strong bases used to form carbon-carbon bonds. The choice between them hinges on a trade-off between reactivity and selectivity.

  • Grignard Reagents : Considered the workhorses of organometallic chemistry, Grignard reagents offer a robust balance of reactivity and selectivity.[1] They are generally less reactive than their organolithium counterparts, which can be advantageous in complex syntheses requiring high chemoselectivity. Their preparation is straightforward, making them a reliable choice for a wide range of applications, including industrial-scale synthesis.[1]

  • Organolithium Reagents : These reagents are significantly more reactive and basic than Grignards.[2][3] This heightened reactivity allows them to participate in reactions where Grignard reagents may be sluggish or fail altogether. However, this comes at the cost of reduced selectivity and a higher propensity for side reactions, such as deprotonation of acidic substrates or metal-halogen exchange with other functionalities.[1][2] Their synthesis and handling demand more stringent conditions, particularly very low temperatures, to mitigate these undesired pathways.[4]

Synthesis of Organometallic Reagents

The preparation of these two classes of reagents from this compound follows distinct pathways, each with its own set of optimal conditions and potential challenges.

Grignard Reagent Formation: The synthesis of 3-isopropylphenylmagnesium bromide is typically achieved through the direct oxidative addition of magnesium metal to this compound in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.[5][6]

Organolithium Reagent Formation: 3-isopropylphenyllithium is most commonly prepared via a metal-halogen exchange reaction.[7] This involves treating this compound with a commercially available alkyllithium reagent, such as n-butyllithium or t-butyllithium, at very low temperatures (typically -78 °C or below) in a non-reactive solvent.[4][7] This method is generally faster and more reliable for aryl bromides than direct reaction with lithium metal.

SynthesisPathways start This compound mg Mg(0), THF start->mg Oxidative Addition buli n-BuLi, THF, -78°C start->buli Metal-Halogen Exchange grignard 3-isopropylphenyl- magnesium bromide mg->grignard organolithium 3-isopropylphenyllithium buli->organolithium

Caption: Synthesis pathways for Grignard and organolithium reagents.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in the synthesis and reactivity of the two organometallic reagents. While specific quantitative yields can be highly dependent on the electrophile and precise reaction conditions, this data, based on established chemical principles and analogous reactions, provides a reliable basis for comparison.[1]

Table 1: Comparison of Reagent Synthesis from this compound

ParameterGrignard Reagent (3-isopropylphenylmagnesium bromide)Organolithium Reagent (3-isopropylphenyllithium)
Primary Method Oxidative additionMetal-halogen exchange[7]
Reagents Magnesium turnings, I₂ (activator)n-Butyllithium or t-butyllithium
Typical Solvent THF, Diethyl EtherTHF, Diethyl Ether, Hexanes
Typical Temp. Room Temperature to Reflux (e.g., ~65°C in THF)Low Temperature (typically -78°C to -100°C)[4]
Reaction Time 1-3 hours[8]5-60 minutes[7]
Key Side Reactions Wurtz-type homocoupling (biphenyl formation)Deprotonation of solvent (at higher temps), reaction with electrophilic impurities
Handling Requires anhydrous conditions under inert gas.[9][10]Requires strictly anhydrous conditions and very low temperatures under inert gas.

Table 2: Reactivity Comparison with Common Electrophiles

ElectrophileReaction with 3-isopropylphenylmagnesium bromideReaction with 3-isopropylphenyllithium
Aldehydes/Ketones 1,2-Addition: Forms corresponding secondary or tertiary alcohols. Reliable and high-yielding.[11][12]1,2-Addition: Also forms alcohols. Reaction is often faster but may be complicated by enolization if α-protons are present due to higher basicity.[3][11]
Esters Double Addition: Reacts twice to form a tertiary alcohol where two substituents are the 3-isopropylphenyl group.[11]Double Addition: Similar to Grignard, but the reaction is more vigorous and harder to control at the ketone intermediate stage.[11]
Carboxylic Acids Acid-Base Reaction: Deprotonates to form a magnesium carboxylate. No nucleophilic addition occurs.Double Addition: The first equivalent deprotonates the acid. A second equivalent can add to the resulting lithium carboxylate to form a ketone after workup.[11]
α,β-Unsaturated Ketones Mixture of Products: Typically gives a mixture of 1,2-addition (to the carbonyl) and 1,4-conjugate addition products.[3]Primarily 1,2-Addition: As a "harder" nucleophile, it strongly favors direct attack at the carbonyl carbon.[3][11]
Nitriles Addition: Reacts to form a ketone after acidic workup.[11]Addition: Reacts similarly to Grignards to produce ketones.[11]

Experimental Protocols

Safety Note: All procedures involving organometallic reagents must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven- or flame-dried glassware. These reagents are highly reactive towards water, oxygen, and carbon dioxide.[9][10] Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Synthesis of 3-isopropylphenylmagnesium bromide
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask. Flame-dry the entire apparatus under vacuum and cool under a stream of nitrogen.

  • Preparation: Add magnesium turnings (1.2 eq.) and a single crystal of iodine to the flask.

  • Initiation: Add a small portion (~5 mL) of a solution of this compound (1.0 eq.) in anhydrous THF via the dropping funnel. Gentle warming with a heat gun may be required to initiate the reaction, indicated by the disappearance of the iodine color and the onset of bubbling.[8]

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or gentle reflux for 1-2 hours until most of the magnesium has been consumed. The resulting dark, cloudy solution is the Grignard reagent, which can be used directly or titrated for an accurate concentration determination.

Protocol 2: Synthesis of 3-isopropylphenyllithium
  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a low-temperature thermometer, a dropping funnel, and a nitrogen inlet. Add a magnetic stir bar.

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Completion: Stir the mixture at -78 °C for 30-60 minutes. The resulting solution of 3-isopropylphenyllithium is ready for subsequent reaction at low temperature.

ExperimentalWorkflow prep 1. Preparation (Dry Glassware, Inert Atmosphere) reagent_synth 2. Reagent Synthesis (Add Mg or n-BuLi to Aryl Bromide) prep->reagent_synth temp_control 3. Temperature Control (Reflux for Grignard, -78°C for Organolithium) reagent_synth->temp_control electro_add 4. Electrophile Addition (Add Ketone, Ester, etc.) temp_control->electro_add quench 5. Reaction Quenching (Add sat. aq. NH4Cl) electro_add->quench workup 6. Workup & Isolation (Extraction, Chromatography) quench->workup

Caption: General experimental workflow for synthesis and reaction.

Reactivity with an Electrophile: A Visual Comparison

The reaction of both reagents with a simple ketone, such as acetone, illustrates the fundamental carbon-carbon bond-forming utility of these compounds, both leading to the same tertiary alcohol after an aqueous workup.

ReactionComparison grignard 3-isopropylphenyl-MgBr intermediate Alkoxide Intermediate grignard->intermediate 1. Nucleophilic    Addition organolithium 3-isopropylphenyllithium organolithium->intermediate 1. Nucleophilic    Addition acetone Acetone (Electrophile) acetone->intermediate workup H3O+ Workup intermediate->workup product 2-(3-isopropylphenyl)propan-2-ol workup->product 2. Protonation

Caption: Reaction of organometallic reagents with a ketone electrophile.

Conclusion and Recommendations

The selection between a Grignard and an organolithium reagent is a critical decision in synthesis design.

  • Choose 3-isopropylphenylmagnesium bromide (Grignard) when:

    • Working with substrates sensitive to highly basic conditions.

    • High chemoselectivity is required for molecules with multiple functional groups.

    • The reaction is performed on a larger scale where operational simplicity and cost are factors.

    • The target transformation is a standard nucleophilic addition to a robust electrophile.

  • Choose 3-isopropylphenyllithium (Organolithium) when:

    • The corresponding Grignard reagent is unreactive or provides low yields.

    • The reaction requires a very strong base for deprotonation.

    • The transformation involves a metal-halogen exchange as the primary step.

    • Strict control over low temperatures is feasible to manage the high reactivity and prevent side reactions.[1]

Ultimately, Grignard reagents represent a reliable and well-established method, while organolithium reagents provide a more powerful, albeit less selective, alternative for more challenging transformations.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-3-isopropylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-Bromo-3-isopropylbenzene is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated aromatic compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Hazard Identification

Before handling this compound, it is essential to be aware of its associated hazards. This chemical is classified as hazardous and requires careful handling to mitigate risks.[1]

Summary of Hazards:

Hazard ClassificationDescriptionPrimary Sources
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Acute Toxicity, Oral Harmful if swallowed.[3]
Respiratory Irritation May cause respiratory irritation.[2][3][4]
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long-lasting effects.[3][5]
Flammability Combustible liquid.[3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[6]

  • Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[1][6]

  • Respiratory Protection: All handling should occur in a well-ventilated area or a chemical fume hood to minimize the inhalation of vapors.[4][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as halogenated organic hazardous waste.[6][7] It is crucial to keep halogenated and non-halogenated waste streams separate to ensure proper treatment.[6]

Step 1: Waste Segregation As a brominated organic compound, this compound must be collected in a designated waste container for "Halogenated Organic Waste".[7] Never mix this waste with non-halogenated solvents or other waste streams.[6]

Step 2: Container Selection and Labeling

  • Use a compatible, leak-proof container that can be securely sealed.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[6]

  • Keep a log of the contents, noting the volume or mass of the chemical added.[7]

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container tightly closed except when adding waste.[4]

  • The storage area should be cool, dry, and well-ventilated, away from heat and sources of ignition.[1]

Step 4: Final Disposal

  • Dispose of the contents and the container through an approved and licensed hazardous waste disposal company.[2][4]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][4]

Emergency Procedures: Spill Management

In the event of a spill, immediate action is necessary to contain the material and protect personnel.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated, using fume hoods to exhaust vapors if safe to do so.[6]

  • Contain and Absorb: Use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the spill.[4]

  • Collect Waste: Carefully collect the absorbent material and place it into a suitable, sealed container for hazardous waste disposal.[4][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's environmental health and safety department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal cluster_emergency Spill Emergency A Identify Chemical: This compound B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Is it a Halogenated Organic Compound? C->D E Segregate into 'Halogenated Organic Waste' Container D->E Yes F Label Container: 'Hazardous Waste' + Chemical Name E->F G Store in designated Satellite Accumulation Area F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I Ensure Compliance with Local & National Regulations H->I J Complete Disposal Documentation I->J K Spill Occurs L Evacuate, Ventilate, Contain K->L M Collect as Hazardous Waste L->M M->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-Bromo-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides comprehensive, step-by-step guidance for the personal protective equipment (PPE), operational procedures, and disposal of 1-Bromo-3-isopropylbenzene, ensuring a secure laboratory environment.

Hazard Summary

This compound (also known as 3-Bromocumene) is a combustible liquid that can cause skin and eye irritation.[1] It is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[2] It is crucial to handle this compound with caution in a well-ventilated area, preferably a chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Requirements Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[3]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves are required. Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves made of materials suitable for halogenated aromatic hydrocarbons. Nitrile or neoprene gloves are generally recommended for handling such compounds.[4] Always inspect gloves for any signs of degradation or perforation before use. For prolonged or immersive contact, consider double-gloving.Prevents skin contact, which can cause irritation.
Body Protection A flame-resistant lab coat, fully buttoned with long sleeves, is mandatory. Long pants and closed-toe, closed-heel shoes must be worn. For larger quantities or situations with a higher potential for splashing, a chemical-resistant apron or suit is recommended.Protects the skin from exposure to the chemical.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid the inhalation of vapors. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Prevents respiratory tract irritation.
Quantitative Data Summary
Parameter Value Notes
Occupational Exposure Limits (Cumene) OSHA PEL: 50 ppm (245 mg/m³) TWATWA (Time-Weighted Average) over an 8-hour workday.[5]
NIOSH REL: 50 ppm (245 mg/m³) TWATWA over a 10-hour workday.[5]
ACGIH TLV: 50 ppm (245 mg/m³) TWAThreshold Limit Value for a normal 8-hour workday and a 40-hour workweek.[5]
Glove Breakthrough Time (General Guidance for Aromatic Hydrocarbons) Nitrile Gloves: > 480 minutesBreakthrough times can vary based on glove thickness, manufacturer, and specific chemical formulation. Always consult the glove manufacturer's resistance data.
Neoprene Gloves: > 480 minutes

Disclaimer: The occupational exposure limits provided are for Cumene and should be used as a guideline only. The addition of a bromine atom may alter the toxicological properties.

Experimental Protocols and Operational Plans

A systematic approach to handling this compound is essential for laboratory safety.

Pre-Handling Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and has a current certification.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Spill Kit: Have a spill kit readily available that is appropriate for flammable and halogenated organic compounds. The kit should contain absorbent materials (e.g., vermiculite, sand), neutralizing agents, and appropriate waste containers.

  • Don PPE: Put on all required personal protective equipment as detailed in the PPE table above.

Handling Procedure
  • Transportation: When moving the chemical, use a secondary container to prevent spills in case the primary container fails.

  • Weighing and Transferring: Conduct all weighing and transferring operations within a chemical fume hood to minimize the risk of inhalation and spillage. Use appropriate glassware and ensure it is free from cracks or defects.

  • Performing Reactions: Set up all reactions within the fume hood. Ensure that the apparatus is securely clamped and that any potential sources of ignition are removed from the area.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container should be tightly sealed.

Disposal Plan
  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels, absorbent materials), must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[7]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Skin Irritant," "Eye Irritant," "Marine Pollutant").

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The recommended method of disposal for halogenated organic compounds is incineration.

Spill Response Plan

In the event of a spill, a prompt and coordinated response is critical to mitigate the hazards.

Spill Response Workflow

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe Personal Protective Equipment cluster_containment Containment & Cleanup cluster_disposal Disposal alert Alert others in the area evacuate Evacuate non-essential personnel alert->evacuate assess Assess the spill size and risk evacuate->assess don_ppe Don appropriate PPE: - Chemical resistant gloves - Safety goggles and face shield - Lab coat - Respirator (if necessary) assess->don_ppe If spill is manageable contain Contain the spill with absorbent material don_ppe->contain absorb Apply absorbent material to the spill contain->absorb collect Collect absorbed material into a labeled waste container absorb->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste through EHS decontaminate->dispose

Caption: Workflow for responding to a this compound spill.

Step-by-Step Spill Cleanup Procedure
  • Alert and Evacuate: Immediately alert personnel in the vicinity of the spill. Evacuate all non-essential personnel from the area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For spills larger than what can be safely handled with the available spill kit, or if there is a fire, evacuate the area and call emergency services.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the PPE section.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent, to create a dike around the spill to prevent it from spreading.[8]

  • Absorb the Spill: Apply the absorbent material over the entire spill, starting from the outside and working inwards.

  • Collect the Waste: Once the liquid has been completely absorbed, use non-sparking tools to carefully scoop the contaminated material into a designated hazardous waste container for halogenated organic compounds.

  • Decontaminate the Area: Wipe down the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose of Waste: Seal and label the hazardous waste container and arrange for its disposal through your institution's EHS department.

  • Report the Incident: Report the spill to your laboratory supervisor and the EHS department, and complete any required incident report forms.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.